Biocytin
Description
This compound has been reported in Homo sapiens and Brassica napus with data available.
Propriétés
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24)/t10-,11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQMYDQNMFBZNA-MNXVOIDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973172 | |
| Record name | Biocytin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
576-19-2 | |
| Record name | Biocytin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biocytin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biocytin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOCYTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6D6147J22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 - 246 °C | |
| Record name | Biocytin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Biocytin's Mechanism of Action in Neuronal Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a widely utilized neuroanatomical tracer that has been instrumental in elucidating the intricacies of neural circuitry.[1] Its versatility as both an anterograde and retrograde tracer, coupled with its high sensitivity and amenability to both light and electron microscopy, has made it an invaluable tool in neuroscience research. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's action as a neuronal tracer, detailed experimental protocols, and a comparative analysis with other common tracing agents.
Core Mechanism of Action
The utility of this compound as a neuronal tracer hinges on three key processes: neuronal uptake, axonal transport, and subsequent visualization. Understanding these processes is critical for the successful design and interpretation of neuroanatomical studies.
Neuronal Uptake
This compound is readily taken up by neurons, a process that is believed to be mediated by endogenous transport systems. While the precise mechanisms are not fully elucidated for this compound itself, its structural similarity to biotin strongly suggests the involvement of the Sodium-dependent Multivitamin Transporter (SMVT) , encoded by the SLC5A6 gene.[2][3][4][5] This transporter is known to be expressed in the brain and is responsible for the uptake of biotin and other essential vitamins.[2][3][4] The uptake process is active and sodium-dependent.[6]
It is important to note that this compound can also be taken up by damaged axons, which can be a consideration in experimental design.[7]
Axonal Transport
Following uptake, this compound is actively transported along the axon. This transport is bidirectional, occurring in both the anterograde (from the soma to the axon terminal) and retrograde (from the axon terminal to the soma) directions.[1][8][9][10][11]
-
Anterograde Transport: This process allows for the detailed visualization of a neuron's axonal arborizations and terminal fields. This compound is considered to be an excellent anterograde tracer, capable of revealing very fine axonal collaterals and terminal ramifications.[10]
-
Retrograde Transport: This enables the identification of neurons that project to a specific target area. While this compound is a competent retrograde tracer, other tracers like biotinylated dextran (B179266) amine (BDA) may be superior for this purpose, resulting in more complete dendritic filling of retrogradely labeled neurons.[10]
The exact mechanism by which this compound is transported within the axon is not fully understood. It is hypothesized that it may associate with the molecular machinery responsible for fast axonal transport, potentially by "piggybacking" on vesicles or other transported components.
Visualization: The Avidin-Biotin Interaction
The visualization of this compound within neuronal tissue is based on the remarkably high and specific affinity between biotin and the protein avidin (B1170675) (or its bacterial analog, streptavidin).[1] This interaction is one of the strongest non-covalent bonds known in nature.
The standard visualization procedure involves the use of an avidin-biotin complex (ABC) method. In this technique, the tissue is incubated with a pre-formed complex of avidin and a biotinylated enzyme, most commonly horseradish peroxidase (HRP). The avidin in the complex then binds to the biotin moiety of the this compound that has been transported within the neurons. Subsequent addition of a substrate for HRP, such as diaminobenzidine (DAB), results in the deposition of a dark, insoluble reaction product, thereby revealing the morphology of the labeled neurons.
Alternatively, avidin or streptavidin can be conjugated to fluorescent molecules (fluorophores), allowing for visualization with fluorescence microscopy. This approach is particularly useful for multi-labeling experiments.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and related tracers.
| Parameter | This compound | Neurobiotin | TMR this compound | Notes |
| Molecular Weight (Da) | 372.48[1][12] | ~286 | ~839 | Neurobiotin's lower molecular weight may contribute to its reported greater spread at the injection site.[11] TMR this compound's larger size is due to the attached fluorophore. |
| Axonal Transport Velocity | Not definitively quantified; described as "rapid"[6] | Not definitively quantified | 5.4 mm/h[13][14] | The velocity for TMR this compound provides a quantitative estimate for a this compound conjugate. The transport of unconjugated this compound is also considered to be fast. |
| Primary Transport Direction | Anterograde and Retrograde[1][8][9][10][11] | Anterograde and Retrograde[11] | Anterograde and Retrograde[14] | This compound is considered superior to BDA for anterograde transport, while BDA is often preferred for retrograde transport.[10] Neurobiotin shows more extensive retrograde labeling than this compound.[11] |
| Signal Stability | Degraded by biotinidase over time[8][9] | Similar stability to this compound | Stable for clearing and deep tissue imaging[14] | Degradation of this compound can be a limitation in long-term studies.[8][9] Fluorescent conjugates like TMR this compound offer enhanced stability for certain applications. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a neuronal tracer. Below are protocols for two common experimental paradigms.
Protocol 1: Intracellular Filling of Neurons in Brain Slices via Patch-Clamp Electrophysiology
This protocol is adapted from procedures described for whole-cell recordings and subsequent morphological recovery.
1. Preparation of Internal Solution:
- Dissolve this compound in the internal (pipette) solution at a concentration of 0.2-0.5%.
- Ensure complete dissolution by brief sonication.
- Filter the solution through a 0.2 µm syringe filter to prevent pipette clogging.
2. Electrophysiological Recording:
- Prepare acute brain slices (300-400 µm thick) according to standard laboratory procedures.
- Obtain a whole-cell patch-clamp recording from the target neuron.
- Maintain the recording for at least 15-30 minutes to allow for adequate diffusion of this compound from the pipette into the neuron, filling the soma, dendrites, and axonal arbor.[15] For complete filling of fine structures, a diffusion time of 40-60 minutes is recommended.[15]
3. Tissue Fixation:
- Following the recording, carefully withdraw the pipette to allow the neuronal membrane to reseal.
- Fix the brain slice by immersion in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C for at least 24 hours.
4. Visualization (Avidin-Biotin Complex - ABC Method):
- Wash the fixed slice thoroughly in PBS.
- Permeabilize the tissue by incubating in PBS containing 0.3-1% Triton X-100 for 1-2 hours at room temperature.
- Incubate the slice in the ABC solution (prepared according to the manufacturer's instructions) for 2-4 hours at room temperature or overnight at 4°C.
- Wash the slice in PBS to remove unbound ABC reagent.
- Develop the peroxidase reaction by incubating the slice in a solution of 0.05% diaminobenzidine (DAB) and 0.01% hydrogen peroxide in PBS. Monitor the reaction progress under a microscope and stop it by transferring the slice to PBS once the desired staining intensity is reached.
- Mount the stained slice on a glass slide, dehydrate through an ethanol (B145695) series, clear with xylene, and coverslip.
Protocol 2: In Vivo Iontophoretic Injection of this compound
This protocol is a general guideline for delivering this compound into a specific brain region in an anesthetized animal.
1. Preparation of this compound Solution and Pipette:
- Dissolve this compound at a concentration of 2-5% in a suitable buffer, such as 0.05 M Tris buffer (pH 7.6) or 0.9% saline.
- Pull a glass micropipette with a tip diameter of 10-20 µm.
- Fill the micropipette with the this compound solution.
2. Surgical Procedure and Injection:
- Anesthetize the animal and place it in a stereotaxic frame.
- Perform a craniotomy over the target brain region.
- Lower the micropipette to the desired stereotaxic coordinates.
- Eject the this compound iontophoretically using positive current pulses (e.g., 1-5 µA, 7 seconds on/7 seconds off) for a total duration of 10-20 minutes.
3. Post-Injection Survival and Perfusion:
- Allow for a survival period of 24-48 hours to permit axonal transport of the this compound.
- Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% PFA in PBS).
4. Tissue Processing and Visualization:
- Dissect the brain and post-fix it in the same fixative overnight.
- Cut brain sections (typically 40-50 µm thick) on a vibratome or freezing microtome.
- Process the sections for this compound visualization using the ABC method as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | Neuroanatomical tracer | 576-19-2 | Hello Bio [hellobio.com]
- 2. Major involvement of Na(+) -dependent multivitamin transporter (SLC5A6/SMVT) in uptake of biotin and pantothenic acid by human brain capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The blood-brain barrier sodium-dependent multivitamin transporter: a molecular functional in vitro-in situ correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin and this compound uptake into cultured primary calf brain microvessel endothelial cells of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that this compound is taken up by axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts [pubmed.ncbi.nlm.nih.gov]
- 11. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. Fast neuronal labeling in live tissue using a this compound conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Biocytin: A Technical Guide to a Cornerstone of Neuroanatomical Tracing
For decades, the intricate web of neural circuits remained largely obscured, a "black box" for scientists seeking to understand the brain's form and function. The development of neuroanatomical tracers revolutionized the field, and among these, biocytin emerged as a remarkably versatile and powerful tool. This technical guide provides an in-depth exploration of the discovery, history, and application of this compound as a neural tracer, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: From a Chance Discovery to a Mainstay in Neuroscience
The story of this compound's adoption as a neural tracer begins in the late 1980s. Prior to this, neuroanatomists relied on tracers like horseradish peroxidase (HRP) and various fluorescent dyes, each with its own set of limitations. A significant breakthrough came from the work of Horikawa and Armstrong in 1988, who were initially searching for a reliable intracellular marker that could be easily visualized. They found that this compound, a naturally occurring conjugate of biotin (B1667282) (vitamin H) and the amino acid L-lysine, could be readily introduced into neurons and subsequently detected with high sensitivity using avidin-conjugated markers[1][2].
This discovery was pivotal for several reasons. This compound's small molecular weight allowed it to be easily injected through micropipettes without clogging, a common issue with other tracers[3]. Furthermore, its high affinity for avidin (B1170675), a protein with an exceptionally strong binding capacity for biotin, formed the basis of a highly sensitive and versatile detection system—the avidin-biotin complex (ABC) method[1]. This method allowed for robust and detailed visualization of neuronal morphology, revealing intricate dendritic and axonal arborizations with a clarity that resembled the classic Golgi stain[1][4].
Initially recognized for its superb anterograde tracing capabilities, where it is transported from the neuronal cell body down the axon to its terminals, subsequent studies revealed that this compound could also be used for retrograde tracing, labeling neurons that project to an injection site[5][6]. This dual-transport capacity, combined with its utility in both in vivo and in vitro preparations, solidified this compound's status as a cornerstone of neuroanatomical research[7][8].
The Cellular Journey: Uptake and Transport Mechanisms
The efficacy of this compound as a neural tracer is rooted in its ability to be taken up by neurons and transported along their intricate processes. While the precise mechanisms are not fully elucidated, it is understood that this compound relies on the cell's own transport machinery[9].
Uptake: Evidence suggests that this compound can be taken up by both neuronal cell bodies and axons[5][10]. While initial thoughts pointed towards uptake primarily at the soma and dendrites, studies have shown that axons of passage can also take up this compound, a crucial consideration for experimental design to avoid misinterpretation of pathways[10]. The uptake process is thought to be carrier-mediated, though the specific transporters involved are still under investigation[11]. Interestingly, some studies suggest a degree of selectivity in uptake, with certain neuronal subpopulations showing preferential labeling[4].
Axonal Transport: Once inside the neuron, this compound is actively transported along microtubules by motor proteins, the same system responsible for moving organelles and other essential molecules within the cell[9][12]. This active transport mechanism allows for the labeling of entire axonal and dendritic trees, often to their finest branches and synaptic terminals[7]. This compound participates in both anterograde transport (away from the cell body) and retrograde transport (towards the cell body), making it a versatile tool for mapping neural connections in both directions[6][7].
Quantitative Data on this compound and its Derivatives
The performance of a neural tracer can be quantified by several parameters, including its transport speed and labeling efficiency. The following table summarizes key quantitative data for this compound and a related, more stable compound, Neurobiotin.
| Tracer | Molecular Weight (Da) | Primary Transport Direction | Reported Transport Velocity | Notes |
| This compound | 372.48 | Anterograde and Retrograde | ~5.4 mm/h (TMR this compound conjugate)[13] | Can be degraded by biotinidase, limiting long-term studies[14]. |
| Neurobiotin™ | 286.76 | Anterograde and Retrograde | Not explicitly stated in the provided results, but known for extensive transport[15]. | A biotin derivative with higher stability and less degradation over time[14][16]. Produces more extensive labeling than this compound in some cases. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the use of this compound as a neural tracer, from injection to visualization.
Intracellular Filling of Neurons
This technique is often used in conjunction with electrophysiological recordings to correlate a neuron's firing properties with its morphology.
Materials:
-
Glass micropipettes
-
Internal solution (e.g., 2 M potassium acetate)
-
This compound (2-4% w/v)
-
Fixative (e.g., 4% paraformaldehyde in phosphate (B84403) buffer)
-
Avidin-Biotin Complex (ABC) kit
-
Diaminobenzidine (DAB)
Protocol:
-
Pipette Filling: Backfill a glass micropipette with the internal solution containing 2-4% this compound.
-
Intracellular Recording and Injection: Following stable intracellular recording, inject this compound into the neuron using either continuous or pulsed current. The duration and magnitude of the current will depend on the cell type and recording stability.
-
Diffusion: Allow sufficient time (e.g., 30-60 minutes) for the this compound to diffuse throughout the neuron's processes[17].
-
Fixation: Following the recording and diffusion period, fix the tissue by perfusion or immersion in 4% paraformaldehyde.
-
Sectioning: Cut the fixed tissue into sections (e.g., 50-100 µm thick) using a vibratome or microtome.
-
Visualization: Process the sections for this compound visualization using the ABC method (see Protocol 4.3).
Anterograde and Retrograde Tract Tracing
This method is used to map the connections between different brain regions.
Materials:
-
Microsyringe or iontophoresis system
-
This compound solution (e.g., 5-10% in saline or buffer)
-
Anesthetic
-
Stereotaxic apparatus
-
Perfusion solutions (saline and fixative)
-
ABC kit
-
DAB
Protocol:
-
Anesthesia and Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Expose the target brain region.
-
Injection: Inject the this compound solution into the target area using a microsyringe (pressure injection) or a glass micropipette (iontophoresis).
-
Survival Period: Allow a survival period of 24-96 hours for the this compound to be transported along the neural pathways. The duration will depend on the length of the pathway being studied.
-
Perfusion and Fixation: Re-anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Tissue Processing: Dissect the brain and post-fix it in the same fixative. Cryoprotect the tissue in a sucrose (B13894) solution before sectioning.
-
Sectioning: Cut sections through the injection site and the expected terminal fields.
-
Visualization: Process the sections for this compound visualization using the ABC method (see Protocol 4.3).
Visualization using the Avidin-Biotin Complex (ABC) Method
This is the most common method for visualizing this compound in fixed tissue.
Protocol:
-
Rinsing: Rinse the sections in a buffer (e.g., phosphate-buffered saline, PBS).
-
Endogenous Peroxidase Quenching: Incubate the sections in a solution to block endogenous peroxidase activity (e.g., 1% H₂O₂ in PBS).
-
Permeabilization: Incubate in a buffer containing a detergent (e.g., 0.3% Triton X-100 in PBS) to allow for better antibody penetration.
-
Blocking: Incubate the sections in a blocking solution (e.g., normal serum) to reduce non-specific binding.
-
ABC Incubation: Incubate the sections in the ABC reagent, which is a pre-formed complex of avidin and biotinylated horseradish peroxidase.
-
Rinsing: Rinse the sections thoroughly in buffer.
-
Chromogenic Reaction: Develop the peroxidase reaction using a chromogen such as diaminobenzidine (DAB), which produces a brown, insoluble precipitate at the location of the this compound.
-
Mounting and Coverslipping: Mount the stained sections onto slides, dehydrate, and coverslip.
Visualizing the Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the principle of this compound detection.
Caption: Workflow for intracellular this compound labeling.
Caption: General workflow for this compound-based tract tracing.
Caption: Principle of the ABC method for this compound visualization.
Conclusion and Future Directions
This compound has undeniably left an indelible mark on the field of neuroanatomy. Its versatility, reliability, and the rich detail it provides have made it an indispensable tool for mapping neural circuits and correlating neuronal structure with function. While newer techniques, including viral tracers and advanced imaging methods, continue to emerge, this compound remains a highly relevant and widely used tool, often in conjunction with these modern approaches.
Future developments may focus on creating even more stable and versatile this compound derivatives, potentially with different fluorescent properties or improved transport characteristics. The continued refinement of protocols and the combination of this compound labeling with other techniques, such as immunocytochemistry and electron microscopy, will undoubtedly continue to provide novel insights into the complex organization and function of the nervous system.
References
- 1. Improved this compound labeling and neuronal 3D reconstruction | Springer Nature Experiments [experiments.springernature.com]
- 2. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. This compound injections produce selective neuronal labeling in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroanatomical labeling with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that this compound is taken up by axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Axonal transport | Anthony Brown Lab - The Ohio State University [neurofilament.osu.edu]
- 13. Fast neuronal labeling in live tissue using a this compound conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Biotin and this compound uptake into cultured primary calf brain microvessel endothelial cells of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biotin transport through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biocytin: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biocytin, a conjugate of D-biotin and L-lysine, is a naturally occurring compound found in serum and urine.[1][2] It serves as a crucial intermediate in the metabolism of biotin (B1667282), an essential B vitamin.[2] In the scientific community, this compound is widely recognized for its utility as a versatile neuroanatomical tracer, enabling detailed mapping of neuronal pathways.[3] Its high affinity for avidin (B1170675) and streptavidin allows for robust visualization at both the light and electron microscopic levels.[4] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on its use in research and drug development.
Chemical Structure and Properties
This compound is formed through an amide linkage between the carboxyl group of biotin and the ε-amino group of L-lysine.[1] This structure confers specific chemical and physical properties that are critical for its biological functions and experimental applications.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₆H₂₈N₄O₄S | [5] |
| Molecular Weight | 372.48 g/mol | [5] |
| CAS Number | 576-19-2 | [5] |
| Melting Point | ~245 °C (decomposes) | [2][6] |
| Solubility in Water | 11.8 mg/mL (31.68 mM) | [1] |
| Solubility in DMSO | 75 mg/mL (201.35 mM) | [7] |
| Solubility in PBS (pH 7.2) | ~2 mg/mL | [8] |
| Appearance | White to off-white solid | [8] |
Biological Role and Signaling Pathways
The primary biological role of this compound is intrinsically linked to biotin metabolism. It is the substrate for the enzyme biotinidase, which cleaves this compound to release free biotin and lysine.[2][9] This process is essential for recycling biotin, a vital cofactor for several carboxylase enzymes involved in key metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[10][11][12]
A deficiency in biotinidase leads to an inability to recycle biotin, resulting in a state of biotin deficiency with serious neurological and dermatological consequences.[10][12] Therefore, the this compound-biotinidase pathway is critical for maintaining cellular homeostasis.
Caption: Biotin-Biocytin Metabolic Cycle.
Experimental Protocols
This compound's utility as a neuronal tracer stems from its ability to be taken up by neurons and transported axonally (both anterogradely and retrogradely).[4][13] Its small size and high solubility in aqueous solutions facilitate its delivery into cells via various methods, including intracellular injection through micropipettes.[13]
General Protocol for Neuronal Tracing and Visualization
This protocol outlines the key steps for labeling neurons with this compound and subsequently visualizing them using an avidin-biotin-peroxidase complex.
1. Preparation of this compound Solution:
-
Dissolve this compound in an appropriate intracellular solution or buffer (e.g., 0.1 M phosphate (B84403) buffer) to a final concentration of 0.5-2%.
2. This compound Injection:
-
Intracellular Filling: During whole-cell patch-clamp recording, include this compound in the pipette solution. Allow diffusion into the neuron for at least 15-30 minutes.[14]
-
Iontophoretic Injection: Use a micropipette filled with this compound solution and apply positive current pulses (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-20 minutes.
-
Pressure Injection: Apply pressure pulses to a micropipette containing the this compound solution.
3. Tissue Fixation:
-
Following an appropriate survival period (hours to days) to allow for transport, perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).
-
Post-fix the dissected brain tissue in the same fixative overnight at 4°C.
4. Sectioning:
-
Cut the fixed tissue into sections (e.g., 50-100 µm thick) using a vibratome or freezing microtome.
5. Visualization with Avidin-Biotin-Peroxidase Complex:
-
Endogenous Peroxidase Quenching: Incubate sections in a solution to block endogenous peroxidase activity (e.g., 1% H₂O₂ in phosphate buffer) for 30 minutes.[15]
-
Permeabilization: Incubate sections in a buffer containing a detergent (e.g., 0.3% Triton X-100 in PBS) to permeabilize cell membranes.
-
Blocking: Incubate sections in a blocking solution (e.g., 10% normal serum in PBS) to reduce non-specific binding.
-
Avidin-Biotin Complex (ABC) Incubation: Incubate sections in a pre-formed ABC solution (e.g., Vector Labs Elite ABC kit) according to the manufacturer's instructions, typically for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Chromogenic Reaction: Develop the peroxidase reaction using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the location of the this compound.[16]
-
Mounting and Coverslipping: Mount the stained sections onto slides, dehydrate, and coverslip.
Caption: Workflow for this compound Neuronal Tracing.
Applications in Drug Development
The unique properties of this compound and its interaction with the avidin-biotin system have led to its application in various aspects of drug development.
-
Targeted Drug Delivery: The high-affinity interaction between biotin and avidin/streptavidin can be exploited for targeted drug delivery. Biotinylated drugs or nanoparticles can be targeted to cells or tissues that have been pre-targeted with avidin-conjugated antibodies or ligands.
-
High-Throughput Screening: Biotinylation is a common strategy for immobilizing proteins or other molecules onto solid supports for high-throughput screening assays. This compound can be used to introduce a biotin moiety for such applications.
-
Diagnostic Assays: this compound serves as a substrate for measuring biotinidase activity, which is crucial for the diagnosis of biotinidase deficiency.[3]
Conclusion
This compound is a valuable tool in the arsenal (B13267) of researchers and scientists in neuroscience and drug development. Its well-characterized chemical and physical properties, coupled with its biological role as a neuronal tracer and a key component of the biotin metabolic cycle, make it a versatile and indispensable reagent. The detailed protocols and understanding of its underlying biological pathways provided in this guide are intended to facilitate its effective use in a wide range of research and development applications.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C16H28N4O4S | CID 83814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 576-19-2 [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Biotinidase and its roles in biotin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotinidase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotinidase Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 13. interchim.fr [interchim.fr]
- 14. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Principles and Practice of Biocytin Passive Diffusion in Whole-Cell Patch Clamp: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing biocytin for the morphological characterization of neurons following whole-cell patch clamp recording. This compound, an amide conjugate of biotin (B1667282) and L-lysine, has become an indispensable tool in neuroscience, enabling the correlation of electrophysiological properties with detailed neuronal architecture.[1][2][3] Its passive diffusion from the patch pipette into the recorded cell allows for post-hoc visualization of intricate dendritic and axonal arborizations.[4][5]
Core Principles of this compound Diffusion
Following the establishment of the whole-cell configuration, a concentration gradient drives the passive diffusion of this compound from the high concentration in the micropipette's internal solution into the neuronal cytoplasm. The small size of the this compound molecule (molecular weight of 372.48 g/mol ) facilitates its movement throughout the neuron, including fine distal processes. The extent and quality of the cell fill are dependent on several factors, including the duration of the recording, the health of the cell, and the properties of the recording pipette.[6][7]
Quantitative Parameters for this compound Labeling
Successful this compound labeling relies on the optimization of several key experimental parameters. The following table summarizes typical quantitative data from various protocols, providing a starting point for experimental design.
| Parameter | Typical Range | Notes | Source(s) |
| This compound Concentration | 0.1% - 0.5% (w/v) | Equivalent to 1 - 5 mg/mL. Higher concentrations can facilitate faster filling but may also increase background staining if leakage occurs. | [8][9] |
| ~2.7 mM - 13.5 mM | Molar concentration range. | [9] | |
| Recording/Diffusion Time | 15 - 60 minutes | Shorter times (5-15 min) may be sufficient for smaller neurons, while larger neurons or those with extensive processes may require longer filling times (>40 min).[6][7] | [6][7][8][10] |
| Pipette Resistance | 3 - 7 MΩ | Lower resistance pipettes have larger tip openings, which can facilitate faster diffusion but may be more damaging to smaller cells. Higher resistance pipettes are often used for neurons with smaller somata. | [5][11] |
| Fixation Time | 12 - 48 hours | Following the recording, slices are typically fixed in 4% paraformaldehyde (PFA) to preserve cellular morphology. | [12] |
Experimental Workflow for this compound Labeling and Visualization
The successful morphological recovery of a neuron post-electrophysiological recording involves a multi-step process. The following diagram illustrates the typical experimental workflow.
Detailed Experimental Protocols
This section provides a synthesized protocol based on established methodologies.[1][4][6][8][13]
Preparation of this compound-Containing Internal Solution
-
Prepare your standard internal patch pipette solution.
-
Dissolve this compound to a final concentration of 0.2% - 0.5% (w/v). Ensure it is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any precipitates that could clog the pipette tip.[11]
-
Aliquot and store at -20°C. Thaw a fresh aliquot for each day of recording.
Whole-Cell Recording and this compound Filling
-
Pull glass micropipettes to a resistance of 3-7 MΩ.[11]
-
Fill the pipette with the this compound-containing internal solution, ensuring no air bubbles are trapped in the tip.
-
Approach the target neuron and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Perform electrophysiological recordings as required by your experimental paradigm. During this time, this compound will passively diffuse into the cell. A minimum of 15-20 minutes is generally recommended for adequate filling of dendrites and axons.[10] For neurons with extensive arborization, this time may need to be extended to 40-60 minutes.[6]
-
After the recording, slowly retract the pipette to allow the cell membrane to reseal.[12]
-
Allow the slice to rest in the recording chamber for an additional 3-5 minutes to ensure diffusion into distal processes.[4]
Fixation and Histological Processing
-
Carefully transfer the brain slice to a well plate containing 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) and fix for 12-24 hours at 4°C.
-
Wash the slice thoroughly with PBS (3 x 10 minutes).
-
To permeabilize the tissue and block non-specific binding, incubate the slice in a solution containing 0.1-0.5% Triton X-100 and a blocking agent (e.g., 5% normal goat serum or bovine serum albumin) in PBS for 1-2 hours at room temperature.
Visualization of this compound
The high-affinity interaction between biotin and avidin (or streptavidin) is the basis for this compound visualization.[5]
-
Incubate the slice in a solution containing an avidin- or streptavidin-conjugated reporter molecule. Common conjugates include:
-
Incubate according to the manufacturer's instructions, typically overnight at 4°C on a shaker.
-
Wash the slice thoroughly with PBS (3 x 10 minutes).
-
For chromogenic detection, develop the signal by incubating with DAB and hydrogen peroxide until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
For fluorescent detection, proceed to the mounting step.
Mounting, Imaging, and Reconstruction
-
Mount the stained slice on a glass slide.
-
Dehydrate the slice through an ethanol (B145695) gradient and clear with an agent like xylene if using a non-aqueous mounting medium.[10]
-
Coverslip using an appropriate mounting medium.
-
Image the labeled neuron using a light microscope (for DAB) or a confocal microscope (for fluorescence).
-
For detailed morphological analysis, the acquired image stack can be used for 3D neuronal reconstruction using software such as Neurolucida or Fiji (ImageJ).[1]
Concluding Remarks
The passive diffusion of this compound during whole-cell patch clamp recordings is a robust and powerful technique for the detailed anatomical characterization of physiologically identified neurons. By carefully controlling the experimental parameters outlined in this guide, researchers can reliably obtain high-quality morphological data to complement their electrophysiological findings, thereby advancing our understanding of neuronal structure and function.
References
- 1. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice | Semantic Scholar [semanticscholar.org]
- 3. This compound-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 5. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. axolbio.com [axolbio.com]
- 12. Video: Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 13. Improved this compound labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Versatility of Biocytin in Unraveling Developmental Neurobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Biocytin, a conjugate of biotin (B1667282) and L-lysine, has established itself as an indispensable tool in developmental neurobiology. Its low molecular weight and high affinity for avidin (B1170675) and streptavidin make it a versatile tracer for elucidating neuronal morphology, connectivity, and communication during the intricate processes of brain development. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of key methodologies.
Core Applications of this compound in Developmental Neurobiology
This compound's utility in developmental neurobiology stems from its ability to be introduced into individual cells and subsequently visualized, allowing for the detailed anatomical and functional characterization of neurons and their networks as they form.
1. Neuroanatomical Tracing and Morphological Analysis:
This compound is widely used as an intracellular and extracellular neuroanatomical tracer to map the intricate connections of the developing nervous system.[1][2] It can be transported both anterogradely (from the cell body to axon terminals) and retrogradely (from axon terminals to the cell body), providing a comprehensive view of neuronal projections.[3][4] This is particularly valuable for studying the formation of neural circuits during embryogenesis and early postnatal life. Once a neuron is filled with this compound, its complete dendritic and axonal arborizations can be reconstructed in three dimensions, offering crucial insights into neuronal maturation and differentiation.[5]
2. Identification of Gap Junction Coupling:
During development, many neuronal and glial populations are transiently connected by gap junctions, forming functional syncytia that are thought to play a role in coordinating developmental events.[6] this compound, being a small molecule, can pass through these gap junction channels. By injecting this compound into a single cell, researchers can visualize the extent of its coupling to neighboring cells, thereby mapping the size and organization of these transiently coupled networks.[6][7]
3. Correlation of Electrophysiology and Morphology:
A powerful application of this compound is its use in combination with electrophysiological recordings, such as whole-cell patch-clamp.[8][9] By including this compound in the recording pipette, a neuron's electrical properties can be characterized in living tissue, and its morphology can be subsequently revealed through histological processing. This correlative approach is fundamental for linking a neuron's function to its structure during development, allowing researchers to study how changes in morphology relate to changes in firing patterns and synaptic integration.[10][11]
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate neuronal coupling during development.
| Developmental Stage | Cell Cycle Phase | Percentage of Coupled Cells in the Ventricular Zone |
| Early Neurogenesis | G1 | ~50% |
| S | 100% | |
| G2 | 100% | |
| Late Neurogenesis | G1 | <50% |
| S | <50% | |
| G2 | 100% | |
| Table 1: Developmental Changes in Cell Coupling in the Neocortical Ventricular Zone. Data adapted from Bittman et al. (1997). The study used intracellular this compound labeling to determine the percentage of coupled neural precursors in different phases of the cell cycle during early and late neurogenesis in the developing neocortex.[7] |
| Postnatal Day (P) | Mean Number of Coupled Astrocytes (± SEM) |
| P5 | 11 ± 3 |
| P10 | 73 ± 17 |
| P15 | 45 ± 8 |
| P20 | 57 ± 14 |
| Table 2: Postnatal Development of Astrocyte Coupling in the Mouse Barrel Cortex. Data adapted from Houades et al. (2008). This compound was injected into individual astrocytes in layer IV of the barrel cortex to quantify the number of coupled cells at different postnatal ages.[1] |
Experimental Protocols
Protocol 1: Intracellular Filling of Neurons with this compound via Patch-Clamp Pipette
This protocol describes the procedure for filling a neuron with this compound during a whole-cell patch-clamp recording session to allow for subsequent morphological analysis.
Materials:
-
Internal solution for patch pipette containing 0.2-0.5% this compound.
-
Acute brain slices from embryonic or postnatal animals.
-
Patch-clamp electrophysiology setup with infrared differential interference contrast (IR-DIC) microscopy.
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
Methodology:
-
Prepare Internal Solution: Dissolve this compound in the desired internal solution to a final concentration of 0.2-0.5%. Sonicate briefly to ensure complete dissolution.
-
Obtain Whole-Cell Recording: Under visual guidance using IR-DIC microscopy, establish a whole-cell patch-clamp recording from the target neuron in an acute brain slice.
-
This compound Diffusion: Allow this compound to diffuse from the pipette into the neuron for at least 20-30 minutes during the recording. For neurons with extensive axonal arbors, a longer filling time may be necessary.
-
Gentle Pipette Retraction: After the recording, slowly retract the patch pipette to allow the cell membrane to reseal, which is crucial for containing the this compound within the neuron.
-
Fixation: Immediately following the recording, carefully transfer the brain slice to a vial containing 4% PFA in PBS and fix overnight at 4°C.
-
Storage: After fixation, wash the slice in PBS and store at 4°C until further histological processing.
Protocol 2: Visualization of this compound-Filled Neurons
This protocol outlines the steps for visualizing this compound-labeled cells using a streptavidin-conjugated fluorescent marker.
Materials:
-
Fixed brain slices containing this compound-filled neurons.
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 488, 594, or 647).
-
Mounting medium.
Methodology:
-
Washing: Thoroughly wash the fixed brain slices in PBS to remove any residual fixative.
-
Permeabilization and Blocking: Incubate the slices in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding and permeabilize the tissue.
-
Streptavidin Incubation: Incubate the slices in a solution containing the streptavidin-fluorophore conjugate (typically at a concentration of 1:500 to 1:1000 in PBS with 0.3% Triton X-100) overnight at 4°C or for 2-4 hours at room temperature.
-
Washing: Wash the slices extensively in PBS to remove unbound streptavidin.
-
Mounting: Mount the stained slices on glass slides using an appropriate mounting medium.
-
Imaging: Visualize the this compound-labeled neurons using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
References
- 1. Gap Junction-Mediated Astrocytic Networks in the Mouse Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Juxtasomal this compound Labeling to Study the Structure-function Relationship of Individual Cortical Neurons [jove.com]
- 6. Gap junctional communication and the development of local circuits in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell coupling and uncoupling in the ventricular zone of developing neocortex | Kriegstein Lab [kriegstein-lab.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] this compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice | Semantic Scholar [semanticscholar.org]
- 10. This compound-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Biocytin Filling for In Vivo Patch Clamp Recording
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the intracellular filling of neurons with biocytin during in vivo whole-cell patch clamp recordings. This technique is crucial for the direct correlation of a neuron's electrophysiological properties with its detailed morphological structure, enabling a deeper understanding of neural circuits and their function.
Core Principles and Considerations
The inclusion of this compound in the patch pipette's internal solution allows it to diffuse throughout the neuron during a whole-cell recording.[1] Following the experiment, the brain tissue is fixed and processed histochemically. The this compound is typically visualized by binding it with a streptavidin-fluorophore conjugate, revealing the complete dendritic and axonal arborization of the recorded neuron.[2]
Successful morphological recovery depends on several critical factors: the quality and duration of the recording, the careful retraction of the pipette to allow the cell membrane to reseal, and the meticulous post-recording processing of the tissue.[3][4]
Quantitative Data and Recommended Parameters
The following tables summarize key quantitative parameters for successful this compound filling, compiled from various established protocols.
Table 1: Recommended Pipette and Recording Parameters
| Parameter | Recommended Value | Notes | Source |
| Pipette Resistance | 5 - 8 MΩ | Lower resistance for larger neurons, higher for smaller ones. | [2][3] |
| Access Resistance (Rs) | < 80 MΩ (ideally < 40 MΩ) | A low and stable Rs is crucial for cell health and good filling. | [3][4] |
| Recording Duration | 10 - 40 minutes | Longer times are needed for complete filling of distal processes. | [2][5][6] |
| Temperature | 34 - 36 °C | Longer filling times may be required at room temperature. | [6][7] |
Table 2: Example Internal Solution Composition
This composition is a standard starting point and may require optimization for specific neuron types.
| Component | Concentration | Purpose | Source |
| K-Gluconate | 134 mM | Primary potassium salt for setting resting potential. | [6] |
| KCl | 6 mM | Chloride source. | [6] |
| HEPES | 10 mM | pH buffer. | [6] |
| NaCl | 4 mM | Sodium source. | [6] |
| Mg-ATP | 4 mM | Energy source for cellular processes. | [6] |
| Na-GTP | 0.3 mM | Energy source for cellular processes. | [6] |
| Phosphocreatine | 14 mM | Energy buffer. | [6] |
| This compound | 0.2% - 0.5% (w/v) | Morphological tracer. | [7][8] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the key factors influencing the success of the procedure.
Detailed Experimental Protocol
Section 4.1: Preparation of Internal Solution and Pipettes
-
Internal Solution: Prepare the internal solution from fresh stock solutions. Add this compound to the desired concentration (e.g., 0.2% is 2 mg per 1 mL).[7] Sonicate the solution for 10-15 minutes to ensure the this compound is completely dissolved.[7] Aliquot and store at -20°C or -80°C. On the day of recording, thaw an aliquot and keep it on ice.[2]
-
Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 5-7 MΩ.[3] The ideal tip diameter is approximately 1 µm.[3] A relatively long, tapered shank is ideal for minimizing tissue damage during in vivo patching.[3]
-
Pipette Filling: Just before use, fill the pipette with the this compound-containing internal solution, ensuring no air bubbles are trapped in the tip.[2]
Section 4.2: In Vivo Whole-Cell Recording and this compound Filling
-
Animal Preparation: Perform surgery on the anesthetized animal to create a craniotomy over the brain region of interest.[3] Securely head-fix the animal on the recording rig.
-
Approaching the Neuron: Lower the recording pipette into the brain. Apply light positive pressure (15-30 mbar) to the pipette as it descends to prevent the tip from clogging.[2][9] Avoid excessive pressure, which can cause high background staining by expelling this compound into the extracellular space.[7][10]
-
Giga-Ohm Seal and Whole-Cell Configuration: Once a neuron is targeted, form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[11] Rupture the membrane patch with brief suction or voltage pulses to achieve the whole-cell configuration. Monitor the access resistance (Rs); a value below 80 MΩ is necessary for good filling.[3]
-
Recording and Filling: Proceed with the electrophysiological recording. This compound will passively diffuse from the pipette into the cell. A recording duration of at least 10-15 minutes is recommended for adequate filling of dendrites and axons.[6][7] For very large neurons or to fill fine distal processes, this time can be extended to 40 minutes or more, provided the recording remains stable.[2]
-
Pipette Retraction: This is a critical step. After the recording and filling period, slowly retract the pipette while in voltage-clamp mode.[3] A successful retraction will lead to the resealing of the cell membrane, often observed as the formation of an outside-out patch, which increases the resistance measured by the amplifier.[5] This ensures the this compound is trapped within the intact neuron.
Section 4.3: Post-Recording Tissue Processing
-
Perfusion and Fixation: After the final recording, deeply anesthetize the animal and transcardially perfuse with saline followed by a fixative solution, typically 4% paraformaldehyde (PFA) in phosphate (B84403) buffer (PB).[12]
-
Post-Fixation: Carefully extract the brain and store it in the same fixative solution for 24 hours at 4°C.[12]
-
Sectioning: Transfer the brain to a phosphate-buffered saline (PBS) solution. Using a vibratome, cut sections containing the recorded area at a thickness of 50-100 µm for subsequent staining.
Section 4.4: Histochemical Staining and Visualization
-
Washing: Wash the sections multiple times in PBS to remove excess fixative.[12]
-
Permeabilization: Incubate the sections in a PBS solution containing a detergent like Triton X-100 (e.g., 0.3%) to permeabilize the cell membranes, allowing antibodies and streptavidin to penetrate the tissue.
-
Blocking: To reduce non-specific binding, incubate the sections in a blocking solution (e.g., PBS with 10% normal goat serum) for 1-2 hours at room temperature.[4]
-
Streptavidin Incubation: Incubate the sections with a streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 594) overnight at 4°C. The high affinity of streptavidin for biotin (B1667282) will specifically label the this compound-filled neuron.[2]
-
Final Washes and Mounting: Wash the sections again in PBS to remove unbound streptavidin. Mount the sections on glass slides using an aqueous mounting medium.
-
Imaging: Visualize the filled neuron using a confocal or two-photon microscope to perform a 3D morphological reconstruction.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) | Source |
| No/Weak Staining | - Inadequate filling time.- Cell membrane did not reseal upon retraction.- this compound degradation in internal solution.- Insufficient tissue permeabilization. | - Increase recording duration to >20 mins.- Retract pipette very slowly; look for an outside-out patch formation.- Use freshly prepared or properly stored internal solution aliquots.- Increase Triton X-100 concentration or incubation time. | [2][5][8] |
| High Background Staining | - Excessive positive pressure during approach.- Cell lysis during recording.- Pipette tip was clogged and cleared aggressively near the cell. | - Use minimal positive pressure needed to keep the tip clean.- Monitor cell health (stable baseline, low Rs). If a cell dies, move to a new area.- Ensure a clean pipette tip before approaching the target region. | [7][10] |
| Damaged Morphology (beading, severed processes) | - Poor cell health during recording.- Axon or dendrite was severed by the pipette during approach.- Over-fixation of the tissue. | - Abort recordings if Rs increases significantly or baseline becomes unstable.- Approach the neuron from an angle that avoids major axonal tracts.- Adhere to standard fixation times (e.g., 24h in 4% PFA). | [10] |
References
- 1. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers. [escholarship.org]
- 2. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice [mdpi.com]
- 3. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iontophoretic Injection of Biocytin for Tract Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a versatile neuroanatomical tracer used for detailing the morphology of individual neurons and tracing neural pathways.[1][2][3] Its low molecular weight allows for efficient transport within neurons.[2] Due to its high affinity for avidin, this compound can be readily visualized at both light and electron microscopic levels using avidin-conjugated markers.[1][3][4] This tracer is effectively taken up by neurons and transported in both anterograde and retrograde directions, making it a valuable tool in neuroanatomical research.[3][5] Iontophoretic injection provides a controlled method for delivering this compound to a specific brain region, resulting in well-defined injection sites. This document provides detailed application notes and protocols for the iontophoretic injection of this compound for tract tracing studies.
Principles of this compound Tract Tracing
Following iontophoretic injection into the brain, this compound is taken up by neurons and transported along their axons.[4]
-
Anterograde Transport: this compound is transported from the neuronal cell body (soma) towards the axon terminals. This allows for the mapping of efferent connections from the injection site. This compound has been shown to be an excellent anterograde tracer, labeling fine axonal collaterals and terminal ramifications.[5][6]
-
Retrograde Transport: this compound is also transported from the axon terminals back to the cell body. This enables the identification of neurons that project to the injection site. While retrograde transport of this compound is observed, it may be less efficient than its anterograde transport.[5][6]
A significant drawback of this compound is its susceptibility to degradation by the enzyme biotinidase present in biological tissues, which can limit its effectiveness in long-term studies.[1][3]
Data Presentation: Iontophoretic Injection Parameters
The following tables summarize key quantitative data from published studies on the iontophoretic injection of this compound. These parameters can be used as a starting point for optimizing experiments.
Table 1: In Vivo Iontophoretic Injection Parameters for this compound
| Parameter | Value | Species | Target Region | Reference |
| This compound Concentration | 4% | Rat | Primary Motor Cortex | [1][3] |
| 5% | Rat | Various | [7] | |
| Injection Current | 5 - 10 µA | Rat | Primary Motor Cortex | [1][3] |
| Injection Duration | 30 min (7s on, 7s off) | Rat | Primary Motor Cortex | [1][3] |
| Pipette Tip Diameter | 20 µm | Rat | Primary Motor Cortex | [1][3] |
| Survival Time | 24 - 96 hours | Rat | Primary Motor Cortex | [1][3] |
Table 2: In Vitro Iontophoretic Injection Parameters for this compound in Brain Slices
| Parameter | Value | Species | Brain Preparation | Reference |
| This compound Concentration | 2% | Mouse (perinatal) | Explanted brain hemispheres | [2][8] |
| Electrode Type | 8-12 MΩ patch clamp electrodes | Mouse (perinatal) | Explanted brain hemispheres | [2][8] |
| Injection Duration | 10 min | Mouse (perinatal) | Explanted brain hemispheres | [2][8] |
| Post-injection Incubation | 4 or more hours | Mouse (perinatal) | Explanted brain hemispheres | [2][8] |
Experimental Protocols
This section provides a detailed methodology for the iontophoretic injection of this compound and subsequent tissue processing.
I. Electrode Preparation
-
Pull glass micropipettes from borosilicate glass capillaries to the desired tip diameter (e.g., 20 µm for in vivo injections).[1][3]
-
Fill the micropipette with a filtered solution of this compound (e.g., 2-5% in a suitable buffer like 0.1 M phosphate (B84403) buffer).
II. Iontophoretic Injection (In Vivo)
-
Anesthetize the animal according to an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region.
-
Carefully lower the this compound-filled micropipette to the desired stereotaxic coordinates.
-
Connect the micropipette to an iontophoresis device.
-
Apply a positive current (e.g., 5-10 µA) with a pulsed cycle (e.g., 7 seconds on, 7 seconds off) for the desired duration (e.g., 30 minutes).[1][3]
-
After the injection, slowly retract the micropipette.
-
Suture the incision and provide post-operative care, including analgesics and antibiotics.[1][3]
-
Allow the animal to survive for the desired period (e.g., 24-96 hours) to permit axonal transport of the this compound.[1][3]
III. Tissue Processing and Visualization
-
Deeply anesthetize the animal and perform transcardial perfusion with a fixative solution (e.g., 4% paraformaldehyde in phosphate buffer).
-
Dissect the brain and post-fix it in the same fixative solution overnight at 4°C.[2]
-
Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, 30%).
-
Section the brain on a cryostat or vibratome at a desired thickness (e.g., 40-50 µm).
-
Collect the sections in a phosphate buffer solution.
-
To visualize the this compound, use the avidin-biotin-complex (ABC) method. This typically involves the following steps: a. Quench endogenous peroxidase activity. b. Block non-specific binding sites with a blocking serum. c. Incubate the sections with an avidin-biotin-peroxidase complex. d. Develop the peroxidase reaction using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) to produce a visible brown reaction product.
-
Mount the sections on glass slides, dehydrate, clear, and coverslip.
Visualizations
The following diagrams illustrate the experimental workflow and the principles of this compound transport.
Caption: Experimental workflow for iontophoretic injection of this compound.
Caption: Anterograde and retrograde transport of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dyslexialab.net [dyslexialab.net]
- 3. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroanatomical labeling with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro this compound injection into perinatal mouse brain: a method for tract tracing in developing tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pressure Injection Biocytin Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a highly effective and versatile neuroanatomical tracer. Its small molecular weight and high solubility in aqueous solutions make it an excellent candidate for intracellular and extracellular labeling of neurons.[1][2] The pressure injection technique allows for the targeted delivery of this compound to specific brain regions or cell populations to delineate neuronal morphology, trace axonal projections, and study neural circuitry.[1][3][4] Unlike iontophoresis, pressure injection allows for the delivery of a defined volume of tracer, which can be crucial for quantitative studies.
This document provides detailed protocols and application notes for the successful use of pressure injection to deliver this compound for neuroanatomical studies.
Principle of the Technique
The technique involves using a glass micropipette filled with a this compound solution, which is positioned in the target tissue. A controlled pulse of positive pressure, typically regulated by a microinjection controller (e.g., Picospritzer), is applied to the back of the pipette. This ejects a small, defined volume of the this compound solution into the extracellular space. Nearby neurons and their processes take up the this compound. The tracer is then transported both anterogradely (down axons to terminals) and, to some extent, retrogradely (from terminals back to the cell body).[3][5] Following a survival period to allow for transport, the tissue is fixed and processed using avidin-based histochemistry to visualize the labeled cells.
Key Experimental Methodologies
Micropipette Preparation
Proper micropipette fabrication is critical for successful and reproducible injections.
-
Material: Use thin-walled borosilicate glass capillaries.
-
Pulling: Pull the capillaries using a commercial micropipette puller (e.g., Sutter Instrument Co. or Narishige). The goal is to create a pipette with a long, gradual taper and a sharp tip.
-
Tip Modification: The tip diameter is a crucial parameter that must be optimized for the target tissue and injection volume.
-
For small, localized injections, a tip diameter of 10-20 µm is often suitable.
-
The tip can be beveled to facilitate smooth entry into the tissue.
-
Alternatively, the tip can be broken back to the desired diameter under a microscope using fine forceps.
-
-
Cleaning (Optional): For highly sensitive applications, acid-washing the glass capillaries before pulling can improve results.
This compound Solution Preparation
-
Concentration: A typical concentration range for this compound is 2% to 5% (w/v).[4] For some applications, concentrations as low as 0.2% in intracellular solutions are used for single-cell filling.
-
Solvent: Dissolve this compound in a suitable buffer. Common choices include:
-
0.05 M Tris buffer (pH 7.6)
-
0.1 M Phosphate Buffer (PB) or Phosphate-Buffered Saline (PBS) (pH 7.4)
-
For intracellular filling during electrophysiology, it is dissolved in the internal pipette solution.
-
-
Preparation:
-
Weigh the desired amount of this compound and add it to the chosen solvent.
-
Vortex or sonicate the solution for 10-15 minutes to ensure the this compound is completely dissolved.[6]
-
Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog the micropipette.
-
Prepare fresh solution on the day of the experiment or use aliquots stored at -20°C to prevent degradation.
-
Pressure Injection Procedure
This protocol assumes the use of a stereotaxic frame for in vivo injections and a micromanipulator for in vitro slice preparations, connected to a pressure microinjection system.
-
Load the Micropipette: Carefully back-fill the prepared micropipette with the filtered this compound solution using a microloader pipette tip. Ensure there are no air bubbles in the tip.
-
Mount the Pipette: Securely mount the filled pipette in the holder connected to the pressure injection system.
-
Establish Positive Pressure: Apply a low, continuous positive pressure to the pipette. This prevents the backflow of extracellular fluid into the pipette tip and keeps the tip clear.
-
Position the Pipette:
-
In Vivo: Lower the pipette to the predetermined stereotaxic coordinates for the target brain region.
-
In Vitro: Under microscopic guidance, position the pipette tip just above the surface of the slice in the desired area.
-
-
Enter the Tissue: Slowly advance the pipette into the tissue to the target depth.
-
Perform the Injection:
-
Switch from continuous low pressure to the injection pulse settings.
-
Deliver a series of pressure pulses to eject the this compound solution. The key is to use the minimum pressure required to achieve the desired injection volume without causing significant tissue damage or leakage to the surface.
-
One documented manual method involved expelling this compound with a 10-ml syringe compressed by approximately 1 cc over 5 seconds; however, this was noted to produce significant tissue damage and is not recommended for controlled labeling.[3]
-
-
Pipette Retraction: After the injection is complete, maintain the pipette in place for 5-10 minutes to allow for initial diffusion of the tracer and to minimize backflow up the pipette track upon retraction.
-
Withdrawal: Slowly withdraw the pipette from the brain.
Post-Injection Survival and Tissue Processing
-
Survival Period: Allow sufficient time for this compound transport.
-
Anterograde Transport: A survival time of 2-3 days is often sufficient for labeling long tracts like the corticospinal tract.[4] For shorter pathways or in vitro preparations, incubation times of 4 to 8 hours may be adequate.
-
Transport rates in vitro have been estimated at approximately 1 mm/h for the first 2 hours.
-
-
Fixation:
-
Perfuse the animal transcardially with PBS followed by 4% paraformaldehyde (PFA) in PB.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution in PB for cryoprotection.
-
-
Sectioning:
-
Cut frozen sections on a cryostat or vibratome at a thickness of 40-50 µm.
-
Collect sections in PBS.
-
-
Visualization (Avidin-Biotin Complex - ABC Method):
-
Wash sections 3x in PBS.
-
Incubate sections in an ABC solution (e.g., from a Vector Labs kit) for 1-2 hours at room temperature.
-
Wash sections 3x in PBS.
-
Develop the peroxidase reaction using a diaminobenzidine (DAB) solution. Monitor the reaction under a microscope and stop it by washing with PBS when the desired staining intensity is reached.
-
Mount, dehydrate, clear, and coverslip the sections.
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for planning and executing this compound pressure injection experiments.
Table 1: this compound Solution and Micropipette Parameters
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| This compound Concentration | 2% - 5% (w/v) | Higher concentrations can improve labeling but may increase background. |
| Solvent | 0.1 M PB or PBS, pH 7.4 | Ensure pH is physiological to minimize tissue damage. |
| Glass Capillary Type | Thin-walled Borosilicate | Standard for microinjection and electrophysiology. |
| Pipette Tip Diameter | 10 - 20 µm | Smaller tips for focal injections; requires empirical optimization. |
Table 2: Pressure Injection Parameters
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Injection Pressure (psi) | Requires empirical optimization | Start with low pressure (e.g., 5-10 psi) and increase gradually. The goal is to eject fluid without damaging tissue. Excessive pressure causes high background.[7] |
| Pulse Duration (ms) | Requires empirical optimization | Often in the range of 10-100 ms. Adjust in concert with pressure to control volume. |
| Number of Pulses | 1 to several | Depends on the desired total volume and pulse volume. |
| Total Injection Volume | 5 - 100 nL | This is the most critical parameter to control. Use a calibrated system or visual estimation. |
Table 3: Injection Volume vs. Labeling Outcome (Example Data) This table presents example data adapted from a study in the auditory cortex, demonstrating the relationship between injection volume and the extent of neuronal labeling.
| Injection Volume (nl) | Mean Diameter of Injection Site (µm, ±SD) | Approx. Number of Labeled Cells |
| 5 | 130 ± 27 | 100 - 200 |
| 20 | 185 ± 30 | 325 - 435 |
| 100 | 270 ± 35 | 980 - 1360 |
| (Data adapted from Kurt et al., 2013, as presented in the PLOS ONE dataset)[8] |
Table 4: Post-Injection and Histology Timeline
| Step | Duration | Notes |
|---|---|---|
| Post-Injection Survival | 4 hours - 3 days | Shorter for local circuits (in vitro), longer for long-range tracts (in vivo).[4] |
| Tissue Fixation (Post-fix) | 12 - 24 hours | 4% PFA at 4°C. |
| Cryoprotection | 24 - 48 hours | 30% Sucrose in PB until tissue sinks. |
| ABC Incubation | 1 - 2 hours | At room temperature. |
| DAB Development | 5 - 20 minutes | Visually monitor to avoid over-staining. |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for this compound labeling via pressure injection.
Pressure Injection Logic Diagram
Caption: Relationship between control parameters and outcomes in pressure injection.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background Staining | Excessive injection pressure or volume causing this compound to spill into surrounding tissue.[7] | Reduce pressure and/or pulse duration. Ensure pipette tip is not too large. Retract pipette slowly after injection. |
| No or Weak Labeling | Clogged pipette tip. | Use filtered this compound solution. Apply brief, high-pressure pulses to clear the tip or replace the pipette. |
| Insufficient survival time. | Increase the post-injection survival period to allow for adequate transport. | |
| This compound degradation. | Prepare fresh this compound solution or use fresh aliquots from frozen stock. | |
| Significant Tissue Damage at Injection Site | Pipette tip is too large or blunt. | Use a sharper, smaller pipette. Bevel the tip if necessary. |
| Injection pressure is too high.[3] | Lower the injection pressure significantly. The goal is gentle ejection, not forceful injection. | |
| Rapid pipette insertion/retraction. | Insert and retract the pipette slowly and smoothly. | |
| Inconsistent Injection Volumes | Air bubbles in the pipette. | Ensure the pipette is back-filled carefully without trapping air. |
| Fluctuating pressure from the controller. | Check the pressure lines and regulator for leaks or malfunction. |
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. dyslexialab.net [dyslexialab.net]
- 4. Tracing of corticospinal fibers by extracellular pressure-injection of this compound into the motor cortex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Parameters of this compound injections. - Public Library of Science - Figshare [plos.figshare.com]
Combining Biocytin Staining with Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of biocytin staining and immunohistochemistry (IHC). This powerful dual-labeling technique is invaluable for correlating the morphological and neurochemical identity of individual neurons, making it a cornerstone in neuroscience research. By integrating the detailed anatomical visualization afforded by this compound with the molecular specificity of IHC, researchers can elucidate neural circuits, identify cell types, and investigate the molecular landscape of labeled neurons.
Application Notes
Combining this compound staining with immunohistochemistry allows for the simultaneous visualization of a neuron's detailed morphology and the presence of specific proteins. This compound, a small, water-soluble molecule, is typically introduced into a neuron through a patch pipette during electrophysiological recordings.[1][2][3] It then diffuses throughout the entire neuron, revealing its complete dendritic and axonal arborization.[1][2][3] Following fixation, the this compound is visualized, most commonly using an avidin-biotin complex (ABC) method, where streptavidin conjugated to an enzyme or fluorophore binds with high affinity to the this compound.[4]
This morphological data can then be overlaid with immunohistochemical labeling for specific antigens, such as neurotransmitters, receptors, or ion channels. This combined approach is critical for:
-
Neuroanatomical Tracing: Mapping the precise connections between different neuronal populations.
-
Cell Type Classification: Categorizing neurons based on both their morphology and their expression of specific protein markers.[1][2][3]
-
Synaptic Plasticity Studies: Investigating changes in protein expression at specific synaptic connections.
-
Disease Modeling: Examining how neuronal morphology and protein expression are altered in neurological disorders.
There are two primary approaches to combining these techniques: sequential and simultaneous staining.[5][6]
-
Sequential Staining: This involves performing the this compound visualization and the immunohistochemistry in separate, consecutive steps. A common strategy is to first recover the this compound-filled neuron's morphology, followed by immunostaining for the target protein.[1][2][3] This approach can be advantageous for optimizing each staining protocol independently and can help in selecting appropriate neurochemical markers based on the initial morphological findings.[1][2][3]
-
Simultaneous Staining: This method involves incubating the tissue with both the streptavidin conjugate and the primary antibody at the same time.[2] While this can save time, it requires careful optimization to ensure that the reagents for both staining procedures are compatible and do not interfere with each other.[5]
A significant challenge in this combined technique, particularly when working with thick tissue sections (≥300 µm) often used for electrophysiology, is antibody penetration.[1][2][3] To overcome this, it is often necessary to re-section the thicker slices into thinner ones (e.g., <60 µm) after the initial this compound visualization.[2]
Experimental Protocols
The following protocols provide a general framework for sequential and simultaneous this compound and immunohistochemical staining. Optimization of incubation times, antibody concentrations, and other parameters will be necessary for specific applications and target antigens.
I. Tissue Preparation
-
Perfusion and Fixation: Following this compound filling during electrophysiological recording, perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[7]
-
Post-fixation: Let the brain sit in 4% PFA overnight.[7]
-
Washing: Wash the brain with PBS three times.[7]
-
Sectioning: Prepare 100-200 µm thick slices using a vibratome.[7]
II. Sequential Staining Protocol: this compound First
This protocol prioritizes the recovery of the this compound-filled neuron's morphology before proceeding with immunohistochemistry.[1]
-
Permeabilization: Permeabilize the brain slices at room temperature for 2 hours in a washing buffer (e.g., PBS with 0.3% Triton X-100).[7]
-
This compound Visualization: Incubate the slices in streptavidin conjugated to a fluorophore (e.g., Alexa Fluor 594, diluted 1:100 in wash buffer with blocking serum) for 2-4 days at 4°C.[7]
-
Washing: Wash the slices five times with the washing buffer for 15 minutes each time to remove unbound streptavidin.[7]
-
Microscopy: Examine the slices with a fluorescent microscope to identify and document the labeled neurons.[7]
-
Primary Antibody Incubation: Transfer the selected slices to a solution containing the primary antibody diluted in the appropriate buffer and incubate for 7-10 days at 4°C.[7]
-
Washing: Rinse the slices with the washing buffer five times.[7]
-
Secondary Antibody Incubation: Incubate the slices in a solution containing the corresponding fluorescently labeled secondary antibody.
-
Final Washes and Mounting: Wash the slices thoroughly and mount them on slides for imaging.
III. Simultaneous Staining Protocol
This protocol allows for the concurrent detection of this compound and the target antigen.
-
Permeabilization and Blocking: Permeabilize and block the tissue as described in the sequential protocol. It may be beneficial to block with 10% normal serum from the species of the secondary antibody for 1 hour at room temperature.[2]
-
Combined Incubation: Incubate the slices in a solution containing both the streptavidin-fluorophore conjugate and the primary antibody at their optimal dilutions. The incubation period will need to be optimized but can range from overnight to several days at 4°C.
-
Washing: Wash the slices extensively with the washing buffer to remove unbound reagents.
-
Secondary Antibody Incubation: If the primary antibody is not directly conjugated, incubate with the appropriate fluorescently labeled secondary antibody.
-
Final Washes and Mounting: Perform final washes and mount the slices for imaging.
Data Presentation
Effective data presentation is crucial for interpreting and communicating the results of dual-labeling experiments. The following tables provide examples of how to structure key experimental parameters.
| Parameter | This compound Staining | Immunohistochemistry |
| Reagent | Streptavidin-Alexa Fluor 594 | Primary: Rabbit anti-Somatostatin |
| Supplier & Cat. No. | Thermo Fisher Scientific, S11227 | Peninsula Laboratories, T-4103.0050 |
| Dilution | 1:100 | 1:100 |
| Incubation Time | 2-4 days | 7-10 days |
| Incubation Temperature | 4°C | 4°C |
| Detection Method | Direct Fluorescence | Indirect Fluorescence (Secondary Ab) |
Table 1: Reagent and Incubation Parameters
| Problem | Possible Cause | Solution |
| Weak or No Staining | Insufficient antibody/streptavidin penetration in thick tissue. | Re-section the tissue into thinner slices (<60 µm) after initial this compound visualization.[2] Increase permeabilization time or Triton X-100 concentration.[2] |
| Low abundance of the target protein. | Use a signal amplification method, such as a biotinylated secondary antibody and a tertiary streptavidin-enzyme conjugate.[8] | |
| Primary and secondary antibodies are not compatible. | Ensure the secondary antibody is raised against the host species of the primary antibody.[8] | |
| High Background | Non-specific binding of the primary or secondary antibody. | Increase the blocking step duration or try a different blocking agent. Ensure the secondary antibody is pre-adsorbed against the species of your sample.[8] |
| Endogenous biotin (B1667282) in the tissue (if using biotin-based detection). | Perform an avidin/biotin blocking step before primary antibody incubation.[8][9] | |
| Signal Bleed-through (Fluorescence) | Overlapping emission spectra of fluorophores. | Choose fluorophores with distinct and well-separated emission spectra. Use sequential scanning on the confocal microscope. |
| Masking of one signal by the other (Chromogenic) | The product of one enzymatic reaction obscures the other. | If using DAB, its reddish-brown product can mask a red chromogen.[10] Consider using immunofluorescence instead for better signal separation.[10] |
Table 2: Troubleshooting Common Issues
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for combining this compound staining and immunohistochemistry.
Neuronal Signaling Pathway Example
Caption: Synaptic transmission pathway studied with this compound-IHC.
References
- 1. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biocare.net [biocare.net]
- 6. Recent developments in multiplexing techniques for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/Neurobiotin staining followed by immunostaining [protocols.io]
- 8. bma.ch [bma.ch]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Biocytin Visualization Using the Avidin-Biotin Complex (ABC) Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a widely utilized anterograde, retrograde, and intracellular neuronal tracer.[1][2][3] Its small size allows for efficient transport within neurons, and its high affinity for avidin (B1170675) and its derivatives provides the basis for robust visualization. The Avidin-Biotin Complex (ABC) method is a highly sensitive immunohistochemical technique used to detect biotinylated molecules, such as this compound, within tissue sections.[4][5] This method offers significant signal amplification, making it ideal for visualizing fine neuronal processes and weakly labeled cells.[6][7]
The principle of the ABC method relies on the strong, non-covalent interaction between avidin and biotin.[4][8][9] Avidin, a glycoprotein (B1211001) found in egg whites, has four binding sites for biotin.[6][10] The procedure involves the sequential application of a biotinylated secondary antibody (in the case of amplifying an antigen signal) or directly targets the biotin in this compound, followed by a pre-formed complex of avidin and a biotinylated enzyme, typically horseradish peroxidase (HRP) or alkaline phosphatase (AP).[6][9] This creates a large complex with multiple enzyme molecules at the target site, leading to a substantial increase in signal upon the addition of a chromogenic substrate.[6][11]
Key Applications
-
Neuroanatomical Tracing: Mapping neuronal connections and projections.[1][2]
-
Morphological Analysis: Detailed reconstruction of individual neuron morphology, including dendritic and axonal arborizations.[12]
-
Correlative Light and Electron Microscopy: Combining physiological data from this compound-filled cells with ultrastructural analysis.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): As a powerful signal amplification system for detecting biotinylated antibodies.[4]
Quantitative Data Summary
The ABC method is renowned for its high sensitivity compared to other immunoenzymatic techniques. The following table summarizes the comparative sensitivity and other relevant parameters.
| Feature | Avidin-Biotin Complex (ABC) | Peroxidase-Antiperoxidase (PAP) | Indirect Method |
| Relative Sensitivity | High (Approx. 4-fold more sensitive than indirect, 2-fold more sensitive than PAP)[7] | Moderate | Low |
| Signal Amplification | Excellent | Good | Minimal |
| Principle | Pre-formed avidin-biotin-enzyme complex binds to biotinylated target.[6] | A third antibody, an anti-peroxidase antibody, is used to link the primary antibody to the peroxidase enzyme. | An enzyme-conjugated secondary antibody directly binds to the primary antibody. |
| Complexity | Moderate | High | Low |
| Potential for Background | Can be higher due to endogenous biotin; requires blocking steps. | Lower than ABC | Generally low |
Experimental Protocols
Protocol 1: this compound Visualization in Fixed Brain Sections
This protocol details the steps for visualizing this compound-filled neurons in formalin-fixed, paraffin-embedded or free-floating brain sections.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Xylene (for paraffin (B1166041) sections)
-
Ethanol (B145695) series (100%, 95%, 70%) (for paraffin sections)
-
Hydrogen Peroxide (H₂O₂)
-
Normal serum (from the species of the secondary antibody, e.g., normal goat serum)
-
Triton X-100 or other detergents
-
VECTASTAIN® ABC Kit (or equivalent) containing:
-
Reagent A (Avidin)
-
Reagent B (Biotinylated Horseradish Peroxidase)
-
-
Diaminobenzidine (DAB) substrate kit
-
Mounting medium
-
Hematoxylin (B73222) (for counterstaining, optional)
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in three changes of xylene for 5 minutes each.[13]
-
Transfer slides through two changes of 100% ethanol for 2 minutes each.[13]
-
Transfer slides through two changes of 95% ethanol for 2 minutes each.[13]
-
Transfer slides through two changes of 70% ethanol for 2 minutes each.[13]
-
Rinse in distilled water for 5 minutes.[13]
-
-
Endogenous Peroxidase Quenching:
-
Permeabilization and Blocking:
-
Avidin-Biotin Complex (ABC) Reagent Preparation:
-
Approximately 30 minutes before use, prepare the ABC reagent according to the manufacturer's instructions. This typically involves adding 1-2 drops of Reagent A and 1-2 drops of Reagent B to a specified volume of PBS.[1]
-
Mix well and allow the complex to form for at least 30 minutes at room temperature.[1]
-
-
ABC Incubation:
-
Blot the blocking solution from the sections.
-
Apply the pre-formed ABC reagent to the sections and incubate for 30-60 minutes at room temperature.[13]
-
Rinse sections three times in PBS for 5 minutes each.
-
-
Chromogenic Development:
-
Prepare the DAB substrate solution immediately before use according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired intensity of brown staining develops (typically 1-10 minutes).[13] Monitor under a microscope to avoid overstaining.
-
Stop the reaction by rinsing the sections in tap water for 5 minutes.[13]
-
-
Counterstaining (Optional):
-
If desired, counterstain the sections with hematoxylin to visualize cell nuclei.[13]
-
Rinse thoroughly with tap water.
-
-
Dehydration and Mounting:
Diagrams
Molecular Principle of the ABC Method
Caption: Molecular interaction cascade of the Avidin-Biotin Complex (ABC) method for this compound detection.
Experimental Workflow for this compound Visualization
References
- 1. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the avidin-biotin complex (ABC) method? | AAT Bioquest [aatbio.com]
- 5. research.chop.edu [research.chop.edu]
- 6. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Use of avidin-biotin complex in an ELISA system: a quantitative comparison with two other immunoperoxidase detection systems using keratin antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The avidin-biotin complex (ABC) method and other avidin-biotin binding methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved this compound labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Immunohistochemistry protocol - Avidin/Biotin Method (ABC) Clinisciences [clinisciences.com]
Application Notes and Protocols for Fluorescent Labeling of Biocytin-Filled Neurons
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorescent labeling of biocytin-filled neurons. This compound, a conjugate of biotin (B1667282) and lysine, is a widely used neuroanatomical tracer that can be introduced into neurons via various methods, including intracellular filling through patch pipettes during electrophysiological recordings.[1][2][3][4][5] Its small size allows for excellent diffusion into fine dendritic and axonal processes.[6] Subsequent visualization is achieved through the high-affinity binding of fluorophore-conjugated streptavidin to the biotin moiety of this compound.[4][7] This method provides a powerful tool to correlate neuronal morphology with physiological activity.[3]
Core Principles
The fluorescent labeling of this compound-filled neurons is a two-step process:
-
This compound Filling: Introduction of this compound into the target neuron. This is most commonly achieved during whole-cell patch-clamp recordings by including this compound in the internal pipette solution.[1][8] Diffusion from the pipette fills the entire neuron, including its finest processes.
-
Fluorescent Visualization: After fixation, the tissue is permeabilized to allow for the penetration of fluorophore-conjugated streptavidin. The streptavidin then specifically binds to the this compound, rendering the neuron fluorescent and visible for microscopic analysis.[9]
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of this compound-filled neurons in brain slices. Optimization of specific parameters may be required depending on the tissue, cell type, and antibodies used.
Protocol 1: this compound Filling During Whole-Cell Patch-Clamp Recording
-
Internal Solution Preparation:
-
Prepare the desired internal solution for patch-clamp recording.
-
Add this compound or neurobiotin to the internal solution at a final concentration of 0.2% to 0.5% (w/v).[8] Ensure it is completely dissolved.
-
Filter the internal solution using a 0.2 µm syringe filter to remove any precipitates that could clog the patch pipette.[10]
-
-
Electrophysiological Recording:
-
Pipette Retraction and Slice Recovery:
Protocol 2: Fluorescent Staining of this compound-Filled Neurons
-
Fixation:
-
Washing:
-
Wash the fixed slices thoroughly in PBS (3 x 10 minutes) to remove the fixative.[9]
-
-
Permeabilization and Blocking:
-
Incubate the slices in a blocking solution containing a detergent to permeabilize the membranes and a blocking agent to reduce non-specific binding. A common solution is PBS containing 0.3% Triton X-100 and 3-10% Normal Goat Serum (or other appropriate serum) for 1-2 hours at room temperature.[9]
-
-
Streptavidin-Fluorophore Incubation:
-
Incubate the slices in the blocking solution containing the fluorophore-conjugated streptavidin. The optimal dilution should be empirically determined, but a starting concentration of 1:500 to 1:1000 is common.[9][11]
-
Incubation can be performed for 2-4 hours at room temperature or overnight at 4°C for improved penetration in thick slices.[6][9][12]
-
-
Washing:
-
Wash the slices extensively in PBS (3-5 x 15 minutes) to remove unbound streptavidin-fluorophore conjugate and reduce background.[12]
-
-
Mounting:
-
Mount the stained slices on glass slides using an aqueous mounting medium, preferably one containing an anti-fade reagent to minimize photobleaching.[13]
-
-
Imaging:
-
Visualize the labeled neurons using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the fluorescent labeling of this compound-filled neurons. These values represent typical starting points and should be optimized for specific experimental conditions.
Table 1: this compound Filling Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.2% - 0.5% (w/v) | Higher concentrations do not necessarily improve filling and may be detrimental. |
| Filling Duration | 15 - 60 minutes | Longer durations are needed for complete filling of extensive axonal arbors.[1] |
| Pipette Tip Size | Optimized for cell type | Too large a tip can damage the cell; too small can impede filling.[9] |
Table 2: Fluorescent Staining Reagent Concentrations and Incubation Times
| Reagent | Typical Concentration/Dilution | Incubation Time | Incubation Temperature |
| Paraformaldehyde (PFA) | 4% in PBS | 12 - 24 hours | 4°C |
| Triton X-100 | 0.3% - 1% in PBS | 1 - 2 hours (in blocking) | Room Temperature |
| Blocking Serum | 3% - 10% | 1 - 2 hours | Room Temperature |
| Streptavidin-Fluorophore | 1:500 - 1:1000 | 2-4 hours or Overnight | Room Temperature or 4°C |
Table 3: Common Fluorophore-Conjugated Streptavidins
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Notes |
| Alexa Fluor 488 | 495 | 519 | Green | Bright and photostable.[14] |
| Cy3 | 550 | 570 | Orange-Red | Bright and stable signal.[6][15] |
| Alexa Fluor 594 | 590 | 617 | Red | Recommended for good contrast and visualization of fine details.[1][9] |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Useful for multiplexing with other fluorophores.[11] |
| Texas Red | 595 | 615 | Red | A traditional red fluorophore.[15] |
Troubleshooting
Problem: No or Weak Signal
-
Cause: Incomplete this compound filling.
-
Cause: Inadequate antibody penetration.
-
Cause: Incorrect filter sets for the fluorophore.
-
Solution: Verify microscope filter specifications.
-
Problem: High Background
-
Cause: Spillage of this compound from the pipette during approach.
-
Solution: Apply minimal positive pressure when approaching the cell.[9]
-
-
Cause: Insufficient washing.
-
Solution: Increase the number and duration of wash steps after streptavidin incubation.
-
-
Cause: Non-specific binding of streptavidin.
-
Solution: Increase the concentration of blocking serum and ensure adequate blocking time.
-
Mandatory Visualizations
Caption: Experimental workflow for fluorescent labeling of this compound-filled neurons.
Caption: Principle of fluorescent labeling of this compound.
References
- 1. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. This compound-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound staining and reconstruction [bio-protocol.org]
- 12. This compound/Neurobiotin staining followed by immunostaining [protocols.io]
- 13. biotium.com [biotium.com]
- 14. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
Application Notes and Protocols for 3D Reconstruction of Biocytin-Labeled Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the three-dimensional reconstruction of biocytin-labeled neurons. This powerful technique is essential for the detailed morphological analysis of individual neurons, enabling researchers to correlate cellular structure with function and to understand the intricate connectivity of neural circuits.
Application Notes
The 3D reconstruction of neurons filled with this compound is a cornerstone technique in neuroscience for elucidating the detailed morphology of individual neurons. This compound, a small, water-soluble molecule, can be introduced into a neuron through various methods, most commonly via intracellular recording pipettes during electrophysiological experiments. Its ability to diffuse throughout the entire neuron, including fine dendritic and axonal arborizations, makes it an excellent tracer for subsequent visualization and reconstruction.
The process involves several critical stages: intracellular labeling with this compound, histological processing to visualize the this compound, high-resolution imaging, and computational reconstruction. Each step must be carefully optimized to ensure the fidelity of the final 3D model. The resulting digital reconstructions provide a wealth of quantitative data on neuronal morphology, including dendritic and axonal length, branching patterns, spine density, and soma volume. This information is invaluable for classifying neuronal subtypes, studying synaptic plasticity, and building computational models of neural circuits.
Recent advancements in imaging and software have significantly improved the efficiency and accuracy of 3D neuronal reconstruction. While manual tracing remains a gold standard for accuracy, semi-automated and automated methods are becoming increasingly prevalent, reducing the time-intensive nature of this work.[1][2][3] The choice of reconstruction software depends on the specific research question, the quality of the imaging data, and the desired level of detail.
Experimental Protocols
Protocol 1: this compound Labeling and Histological Processing
This protocol describes a reliable method for this compound labeling of neurons in brain slices and subsequent diaminobenzidine (DAB)-based processing for visualization.[4][5]
Materials:
-
Slices of brain tissue (300-500 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular recording solution containing 0.5-1% this compound
-
Patch-clamp or sharp microelectrode recording setup
-
Fixative solution: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
0.1 M PBS
-
ABC kit (avidin-biotinylated enzyme complex)
-
3,3'-Diaminobenzidine (DAB)
-
Hydrogen peroxide (H₂O₂)
-
Gelatin-chrom alum solution
-
Ethanol (B145695) series (50%, 70%, 90%, 100%)
-
Xylene or other clearing agents
Procedure:
-
Intracellular Filling: During electrophysiological recording, fill the target neuron with this compound-containing intracellular solution for at least 15-20 minutes to allow for diffusion throughout the neuronal processes.
-
Fixation: After recording, carefully transfer the brain slice to a vial containing 4% PFA and fix overnight at 4°C.[7]
-
Washing: The next day, wash the slice thoroughly in 0.1 M PBS (3 x 10 minutes).
-
Permeabilization: To enhance antibody penetration, incubate the slice in PBS containing 0.5% Triton X-100 for 2 hours at room temperature.
-
Endogenous Peroxidase Quenching: Incubate the slice in 1% H₂O₂ in PBS for 15-30 minutes to block endogenous peroxidase activity.
-
ABC Incubation: Wash the slice in PBS and then incubate in the ABC solution according to the manufacturer's instructions, typically for 2-4 hours at room temperature or overnight at 4°C.
-
DAB Reaction: Wash the slice in PBS and then transfer to a solution containing DAB. Add H₂O₂ to initiate the reaction and monitor the color development under a microscope. Stop the reaction by washing with PBS once the neuron is clearly stained.
-
Mounting: Mount the slice on a gelatin-coated slide.
-
Dehydration and Clearing: Dehydrate the slice through an ascending series of ethanol concentrations, clear with xylene, and coverslip with a suitable mounting medium like Eukitt.[5][6]
Protocol 2: 3D Imaging and Reconstruction
This protocol outlines the general steps for imaging a this compound-labeled neuron and performing the 3D reconstruction using common software platforms.
Materials:
-
Brightfield or confocal microscope with a high numerical aperture objective (e.g., 40x or 60x oil immersion)
-
Computer with 3D reconstruction software (e.g., Neurolucida, Vaa3D, Imaris, NeuronStudio)[1][8][9][10]
Procedure:
-
Image Acquisition:
-
Acquire a high-resolution image stack (z-stack) of the entire this compound-labeled neuron.
-
Ensure sufficient overlap between adjacent focal planes (e.g., 0.5-1.0 µm step size) to accurately capture the 3D structure.
-
The image stack should encompass the full extent of the dendritic and axonal arbors within the slice.[8]
-
-
Data Import: Import the image stack into the 3D reconstruction software.
-
Soma Reconstruction: Outline the contour of the neuronal soma in each focal plane where it appears. The software will then generate a 3D representation of the cell body.
-
Dendrite and Axon Tracing:
-
Manual Tracing: Manually trace the paths of the dendrites and axon through the z-stack, adjusting the diameter at various points to reflect the true morphology. This method is time-consuming but highly accurate.[9]
-
Semi-automated Tracing: Use software tools that can automatically detect and trace neuronal processes from a user-defined starting point. The user can then manually correct any errors.[1]
-
Automated Tracing: Employ algorithms that attempt to automatically reconstruct the entire neuron with minimal user intervention. These methods are faster but may require more extensive post-processing and error correction.[2][3]
-
-
Spine Detection and Analysis (Optional): Many software packages include tools for the automated or semi-automated detection and classification of dendritic spines.
-
Data Analysis and Visualization:
-
Once the reconstruction is complete, the software can extract a wide range of quantitative morphological data.
-
The 3D model can be rotated, zoomed, and visualized from any angle to facilitate qualitative and quantitative analysis. The final output is often an SWC file, a standardized format for representing neuronal morphology.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the 3D reconstruction of this compound-labeled neurons.
| Parameter | Typical Value/Range | Notes |
| Tissue Shrinkage | ||
| - Fixation and Embedding | 10-20% in x, y, and z dimensions | Correction factors should be applied for accurate morphological measurements.[4][5] |
| Imaging Parameters | ||
| - Objective Magnification | 40x - 100x | Higher magnification is required for resolving fine details like dendritic spines.[9] |
| - Z-stack Step Size | 0.5 - 1.0 µm | Smaller step sizes provide better resolution in the z-axis. |
| - Image Stack Size | ~200-700 serial 2D images | Depends on the extent of the neuron within the slice.[8] |
| Reconstruction Time | ||
| - Histological Processing | 42-48 hours | [4][5] |
| - Manual Reconstruction | 24 hours or more | Highly dependent on the complexity of the neuron.[4][5][9] |
| - Semi/Automated Reconstruction | Varies (minutes to hours) | Requires additional time for proofreading and editing. |
| Software | Tracing Method | Key Features | Output Format |
| Neurolucida | Manual, Semi-automated | Gold standard for detailed manual tracing, extensive morphometric analysis tools.[9] | DAT, SWC, XML |
| Vaa3D | Manual, Semi-automated, Automated | Open-source, plugin architecture for various tracing algorithms, 3D visualization.[8] | SWC, APO, TIFF |
| Imaris | Manual, Semi-automated (FilamentTracer) | Powerful 3D/4D visualization and analysis, surface rendering.[10][11] | IMS, SWC |
| NeuronStudio | Manual, Semi-automated, Automated | Dendritic spine detection and classification.[1] | SWC, TXT |
| neuroConstruct | N/A (for building models) | Generates 3D neuronal network models from reconstructed morphologies.[12] | NeuroML |
Visualizations
References
- 1. biii.eu [biii.eu]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Rapid Reconstruction of 3D Neuronal Morphology from Light Microscopy Images with Augmented Rayburst Sampling | PLOS One [journals.plos.org]
- 4. Improved this compound labeling and neuronal 3D reconstruction | Springer Nature Experiments [experiments.springernature.com]
- 5. Improved this compound labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved this compound labeling and neuronal 3D reconstruction. | Sigma-Aldrich [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. 3D Reconstruction of Neurons in Vaa3D [protocols.io]
- 9. This compound Recovery and 3D Reconstructions of Filled Hippocampal CA2 Interneurons [jove.com]
- 10. NeuroEditor: a tool to edit and visualize neuronal morphologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for the three-dimensional reconstruction of Neurobiotin™-filled neurons and the location of their synaptic inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroConstruct: Software for developing biologically realistic 3D neural networks [neuroconstruct.org]
Application Notes and Protocols for Labeling Neuronal Gap Junctions with Biocytin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a versatile and widely used tracer for labeling individual neurons and studying their connections, including those mediated by gap junctions. Its small molecular weight (372.48 Da) allows it to pass through gap junction channels, enabling the visualization of coupled neuronal networks.[1] Its high affinity for avidin (B1170675) and streptavidin facilitates reliable post-hoc visualization using a variety of detection methods.[2] These application notes provide detailed protocols and quantitative data for the use of this compound in labeling and analyzing gap junctions between neurons.
Data Presentation
Quantitative Comparison of Tracers for Gap Junction Labeling
The choice of tracer is critical for accurately assessing gap junctional coupling. The following table summarizes key quantitative parameters for this compound and other commonly used tracers.
| Tracer | Molecular Weight (Da) | Net Charge (at neutral pH) | Relative Permeability/Coupling Extent | Key Advantages | Key Disadvantages |
| This compound | 372.47[1] | 0[1] | High | Small size, high affinity for avidin/streptavidin, versatile detection methods (fluorescence, chromogenic).[2][3] | Requires post-hoc visualization. |
| Neurobiotin | 286 | +1 | Higher than this compound in some systems[4] | Smaller size may allow passage through more restrictive gap junctions.[4] | Requires post-hoc visualization. |
| Lucifer Yellow | 457.25[1] | -2[1] | Lower than this compound/neurobiotin | Fluorescent, allowing for real-time visualization of dye spread. | Larger size may limit passage through some gap junctions; can clog microelectrodes more readily.[2][3] |
| Alexa Fluor 488 | ~643 | -2 | Lower than this compound | Bright and photostable fluorescence. | Large size significantly restricts passage through many gap junctions.[5] |
Experimental Protocols
Protocol 1: this compound Labeling of Gap Junctions in Acute Brain Slices via Patch-Clamp Electrophysiology
This protocol details the procedure for filling a single neuron with this compound during a whole-cell patch-clamp recording to identify coupled cells in an acute brain slice preparation.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette (e.g., K-gluconate based)
-
This compound (0.2-0.5% w/v in internal solution)
-
Patch-clamp rig with IR-DIC microscopy
-
Vibratome
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Cryostat or freezing microtome
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)
-
Mounting medium
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Patch-Clamp Recording and this compound Filling:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.
-
Identify a neuron of interest using IR-DIC microscopy.
-
Establish a whole-cell patch-clamp configuration using a pipette filled with the this compound-containing internal solution.
-
Perform electrophysiological recordings as required by the experimental design.
-
Allow this compound to diffuse into the cell for at least 15-20 minutes. For neurons with extensive processes, a longer filling time (up to 60 minutes) may be necessary.[6]
-
-
Fixation and Tissue Processing:
-
Carefully retract the patch pipette to allow the cell membrane to reseal.
-
Fix the slice overnight in 4% PFA at 4°C.
-
Cryoprotect the slice by incubating in 15% sucrose in PBS for 2 hours, followed by 30% sucrose in PBS overnight at 4°C.
-
Freeze the slice and cut into 40-50 µm sections using a cryostat or freezing microtome.
-
-
Visualization of this compound:
-
Wash the sections three times in PBS.
-
Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with a streptavidin-conjugated fluorophore in PBS with 0.3% Triton X-100 overnight at 4°C.
-
Wash the sections three times in PBS.
-
Mount the sections on slides with an appropriate mounting medium.
-
Image the labeled neurons using a fluorescence or confocal microscope.
-
Protocol 2: Iontophoretic Injection of this compound for Gap Junction Labeling
This method is an alternative to patch-clamp filling and is useful for labeling populations of cells.
Materials:
-
Same as Protocol 1, with the exception of the patch-clamp rig.
-
Glass micropipette
-
Iontophoresis unit
Procedure:
-
Prepare the micropipette: Pull a glass micropipette to a fine tip (1-2 µm) and backfill with a 2-4% this compound solution in a suitable buffer (e.g., 0.1 M Tris buffer, pH 7.6, with 0.15 M NaCl).
-
Position the pipette: Under visual guidance (e.g., stereomicroscope), lower the micropipette into the brain region of interest in a live animal or acute slice.
-
Iontophoresis: Apply positive current pulses (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-15 minutes to eject the this compound from the pipette tip.
-
Diffusion and Fixation: Allow for a survival/diffusion time appropriate for the experimental question (can range from hours to days for in vivo experiments). For acute slices, allow 30-60 minutes for diffusion. Proceed with fixation and tissue processing as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway: Regulation of Gap Junctions by cAMP/PKA
Gap junction communication is dynamically regulated by various signaling pathways. The cAMP/PKA pathway is a key regulator of connexin phosphorylation, which in turn modulates gap junction permeability.
Caption: cAMP/PKA signaling pathway regulating gap junction permeability.
Experimental Workflow: this compound Labeling and Visualization
The following diagram outlines the key steps in a typical this compound labeling experiment to identify gap-junctionally coupled neurons.
References
- 1. Visualization of Gap Junction–Mediated Astrocyte Coupling in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. A Series of Biotinylated Tracers Distinguishes Three Types of Gap Junction in Retina | Journal of Neuroscience [jneurosci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Communication of cAMP by connexin43 gap junctions regulates osteoblast signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Biocytin in Fixed Brain Slice Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biocytin, an amide conjugate of biotin (B1667282) and L-lysine, is a widely used anterograde and retrograde neuronal tracer. Its small size allows it to fill fine dendritic and axonal processes, providing detailed morphological reconstructions of individual neurons.[1][2] This document provides detailed application notes and protocols for the use of this compound in fixed brain slice preparations, a common technique in neuroscience for correlating neuronal morphology with electrophysiological properties.
The primary method involves introducing this compound into a neuron, typically via a patch pipette during whole-cell recordings, followed by fixation of the brain slice and subsequent visualization of the this compound.[1][3][4][5] Visualization is most commonly achieved through the high-affinity binding of avidin (B1170675) or streptavidin to biotin, which can be conjugated to a fluorescent marker or an enzyme such as horseradish peroxidase (HRP) for chromogenic detection.
Data Presentation
Table 1: Recommended Parameters for this compound Filling and Processing
| Parameter | Value | Notes |
| This compound Concentration | 0.2% - 0.5% (w/v) in internal pipette solution | Higher concentrations do not necessarily improve filling and can be toxic. |
| Slice Thickness | 300 - 500 µm | Thicker slices better preserve neuronal morphology but can pose challenges for antibody penetration.[6][7] |
| Filling Duration | 15 - 60 minutes | Longer durations allow for more complete filling of distal processes.[1] |
| Fixative Solution | 4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB) or Phosphate Buffered Saline (PBS) | Glutaraldehyde (0.025% - 2.5%) can be added to improve ultrastructural preservation.[8][9] |
| Fixation Time | Overnight at 4°C | |
| Permeabilization Agent | 0.3% - 1% Triton X-100 in PBS | Essential for allowing antibodies and streptavidin conjugates to penetrate the tissue. |
| Blocking Solution | 10% Normal Goat Serum (or other appropriate serum) in PBS with Triton X-100 | Reduces non-specific antibody binding. |
| Streptavidin Conjugate Concentration | 1:200 - 1:1000 dilution | Optimal concentration should be determined empirically. |
| DAB Reaction Time | 1 - 10 minutes | Monitor closely under a microscope to achieve desired staining intensity without excessive background. |
Experimental Protocols
Protocol 1: this compound Filling of Neurons in Acute Brain Slices
-
Prepare Internal Pipette Solution: Dissolve this compound at a final concentration of 0.2% - 0.5% in your standard internal pipette solution. Sonicate briefly to ensure it is fully dissolved.
-
Obtain Whole-Cell Recording: Using standard patch-clamp techniques, obtain a stable whole-cell recording from the neuron of interest in an acute brain slice.
-
Allow for Diffusion: Maintain the whole-cell configuration for at least 15-60 minutes to allow for the diffusion of this compound from the pipette into the neuron's soma, dendrites, and axon.[1]
-
Slow Pipette Retraction: After the filling period, slowly retract the pipette to allow the cell membrane to reseal, which is crucial for retaining the this compound within the neuron.[1]
-
Slice Recovery: Allow the slice to recover in the recording chamber for an additional 5-10 minutes before proceeding to fixation.[10]
Protocol 2: Fixation and Permeabilization
-
Fixation: Carefully transfer the brain slice containing the this compound-filled neuron into a vial containing 4% PFA in 0.1 M PB. Fix overnight at 4°C.[8][11]
-
Washing: The next day, wash the slice three times for 10 minutes each with 0.1 M PBS to remove excess fixative.[10]
-
Permeabilization: Incubate the slice in PBS containing 1% Triton X-100 for 1-2 hours at room temperature to permeabilize the cell membranes.
Protocol 3: this compound Visualization using Avidin-Biotin Complex (ABC) and DAB
-
Quench Endogenous Peroxidases: To reduce background staining, incubate the slice in 1% hydrogen peroxide (H₂O₂) in PBS for 20-30 minutes.[11][12]
-
Washing: Wash the slice thoroughly in PBS (3 x 10 minutes).
-
Blocking: Block non-specific binding by incubating the slice in a solution of 10% normal goat serum and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature.[12]
-
ABC Incubation: Prepare the Avidin-Biotin Complex (ABC) solution according to the manufacturer's instructions (e.g., Vector Labs ABC kit) and incubate the slice in this solution overnight at 4°C.[12]
-
Washing: Wash the slice in PBS (3 x 10 minutes).
-
DAB Reaction: Prepare a 3,3'-Diaminobenzidine (DAB) solution. A nickel chloride (NiCl₂) solution can be added to the DAB solution to produce a black reaction product instead of brown.[8][12] Incubate the slice in the DAB solution for up to 15 minutes, then add H₂O₂ to initiate the reaction.[8]
-
Monitor Staining: Continuously monitor the staining progress under a dissecting microscope. Stop the reaction by washing the slice extensively with PBS once the desired staining intensity of the filled neuron is achieved and before background staining becomes problematic.[8][12]
-
Mounting: Mount the stained slice on a glass slide, dehydrate through a series of ethanol (B145695) concentrations, clear with xylene, and coverslip with a mounting medium like DPX or Eukitt.[11][12]
Protocol 4: Fluorescent Visualization of this compound
-
Blocking: Following permeabilization (Protocol 2, step 3), block the slice with 10% normal goat serum and 0.3% Triton X-100 in PBS for 1-2 hours.[10]
-
Streptavidin Incubation: Incubate the slice with a fluorescently-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 594) diluted in the blocking solution overnight at 4°C in the dark.[1][10]
-
Washing: Wash the slice in PBS (3 x 10 minutes) in the dark.
-
Mounting: Mount the slice on a glass slide and coverslip using a mounting medium with an anti-fade agent.
-
Imaging: Visualize the filled neuron using a confocal or fluorescence microscope with the appropriate excitation and emission filters.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound labeling in fixed brain slices.
Caption: Simplified diagram of this compound distribution within a neuron.
Concluding Remarks
The protocols outlined above provide a robust framework for the morphological identification of electrophysiologically characterized neurons in fixed brain slices. While this compound is a reliable tracer, it's important to note that the success of the labeling can be influenced by factors such as the health of the slice, the stability of the recording, and the careful execution of the histological procedures. For more advanced applications, this technique can be combined with immunohistochemistry to identify the neurochemical phenotype of the labeled neuron.[6][7][10] Researchers should optimize the protocols for their specific experimental needs to achieve the best results.
References
- 1. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound staining of glia and neurons in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound staining of glia and neurons in brain slices. | Semantic Scholar [semanticscholar.org]
- 6. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Labeling of this compound-Filled Interneurons in Rat Hippocampal Slices for Visualization [jove.com]
- 9. protocols.io [protocols.io]
- 10. Video: Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuron Recovery of Neurobiotin/biocytin cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
Application Notes and Protocols for Biocytin Staining in Thick Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for biocytin staining in thick tissue sections, a technique crucial for visualizing the morphology of individual neurons and their processes within the context of surrounding tissue. This method is often employed following electrophysiological recordings where this compound is introduced into a single cell through a patch pipette. The subsequent visualization allows for the correlation of physiological data with neuronal architecture.
Overview of this compound Staining
This compound, an amine-reactive derivative of biotin, is a small molecule that can be introduced into cells and subsequently fixed in place. Its high affinity for avidin (B1170675) and streptavidin allows for highly sensitive and specific detection. In thick tissue sections (typically 100-400 µm), challenges such as reagent penetration and background staining require careful optimization of the protocol. This guide outlines two primary visualization methods: chromogenic detection using 3,3'-Diaminobenzidine (DAB) and fluorescent detection using streptavidin conjugates.
Experimental Protocols
Tissue Preparation and Fixation
Proper tissue preparation is critical for preserving cellular morphology and ensuring successful staining.
Protocol:
-
Perfusion and Fixation: Following electrophysiological recording and this compound filling, transcardially perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by a fixative solution. A common fixative is 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB). For enhanced ultrastructural preservation, a mixture of 4% PFA and 0.5-2.5% glutaraldehyde (B144438) can be used.[1][2]
-
Post-fixation: After extraction, the brain or tissue of interest should be post-fixed in the same fixative solution at 4°C. The duration of post-fixation can vary from a few hours to overnight.[3] Prolonged storage in PFA can reduce the success of subsequent antibody labeling.[4]
-
Sectioning: Using a vibratome, cut sections at the desired thickness, typically between 100 µm and 350 µm, in cold PBS.[1][3][4][5]
Visualization of this compound
This method results in a dark, insoluble reaction product, providing a permanent stain that is visible under a standard bright-field microscope.
Protocol:
-
Washing: Wash the free-floating sections thoroughly in 0.1 M PBS (3 x 10 minutes) to remove residual fixative.[4][5]
-
Endogenous Peroxidase Quenching: To prevent non-specific staining, incubate the sections in a solution to block endogenous peroxidase activity. A common solution is 1% hydrogen peroxide (H₂O₂) in PBS for 15-30 minutes at room temperature.[6]
-
Permeabilization: To allow for reagent penetration, incubate the sections in PBS containing a detergent. A common choice is 0.3-1% Triton X-100 for at least 2 hours at room temperature or overnight at 4°C.[4] For thick sections, increasing the Triton X-100 concentration to 0.5-1% may improve penetration.[4]
-
Blocking: To reduce non-specific binding of antibodies, incubate the sections in a blocking solution for 1-2 hours at room temperature. A typical blocking solution consists of 10% normal serum (e.g., goat serum) in PBS with 0.3% Triton X-100.[4][5]
-
Avidin-Biotin Complex (ABC) Incubation: Incubate the sections in a pre-formed Avidin-Biotin Complex (ABC) solution (prepared according to the manufacturer's instructions) overnight at 4°C on a shaker.[7]
-
DAB Reaction:
-
Wash the sections in PBS (3 x 10 minutes).
-
Prepare the DAB solution. A typical solution contains DAB and H₂O₂ in PBS or Tris buffer. The reaction can be enhanced with the addition of nickel sulfate (B86663) to produce a black precipitate.[7]
-
Incubate the sections in the DAB solution until the desired staining intensity is reached. Monitor the reaction closely under a microscope to avoid overstaining.
-
Stop the reaction by washing the sections extensively with PBS.[7]
-
-
Mounting, Dehydration, and Coverslipping: Mount the stained sections onto gelatin-coated slides, dehydrate through a series of ethanol (B145695) gradients, clear with xylene, and coverslip with a permanent mounting medium like Eukitt.[8]
This method utilizes a fluorophore-conjugated streptavidin to visualize the this compound-filled cells, allowing for multicolor imaging when combined with immunohistochemistry.
Protocol:
-
Washing and Permeabilization: Follow steps 1 and 3 as described in the chromogenic detection protocol.
-
Blocking: Follow step 4 as described in the chromogenic detection protocol.
-
Streptavidin-Fluorophore Conjugate Incubation: Incubate the sections in a solution containing the streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 594) diluted in a blocking buffer.[3][9] The incubation is typically performed for 2-4 days at 4°C for thick sections to ensure full penetration.[3]
-
Washing: Wash the sections extensively in PBS (5 x 15 minutes) to remove unbound streptavidin conjugate.[3]
-
Mounting and Coverslipping: Mount the sections on slides using an aqueous mounting medium to prevent tissue shrinkage and preserve fluorescence.[4][10] Seal the coverslip with nail polish.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for this compound staining in thick tissue sections, compiled from various protocols. These values should be considered as starting points and may require optimization for specific applications.
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature | Notes |
| Fixation | Paraformaldehyde (PFA) | 4% | Overnight | 4°C | For post-fixation of the brain.[3] |
| Permeabilization | Triton X-100 | 0.3% - 1% | 2 hours - Overnight | Room Temp or 4°C | Higher concentrations and longer times for thicker sections.[4] |
| Blocking | Normal Serum (e.g., Goat) | 10% | 1 - 2 hours | Room Temp | |
| ABC Incubation | ABC Reagent | As per manufacturer | Overnight | 4°C | For DAB staining.[7] |
| Streptavidin Incubation | Streptavidin-Fluorophore | 1:100 - 1:1000 | 2 - 4 days | 4°C | For fluorescent staining.[3][9] |
| Primary Antibody | Varies | Varies | 1 - 5 days | 4°C or Room Temp | For subsequent immunostaining.[4] |
| Secondary Antibody | Varies | Varies | Overnight | 4°C | For subsequent immunostaining. |
Table 2: Tissue Section Parameters
| Parameter | Value | Notes |
| Section Thickness | 100 - 350 µm | Thicker sections require longer incubation times and higher detergent concentrations for optimal reagent penetration.[1][3][4][5] |
| This compound Concentration (in pipette) | 0.2% - 0.4% | Concentration of this compound in the internal solution for patch-clamp recording.[4][5][11] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for this compound staining in thick tissue sections.
Caption: General workflow for this compound staining in thick tissue sections.
Signaling Pathway (Detection Principle)
The following diagram illustrates the principle of this compound detection using either the ABC-DAB method or a fluorescently labeled streptavidin.
Caption: Detection principles for this compound staining.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Insufficient this compound fill during recording. | Ensure adequate time and current for this compound to diffuse throughout the neuron.[12] |
| Poor reagent penetration. | Increase Triton X-100 concentration (up to 1%) and/or incubation times.[4] Consider using thinner sections if the problem persists.[13] | |
| Inactive reagents. | Check the expiration dates of antibodies, ABC kits, and other reagents. | |
| High Background Staining | Insufficient blocking. | Increase the concentration of normal serum in the blocking buffer and/or the blocking time.[14] |
| Non-specific binding of streptavidin/ABC complex. | Ensure thorough washing steps. Titrate the concentration of the streptavidin/ABC reagent. | |
| Endogenous peroxidase activity (DAB). | Ensure the peroxidase quenching step is effective. | |
| Autofluorescence (Fluorescent). | Perfuse with fresh fixatives. Treat sections with sodium borohydride (B1222165) or Sudan Black B.[13] | |
| Uneven Staining | Incomplete permeabilization. | Ensure sections are fully submerged and agitated during incubation steps. |
| Loss of Tissue Integrity | Harsh treatment. | Handle sections carefully with a fine brush. Avoid excessive agitation. |
| Prolonged storage in fixative. | Process the tissue as soon as possible after fixation.[4] |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can achieve high-quality this compound staining in thick tissue sections, enabling detailed morphological analysis of targeted cells.
References
- 1. DAB Detection of this compound Labeled Tissue [protocols.io]
- 2. protocols.io [protocols.io]
- 3. This compound/Neurobiotin staining followed by immunostaining [protocols.io]
- 4. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A comparison of manual neuronal reconstruction from this compound histology or 2-photon imaging: morphometry and computer modeling [frontiersin.org]
- 7. Neuron Recovery of Neurobiotin/biocytin cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Video: Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Intracellular Filling of Neurons with Biocytin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular filling of individual neurons with biocytin followed by morphological analysis is a powerful technique to correlate a neuron's physiological properties with its detailed anatomical structure. This compound, a conjugate of biotin (B1667282) and lysine, is a small, water-soluble molecule that can be introduced into a neuron through a patch pipette during electrophysiological recording.[1][2] Due to its small size, it readily diffuses throughout the dendritic and axonal arbors.[1][3] Following fixation, the this compound is visualized using an avidin-biotin complex (ABC) reaction, often with a chromogenic or fluorescent reporter, allowing for the three-dimensional reconstruction of the neuron's complete morphology.[4][5][6] This method is invaluable for studying neuronal circuitry, synaptic connectivity, and morphological changes associated with development, plasticity, and disease.[7][8][9]
Key Applications
-
Correlative Light and Electron Microscopy: Linking physiological data from a single neuron to its ultrastructural features, including synaptic contacts.[10]
-
Neuronal Circuit Mapping: Tracing the axonal and dendritic projections of individual neurons to understand their connectivity within a neural network.
-
Morphological Phenotyping: Characterizing and classifying neuron types based on their detailed anatomical features.
-
Studying Synaptic Plasticity: Analyzing changes in dendritic spine morphology and density in response to various stimuli or in disease models.[11][12]
-
Drug Discovery and Development: Assessing the effects of pharmacological agents on neuronal structure.
Experimental Workflow
The overall process involves several key stages, from preparing the tissue to the final morphological analysis.
References
- 1. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cellular Scale: How to Build a Neuron: Step 1 [cellularscale.blogspot.com]
- 5. theolb.readthedocs.io [theolb.readthedocs.io]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Correlative fluorescence and electron microscopy of this compound-filled neurons with a preservation of the postsynaptic ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. academic.oup.com [academic.oup.com]
Biocytin Labeling: A Comprehensive Guide for Light and Electron Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biocytin, a conjugate of biotin (B1667282) and L-lysine, has established itself as a versatile and invaluable tool in neuroanatomical and connectivity studies. Its small molecular weight allows for efficient intracellular diffusion, filling the entire neuron, including fine dendritic and axonal arborizations, in a Golgi-like manner.[1][2][3] This property, combined with its high affinity for avidin (B1170675) and streptavidin, enables a wide range of visualization techniques for both light and electron microscopy.[2][3] this compound can be introduced into neurons through various methods, including intracellular filling via patch-clamp pipettes, iontophoresis, or pressure injections, and is transported both anterogradely and retrogradely.[1][2][3][4]
These application notes provide detailed protocols for the labeling and visualization of this compound-filled neurons for both light and electron microscopy, tailored for researchers in neuroscience and drug development.
Principle of this compound Labeling and Detection
The detection of this compound relies on the remarkably strong and specific non-covalent interaction between biotin and the proteins avidin or streptavidin (Kd ≈ 10⁻¹⁵ M).[5][6][7] This high-affinity binding is the cornerstone of all this compound visualization methods. The general workflow involves introducing this compound into the cells of interest, followed by fixation and permeabilization to allow access of the detection reagents. An avidin or streptavidin conjugate is then applied, which binds specifically to the this compound. The conjugate is typically linked to a reporter molecule, such as an enzyme for chromogenic reactions (e.g., horseradish peroxidase), a fluorophore for fluorescence microscopy, or an electron-dense particle (e.g., colloidal gold) for electron microscopy.[8]
A widely used amplification strategy is the Avidin-Biotin Complex (ABC) method.[6][7][9][10] This technique utilizes a pre-formed complex of avidin and biotinylated HRP. Since avidin is tetravalent, it can bind to both the biotinylated HRP in the complex and the biotin in the this compound within the tissue, leading to a significant increase in the number of enzyme molecules at the target site and thus amplifying the signal.[6][9]
Experimental Protocols
I. Intracellular Filling of Neurons with this compound
This initial step is common for both light and electron microscopy studies aiming to correlate physiology with morphology.
Materials:
-
Internal solution for patch pipette
-
This compound (or Neurobiotin)
-
Micropipettes (borosilicate glass)
-
Micropipette puller
-
Micromanipulator
-
Electrophysiology rig with amplifier
Procedure:
-
Prepare Internal Solution: Dissolve this compound in the internal pipette solution to a final concentration of 0.2% to 0.5%.[11] Ensure complete dissolution by brief sonication and filter through a 0.2 µm syringe filter.[11]
-
Pull Micropipettes: Pull glass micropipettes to a resistance suitable for your target cells (e.g., 3-6 MΩ).[11]
-
Perform Whole-Cell Patch-Clamp Recording:
-
Prepare acute brain slices or cultured cells according to your standard laboratory protocol.
-
Under visual guidance, approach a target neuron and establish a whole-cell recording configuration.
-
Perform electrophysiological recordings as required. During this time, this compound will diffuse from the pipette into the neuron.
-
Maintain the whole-cell configuration for at least 20-40 minutes to ensure adequate filling of distal processes.[12]
-
-
Allow for Diffusion: After recording, gently retract the pipette. To ensure the resealing of the cell membrane and further diffusion of this compound, it is recommended to keep the slice in the recording chamber for an additional 5-10 minutes.[13]
-
Fixation: Transfer the tissue to a fixative solution. The choice of fixative depends on the subsequent visualization method (see tables below).
II. This compound Labeling for Light Microscopy (LM)
This protocol describes the visualization of this compound-filled neurons using a chromogenic reaction with 3,3'-diaminobenzidine (B165653) (DAB), which produces a permanent, dark brown precipitate.
Quantitative Data for LM Protocol
| Parameter | Recommendation | Notes |
| Fixation | 4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB) | For optimal morphology, perfuse the animal transcardially. Post-fix tissue overnight at 4°C. |
| Sectioning | 50-350 µm thick sections on a vibratome | Thicker sections (e.g., 350 µm) may be used for initial morphological recovery, but may require re-sectioning for optimal antibody penetration.[14][15][16][17][18] |
| Permeabilization | 0.3-1.0% Triton X-100 in PBS | The concentration and duration depend on the thickness of the section. |
| Endogenous Peroxidase Quenching | 0.3-3% Hydrogen Peroxide (H₂O₂) in PBS for 10-30 min | This step is crucial to prevent background staining from endogenous enzymes. |
| Blocking | 1-5% Normal Serum (e.g., goat or horse) in PBS with Triton X-100 | The serum should be from the same species as the secondary antibody to prevent non-specific binding. |
| ABC Reagent Incubation | According to manufacturer's instructions (e.g., Vector Labs Elite ABC Kit) | Typically, incubate for 1-2 hours at room temperature or overnight at 4°C. |
| DAB Reaction | 0.05% DAB with 0.015% H₂O₂ in PB or Tris buffer | The reaction should be monitored under a microscope and stopped by washing with buffer when the desired staining intensity is reached. |
Detailed LM Protocol (ABC-DAB Method):
-
Sectioning and Washing: After fixation, cut sections on a vibratome and collect them in 0.1 M PB. Wash sections 3 x 10 minutes in PB.
-
Quench Endogenous Peroxidases: Incubate sections in H₂O₂ solution for 10-30 minutes at room temperature.[19]
-
Washing: Wash sections 3 x 10 minutes in PB.
-
Blocking and Permeabilization: Incubate sections in a blocking solution containing normal serum and Triton X-100 for 1-2 hours at room temperature.
-
ABC Incubation: Prepare the ABC reagent according to the manufacturer's instructions at least 30 minutes before use. Incubate sections in the ABC solution overnight at 4°C with gentle agitation.[19]
-
Washing: Wash sections extensively (e.g., 4 x 15 minutes) in PB to remove unbound ABC reagent.
-
DAB Visualization:
-
Prepare the DAB solution. Caution: DAB is a suspected carcinogen; handle with appropriate personal protective equipment.
-
Incubate sections in the DAB solution for 5-10 minutes before adding H₂O₂.
-
Add H₂O₂ to initiate the reaction and monitor the color development under a microscope.
-
Stop the reaction by transferring the sections to PB and washing them several times.
-
-
Mounting, Dehydration, and Coverslipping: Mount the stained sections onto gelatin-coated slides, air dry, dehydrate through a series of ethanol (B145695) concentrations, clear with xylene, and coverslip with a permanent mounting medium.[8]
III. This compound Labeling for Electron Microscopy (EM)
This protocol is for pre-embedding labeling, where the visualization reaction is performed before embedding the tissue in resin. This approach is suitable for detailed ultrastructural analysis of labeled neurons and their synaptic contacts.
Quantitative Data for EM Protocol
| Parameter | Recommendation | Notes |
| Fixation | 4% PFA + 0.1-2.5% Glutaraldehyde in 0.1 M PB | Glutaraldehyde is essential for preserving ultrastructure but can reduce antigenicity. The concentration should be optimized.[14][15][16][17] |
| Sectioning | 50-70 µm thick sections on a vibratome | Thinner sections facilitate reagent penetration. |
| Permeabilization | Freeze-thaw in liquid nitrogen or use low concentrations of detergents (e.g., 0.1% Triton X-100) for a short duration. | Aggressive permeabilization can damage ultrastructure. |
| ABC Reagent Incubation | According to manufacturer's instructions | Similar to the LM protocol, but thorough washing is even more critical to reduce background. |
| DAB Reaction | 0.05% DAB with 0.015% H₂O₂ in PB | The reaction time is typically shorter than for LM to avoid an overly dense reaction product that can obscure ultrastructural details. |
| Post-fixation | 1% Osmium Tetroxide (OsO₄) in 0.1 M PB for 30-60 min | OsO₄ enhances membrane contrast and crosslinks the DAB polymer. Caution: OsO₄ is highly toxic. |
| Dehydration & Embedding | Graded ethanol series followed by propylene (B89431) oxide and embedding in epoxy resin (e.g., Epon, Durcupan) | Standard procedure for EM sample preparation.[20][21] |
Detailed EM Protocol (Pre-embedding ABC-DAB Method):
-
Fixation and Sectioning: Perfuse the animal and post-fix the tissue in a fixative containing glutaraldehyde. Cut 50-70 µm sections on a vibratome.
-
Staining Procedure: Follow steps 2-7 of the LM protocol, but with the modifications noted in the table above (e.g., milder permeabilization, shorter DAB reaction time).
-
Osmium Post-fixation: After the DAB reaction and washing, post-fix the sections in 1% OsO₄ in 0.1 M PB for 30-60 minutes on ice.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%) and then propylene oxide.
-
Infiltration and Embedding: Infiltrate the sections with epoxy resin and embed them between two plastic coverslips. Polymerize the resin in an oven.
-
Ultrathin Sectioning: Once the resin has hardened, select the region of interest containing the labeled neuron under a light microscope. Trim the block and cut ultrathin sections (60-80 nm) on an ultramicrotome.
-
Contrasting and Imaging: Collect the ultrathin sections on EM grids, contrast with uranyl acetate (B1210297) and lead citrate, and examine with a transmission electron microscope.
Visualization of Workflows
The following diagrams illustrate the key steps in this compound labeling for light and electron microscopy.
References
- 1. Neuroanatomical labeling with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. What is the avidin-biotin complex (ABC) method? | AAT Bioquest [aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. The avidin-biotin complex (ABC) method and other avidin-biotin binding methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 14. DAB Detection of this compound Labeled Tissue [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuron Recovery of Neurobiotin/biocytin cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 20. researchgate.net [researchgate.net]
- 21. Improved this compound labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Double Labeling Techniques with Biocytin and Other Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a highly versatile neuroanatomical tracer.[1][2] Its low molecular weight allows for efficient intracellular filling of neurons, revealing detailed morphology of dendritic and axonal arborizations.[3][4] this compound can be transported both anterogradely and retrogradely, making it a powerful tool for mapping neural circuits.[3][5] A key advantage of this compound is its high affinity for avidin (B1170675), which enables its visualization using a wide array of avidin-conjugated markers for both light and electron microscopy.[1][3]
Double labeling techniques, which combine the use of this compound with other neuroanatomical tracers or immunohistochemistry, are essential for elucidating the complex relationships between neuronal structure, connectivity, and neurochemical identity. These methods allow for the simultaneous visualization of multiple neuronal populations, their projections, and their expression of specific proteins within the same tissue preparation. This document provides detailed application notes and protocols for several common double labeling strategies involving this compound.
Principles of Double Labeling with this compound
Successful double labeling relies on the ability to distinguish between the signals generated by each label. This can be achieved through several strategies:
-
Different Visualization Methods: Employing distinct detection systems for each tracer, such as using a fluorescently tagged avidin for this compound and an enzymatic reaction (e.g., horseradish peroxidase with a specific chromogen) for the second label.
-
Sequential Staining: Performing the staining procedures for each label in a step-wise manner, with appropriate blocking steps to prevent cross-reactivity.[6]
-
Distinct Cellular Compartments: Labeling different neuronal elements, for instance, using an anterograde tracer for axons and a retrograde tracer for cell bodies.
-
Multi-color Fluorescence: When using fluorescent detection, selecting fluorophores with distinct excitation and emission spectra to allow for clear separation of signals during imaging.
Data Presentation: Comparison of Tracer Combinations
The choice of the second tracer to be combined with this compound depends on the specific experimental question. The following table summarizes the characteristics of commonly used tracer combinations.
| Tracer Combination | Primary Application | Transport Direction | Visualization | Advantages | Considerations |
| This compound & Immunohistochemistry (IHC) | Correlating neuronal morphology with neurochemical phenotype.[4][7] | This compound: Anterograde & Retrograde | This compound: Avidin-conjugate (fluorescent or enzymatic). IHC: Labeled secondary antibody. | Allows for precise identification of the neurochemical nature of labeled neurons and their connections.[8] | Antibody penetration in thick sections can be challenging.[7] Requires careful optimization of fixation and permeabilization. |
| This compound & Biotinylated Dextran (B179266) Amine (BDA) | Anterograde and retrograde tracing of distinct but potentially interacting pathways.[5][9] | Both can be used for anterograde and retrograde tracing depending on the molecular weight.[10][11] | Both are detected with avidin conjugates. Requires sequential labeling with different visualization strategies (e.g., different chromogens or fluorophores).[8] | BDA provides excellent labeling of axons and terminals.[8][10] Different molecular weights of BDA can be used to preferentially label anterograde or retrograde pathways.[10] | Requires careful sequential processing to avoid cross-reactivity of the avidin-biotin detection system. |
| This compound & Fluoro-Gold | Retrograde tracing of projection neurons and anterograde tracing of their inputs. | This compound: Anterograde. Fluoro-Gold: Retrograde. | This compound: Avidin-conjugate. Fluoro-Gold: Intrinsically fluorescent. | Fluoro-Gold is a very reliable and intensely fluorescent retrograde tracer. Simple visualization of Fluoro-Gold. | Potential for tracer uptake by damaged fibers of passage. |
| This compound & Viral Tracers (e.g., AAV, Rabies) | Circuit mapping with genetic specificity. | Dependent on the specific virus and its properties (can be anterograde, retrograde, or trans-synaptic). | This compound: Avidin-conjugate. Viral Tracer: Reporter gene expression (e.g., GFP, mCherry). | Allows for the labeling of specific neuronal populations based on genetic markers or connectivity. | Requires expertise in stereotaxic surgery and virology. Biosafety considerations are paramount. |
Experimental Workflows and Signaling Pathways
General Workflow for Double Labeling
The following diagram illustrates a general experimental workflow for a typical double labeling experiment involving this compound and a second tracer.
Caption: General experimental workflow for double labeling.
Principle of this compound Visualization
This diagram illustrates the fundamental principle behind the visualization of this compound using the avidin-biotin complex (ABC) method, a common amplification technique.
Caption: Avidin-Biotin Complex (ABC) visualization of this compound.
Experimental Protocols
Protocol 1: Double Labeling of this compound-filled Neurons and Immunohistochemistry for a Specific Antigen
This protocol is adapted for the co-localization of a this compound-labeled neuron with a specific protein marker using immunofluorescence.
Materials:
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
4% Paraformaldehyde (PFA) in 0.1 M PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Blocking solution: 10% normal serum (from the species of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary antibody against the antigen of interest
-
Avidin conjugated to a fluorophore (e.g., Streptavidin-Alexa Fluor 594)
-
Secondary antibody conjugated to a different fluorophore (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Mounting medium
Procedure:
-
Tracer Injection and Tissue Preparation:
-
Inject this compound into the brain region of interest using standard stereotaxic procedures.
-
After an appropriate survival time (typically 24-72 hours), perfuse the animal with PBS followed by 4% PFA.[12]
-
Post-fix the brain overnight in 4% PFA at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.
-
Cut 30-50 µm thick sections on a freezing microtome or vibratome and collect them in PBS.
-
-
Immunohistochemistry and this compound Visualization (Free-floating sections):
-
Wash sections three times in PBS for 10 minutes each.
-
Permeabilize and block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.[12][13]
-
Incubate sections with the primary antibody diluted in blocking solution overnight to 48 hours at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a cocktail of the fluorescently labeled secondary antibody and the fluorescently labeled avidin conjugate (e.g., Streptavidin-Alexa Fluor 594) diluted in PBS with 0.3% Triton X-100 for 2-4 hours at room temperature, protected from light.[14]
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
Mount sections onto glass slides and coverslip with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire separate images for each channel and merge them to assess co-localization.
-
Quantitative co-localization analysis can be performed using software like ImageJ with plugins such as JaCoP.[15]
-
Protocol 2: Sequential Double Labeling with this compound and Biotinylated Dextran Amine (BDA) using Different Chromogens
This protocol allows for the differentiation of two biotin-based tracers in the same tissue section by using two different enzymatic reactions that produce distinct colored precipitates.
Materials:
-
Same as Protocol 1, with the addition of:
-
Biotinylated Dextran Amine (BDA)
-
Avidin-Biotin-Peroxidase Complex (ABC) kit
-
Diaminobenzidine (DAB)
-
Nickel-intensified DAB solution (e.g., add nickel ammonium (B1175870) sulfate (B86663) to the DAB solution)
Procedure:
-
Tracer Injections and Tissue Preparation:
-
Inject this compound and BDA into their respective target regions.
-
Follow the same perfusion, fixation, and sectioning procedures as in Protocol 1.
-
-
Sequential Histochemical Staining:
-
First Label (e.g., BDA with Nickel-DAB):
-
Second Label (this compound with DAB):
-
Incubate the same sections in ABC solution again.
-
Wash in PBS.
-
Develop the reaction in a standard DAB solution to produce a brown precipitate.[8]
-
Wash thoroughly in PBS.
-
-
-
Mounting and Imaging:
-
Mount the sections on gelatin-coated slides, dehydrate through an ethanol (B145695) series, clear in xylene, and coverslip.
-
Image the sections using a bright-field microscope. The two labels will be distinguishable by their color (blue-black for BDA and brown for this compound).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or no this compound signal | Incomplete diffusion of this compound from the electrode. | Ensure sufficient time for diffusion after whole-cell recording (at least 40-60 minutes).[14] |
| Degradation of this compound. | Prepare fresh this compound solutions and consider using more stable derivatives if long survival times are needed.[3] | |
| Inadequate tissue permeabilization. | Increase Triton X-100 concentration or incubation time.[7] | |
| High background staining | Insufficient blocking. | Increase the concentration of normal serum in the blocking solution or the blocking time.[16] |
| Non-specific antibody binding. | Use a higher dilution of the primary or secondary antibody. Perform control experiments without the primary antibody. | |
| Cross-reactivity in sequential biotin labeling | Incomplete saturation of biotin binding sites from the first label. | Ensure thorough washing between steps. Consider using an avidin-biotin blocking kit after the first visualization step.[6] |
| Poor antibody penetration in thick sections | Insufficient permeabilization or incubation time. | Increase Triton X-100 concentration and extend antibody incubation times (can be up to several days for thick tissue).[7] |
| Fixation issues. | Optimize fixation time; prolonged fixation can mask antigens.[7] |
Conclusion
Double labeling techniques involving this compound are invaluable for modern neuroscience research. By combining the detailed morphological information provided by this compound with the neurochemical or connectivity data from other tracers, researchers can gain deeper insights into the organization and function of neural circuits. The protocols and guidelines presented here provide a starting point for the successful implementation of these powerful techniques. Careful optimization of each step, from tracer injection to final imaging, is crucial for obtaining high-quality, reproducible results.
References
- 1. This compound: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroanatomical labeling with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method of combining this compound tract-tracing with avidin-biotin-peroxidase complex immunocytochemistry for pre-embedding electron microscopic labeling in neonatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylated dextran amine as an anterograde tracer for single- and double-labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotinylated dextran amine and this compound hydrochloride are useful tracers for the study of retinal projections in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. This compound/Neurobiotin staining followed by immunostaining [protocols.io]
- 14. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Colocalization Analysis [imagej.net]
- 16. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Preparing Biocytin Solutions for Microinjection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biocytin, a conjugate of biotin (B1667282) and L-lysine, is a widely used neuroanatomical tracer for intracellular labeling.[1][2] Its high solubility in aqueous solutions and low molecular weight make it ideal for microinjection through micropipettes.[2][3][4] This versatility allows for the subsequent visualization of neuronal morphology at the light, fluorescence, and electron microscope levels using avidin (B1170675) or streptavidin conjugates.[1][2][3] These application notes provide detailed protocols for the preparation of this compound solutions for microinjection, ensuring reliable and reproducible results in neuroanatomical studies.
Data Presentation
This compound Solution Parameters
| Parameter | Value | Source(s) |
| Molecular Weight | 372.48 g/mol | [2] |
| Solubility | Soluble up to 50 mM in water (gentle warming may be required) | [1] |
| Storage (Powder) | Room temperature or -20°C for long-term storage | [1][3][4] |
| Storage (Solutions) | Prepare fresh daily if possible. Can be stored at -20°C for up to one month. | [1] |
Common Concentration Ranges for Microinjection
| Application | Concentration | Solvent/Buffer | Source(s) |
| Intracellular Filling (General) | 0.1% - 0.5% (w/v) | Intracellular solution (e.g., K-gluconate based) | [5][6] |
| Intracellular Labeling | 3 - 5 mg/ml (0.3% - 0.5% w/v) | Internal solution for patch-clamp | [7][8] |
| Intracellular Injection | 4% - 6% (w/v) | 0.5 M KCl and 0.05 M Tris buffer (pH 7.0-7.6) | [9] |
| Patch-clamp Filling | 5.2 mg/ml (~0.5% w/v) | K-gluconate based internal solution | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Patch-Clamp Intracellular Filling
This protocol is suitable for filling individual neurons during whole-cell patch-clamp recordings.
Materials:
-
This compound powder
-
Internal solution (e.g., K-gluconate based, see table below for a common recipe)
-
Microcentrifuge tubes
-
Vortexer
-
Sonicator
-
Syringe filter (0.2 µm pore size)
Example Internal Solution Composition:
| Component | Concentration (mM) |
| K-gluconate | 110-134 |
| KCl | 6-10 |
| HEPES | 10-40 |
| EGTA | 10 |
| MgCl₂ | 1 |
| Mg-ATP | 2-4 |
| Na-GTP | 0.3 |
| This compound | 0.1% - 0.5% (w/v) |
Adjust pH to 7.3 with KOH and osmolarity to 280-300 mOsm.[5]
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 0.2% solution, this would be 2 mg of this compound per 1 ml of internal solution.[6]
-
Dissolving: Add the this compound powder to the prepared internal solution in a microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly to aid dissolution.
-
Sonication: For complete dissolution, sonicate the solution for 10-15 minutes.[6]
-
Filtration: Filter the this compound-containing internal solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the micropipette.
-
Storage and Use: It is highly recommended to prepare the solution fresh on the day of the experiment.[1][7][11] If short-term storage is necessary, store on ice to prevent the degradation of ATP and GTP.[5] For longer-term storage, aliquots can be stored at -20°C for up to a month, though fresh preparation is optimal.[1] Before use, ensure any stored solution is brought to room temperature and that no precipitate has formed.[1]
Protocol 2: Preparation of a Higher Concentration this compound Solution for Iontophoretic or Pressure Injection
This protocol is adapted for applications requiring a higher concentration of this compound, such as iontophoretic or pressure injections.
Materials:
-
This compound powder
-
Potassium chloride (KCl)
-
Tris buffer
-
Deionized water
-
pH meter
-
Vortexer
-
Filter paper or syringe filter (0.2 µm)
Procedure:
-
Prepare Buffer: Prepare a 0.05 M Tris buffer solution and adjust the pH to 7.0-7.6.
-
Prepare KCl Solution: Dissolve KCl in the Tris buffer to a final concentration of 0.5 M.
-
Dissolve this compound: Weigh and dissolve this compound in the KCl/Tris buffer solution to a final concentration of 4-6% (w/v).[9] For example, for a 5% solution, dissolve 50 mg of this compound in 1 ml of the buffer.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Filtration: Filter the solution to remove any undissolved particles.
-
Use: Use the solution immediately for filling micropipettes.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting common issues with this compound microinjection.
References
- 1. This compound | Neuroanatomical tracer | 576-19-2 | Hello Bio [hellobio.com]
- 2. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocytin Histochemistry: Fixation and Tissue Processing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful fixation and tissue processing of biocytin-filled neurons for subsequent histochemical visualization. Adherence to these protocols is critical for preserving tissue morphology and ensuring high-quality staining, which are essential for accurate neuronal reconstruction and analysis.
Introduction
This compound, a derivative of biotin (B1667282) and lysine, is a widely used anterograde, retrograde, and intracellular tracer for detailing the morphology of neurons.[1] Its small molecular weight allows for excellent diffusion throughout the dendritic and axonal arbors of a filled cell.[1] The high affinity of this compound for avidin (B1170675) and streptavidin forms the basis of its visualization, most commonly through an avidin-biotin complex (ABC) method coupled with a chromogenic reaction using 3,3'-Diaminobenzidine (DAB).[2][3]
Proper fixation and tissue processing are paramount for preserving the structural integrity of the this compound-filled neuron and the surrounding tissue, preventing the degradation of cellular components, and allowing for the necessary reagents to penetrate the tissue. The choice of fixative, sectioning method, and staining protocol can significantly impact the final visualization.
Key Experimental Considerations
Several factors must be carefully considered to achieve optimal results in this compound histochemistry:
-
Fixative Composition: The choice of fixative is a critical step. Paraformaldehyde (PFA) is a common fixative that cross-links proteins, preserving cellular structure.[4] Glutaraldehyde (B144438) is a stronger cross-linker that can enhance the preservation of ultrastructure but may mask some antigenic sites if subsequent immunocytochemistry is planned.[5][6] A combination of PFA and a low concentration of glutaraldehyde is often used to balance good morphological preservation with the retention of antigenicity.[7][8]
-
Fixation Time: The duration of fixation is crucial. Under-fixation can lead to poor tissue preservation and loss of this compound, while over-fixation can mask the this compound and hinder antibody penetration. Fixation is typically carried out overnight at 4°C.[7][9]
-
Tissue Sectioning: The method of sectioning depends on the experimental goals. Vibratomes are excellent for obtaining thick, free-floating sections (50-300 µm) from fresh or fixed tissue, preserving the 3D structure of neurons.[10][11] Cryostats are used for cutting thinner, frozen sections, which can be useful for certain applications but may introduce freezing artifacts.[12]
-
Permeabilization: To allow the large ABC complex to penetrate the cell membrane and access the intracellular this compound, a detergent such as Triton X-100 is typically included in the incubation solutions.[1]
-
Blocking: Blocking steps are essential to prevent non-specific binding of the avidin-biotin complex.[13] This is often achieved by incubating the tissue in a solution containing normal serum from the species in which the secondary antibody was raised.[14]
-
Visualization: The most common visualization method is the ABC reaction, where a pre-formed complex of avidin and biotinylated horseradish peroxidase (HRP) is applied to the tissue.[2] The HRP enzyme then catalyzes the conversion of DAB into a visible, insoluble brown precipitate in the presence of hydrogen peroxide.[15] The reaction can be intensified with nickel or cobalt to produce a black or blue-black precipitate.[13][16]
Experimental Protocols
The following protocols provide a general framework for this compound histochemistry. It is important to note that optimal parameters may vary depending on the specific tissue, cell type, and experimental setup.
Protocol 1: Perfusion Fixation
For optimal tissue preservation, transcardial perfusion is the recommended method of fixation.
Solutions:
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Fixative Solution: 4% Paraformaldehyde (PFA) in 0.1 M PBS, pH 7.4. For enhanced morphological preservation, 0.025% to 2.5% glutaraldehyde can be added.[7][8]
Procedure:
-
Deeply anesthetize the animal according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse with ice-cold 0.1 M PBS until the blood is cleared.
-
Switch to ice-cold fixative solution and perfuse until the tissue is adequately fixed (e.g., limbs and tail become stiff).
-
Dissect the brain or desired tissue and post-fix in the same fixative solution for 4-24 hours at 4°C.[7][17]
-
Transfer the tissue to a cryoprotectant solution (e.g., 30% sucrose (B13894) in 0.1 M PBS) for storage at 4°C until it sinks.
Protocol 2: Tissue Sectioning (Vibratome)
Procedure:
-
Mount the cryoprotected and fixed tissue block onto the vibratome stage.
-
Cut sections at the desired thickness (typically 50-100 µm) into a collection well filled with 0.1 M PBS.[7]
-
Store the free-floating sections in 0.1 M PBS at 4°C.
Protocol 3: Avidin-Biotin Complex (ABC) Staining
Solutions:
-
Wash Buffer: 0.1 M PBS with 0.3% Triton X-100 (PBST)
-
Blocking Solution: PBST containing 5-10% normal serum (e.g., normal goat serum if the secondary antibody is goat anti-biotin).[17]
-
ABC Reagent: Prepared according to the manufacturer's instructions (e.g., Vector Labs ABC kit) in PBST at least 30 minutes before use.[13]
-
DAB Solution: Prepare according to the manufacturer's instructions, adding hydrogen peroxide immediately before use.
Procedure:
-
Wash the free-floating sections three times for 10 minutes each in 0.1 M PBS.[17]
-
To quench endogenous peroxidase activity, incubate the sections in 1% hydrogen peroxide in PBS for 15-30 minutes at room temperature.[9][13]
-
Wash the sections three times for 10 minutes each in 0.1 M PBS.[13]
-
Incubate the sections in blocking solution for 1-2 hours at room temperature.[13][17]
-
Incubate the sections in the ABC reagent overnight at 4°C on a shaker.[13]
-
Wash the sections three times for 10 minutes each in 0.1 M PBS.
-
Pre-incubate the sections in the DAB solution (without hydrogen peroxide) for 10-15 minutes.
-
Add hydrogen peroxide to the DAB solution and incubate the sections until the desired level of staining is achieved. Monitor the reaction closely under a microscope. The reaction can take up to 30 minutes.[13]
-
Stop the reaction by washing the sections extensively with 0.1 M PBS.[13]
-
Mount the sections onto gelatin-subbed slides.
-
Dehydrate the sections through a graded series of ethanol, clear with xylene, and coverslip with a permanent mounting medium.[18]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source(s) |
| Fixation | ||
| Paraformaldehyde (PFA) Concentration | 4% (w/v) | [7][8][9] |
| Glutaraldehyde Concentration (optional) | 0.025% - 2.5% (v/v) | [7][8] |
| Picric Acid (optional) | 0.2% (v/v) | [7] |
| Post-Fixation Time | 4 - 48 hours | [7][17] |
| Fixation Temperature | 4°C | [7][9] |
| Tissue Processing | ||
| Section Thickness (Vibratome) | 50 - 500 µm | [7][10] |
| Cryoprotection (Sucrose) | 10% - 30% (w/v) | [1][7] |
| Staining | ||
| Endogenous Peroxidase Quenching (H₂O₂) | 1% - 3% (v/v) for 15-30 min | [9][13] |
| Blocking Serum Concentration | 5% - 10% (v/v) for 1 hour | [13][17] |
| Triton X-100 Concentration | 0.3% - 1% (v/v) | [19] |
| ABC Incubation | Overnight at 4°C | [13] |
| DAB Incubation | 5 - 30 minutes | [13][20] |
Visualizing the Workflow and Signaling Pathway
Caption: Workflow for this compound histochemistry.
Caption: Avidin-Biotin Complex (ABC) detection method.
References
- 1. interchim.fr [interchim.fr]
- 2. The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fixation Strategies and Formulations | Thermo Fisher Scientific - CL [thermofisher.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. researchgate.net [researchgate.net]
- 7. This compound Recovery and 3D Reconstructions of Filled Hippocampal CA2 Interneurons [jove.com]
- 8. DAB Detection of this compound Labeled Tissue [protocols.io]
- 9. Frontiers | A comparison of manual neuronal reconstruction from this compound histology or 2-photon imaging: morphometry and computer modeling [frontiersin.org]
- 10. precisionary.com [precisionary.com]
- 11. When to use a Vibratome vs. Microtome for Tissue Sectioning [leicabiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Neuron Recovery of Neurobiotin/biocytin cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Diaminobenzidine histochemistry in light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Video: Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 18. The Cellular Scale: How to Build a Neuron: Step 1 [cellularscale.blogspot.com]
- 19. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Biocytin Filling in Patch Clamp Experiments
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding biocytin filling in patch-clamp experiments. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during neuronal morphology studies.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you quickly identify and solve issues with your this compound filling experiments.
Issue 1: No this compound signal is detected after processing.
-
Question: I have completed my recording and staining protocol, but I cannot see any filled cells. What could be the problem?
-
Answer: This is a common issue that can arise from several factors related to the this compound solution, the cell's health, or the staining procedure.
-
This compound Solution Integrity: this compound can degrade if left at room temperature for extended periods. It is recommended to use freshly prepared internal solution, or to use aliquots that have been stored frozen and are thawed on the day of the experiment.[1] Ensure the this compound is fully dissolved in the internal solution; sonicating the solution for 10-15 minutes can help.[2]
-
Cell Health: The recorded neuron may have been damaged or died during the recording or pipette retraction. In a juxtacellular or loose-patch configuration, if you are actively injecting current to fill the cell, excessive current can damage the neuron.[1]
-
Staining Procedure: There could be an issue with the visualization step. For fluorescently-labeled streptavidin, ensure the concentration is optimal. Alternatively, you can try an Avidin-Biotin Complex (ABC) reaction with Diaminobenzidine (DAB) to amplify the signal, which can then be visualized with standard light microscopy.[1]
-
Issue 2: The this compound fill is weak or incomplete, with only the soma labeled.
-
Question: My neuron is labeled, but the signal is faint and doesn't extend into the distal dendrites or axon. How can I achieve a more complete fill?
-
Answer: Incomplete filling is typically due to insufficient diffusion time or suboptimal recording conditions.
-
Diffusion Time: this compound passively diffuses from the pipette into the cell. This process takes time. For complete filling of fine structures like axons and dendritic spines, a recording duration of at least 40 minutes in whole-cell mode is recommended.[3][4] However, the ideal time can vary by cell type and temperature; some researchers find 10-15 minutes at 34°C to be sufficient.[5][6]
-
Cell Health & Seal Quality: A healthy neuron with a stable, high-resistance seal is crucial for retaining the this compound. If the cell membrane becomes leaky during a long recording, the this compound may diffuse out.[5]
-
Active Filling: For whole-cell recordings, passive diffusion is usually adequate. However, at the end of the recording, you can apply depolarizing pulses (e.g., 500 pA for 0.5s at 1 Hz for 3-4 minutes) to actively drive the positively charged this compound into the cell's processes.[5]
-
Issue 3: The neuron's morphology appears damaged (e.g., axonal blebs, discontinuous processes).
-
Question: The filled neuron shows "blebs" at the end of its axon and the dendrites appear broken or discontinuous. What causes this?
-
Answer: Morphological damage often occurs due to mechanical stress during the experiment.
-
Pipette Approach: One of the most common reasons for suboptimal fills is accidentally severing neuronal processes with the recording pipette while approaching the cell.[2][7] To minimize this, approach the cell body slowly along its axis and avoid coming from the direction of the putative axon.[2]
-
Slicing Procedure: Axons of superficial cells can be severed when the brain slices are initially prepared.[2][7] Recording from deeper, healthier cells can mitigate this.[8]
-
Pipette Retraction: If the soma is pulled out or the membrane is significantly damaged upon retraction, the fill will be compromised.[9] It is critical to retract the pipette slowly, allowing the cell membrane to reseal. This can be facilitated by holding the cell at a depolarized potential (e.g., -40 mV) in voltage-clamp mode while monitoring the seal formation.[2]
-
Prolonged Recording: Long recordings can lead to a loss of membrane integrity, which may result in gaps or discontinuities in the final stain.[8]
-
Issue 4: There is high background staining, obscuring the labeled neuron.
-
Question: I see a lot of diffuse staining in the slice, which makes it difficult to visualize my target neuron. How can I reduce the background?
-
Answer: High background is often caused by this compound spilling into the extracellular space.
-
Positive Pressure: Applying excessive positive pressure to the recording pipette while navigating through the tissue can eject the this compound-containing internal solution.[2][5] Use minimal positive pressure to keep the tip clear.
-
Pipette Tip: Ensure there are no bubbles in the pipette tip when filling it with the internal solution.[3]
-
Washing Steps: Thorough washing after incubation with streptavidin is crucial to remove any unbound reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in the internal solution? A1: A concentration of 3-5 mg/mL (0.3% - 0.5%) this compound in the internal pipette solution is commonly recommended for achieving good staining results.[10] Some protocols have success with concentrations as low as 0.2%.[2]
Q2: How long should I record to get a good this compound fill? A2: This is a critical parameter that depends on cell type, size, and recording temperature.
-
For detailed morphological reconstructions, including fine axons and spines, a diffusion time of 40-60 minutes is often suggested.[4]
-
Many studies report successful fills with shorter durations. A minimum of 10-15 minutes at physiological temperatures (e.g., 34°C) is a good starting point.[5][6]
-
Recordings at room temperature may require longer filling times.[2][6]
-
Ultimately, the optimal time is a balance between allowing complete diffusion and maintaining cell health to prevent leakage.[5]
Q3: Does the pipette resistance matter for this compound filling? A3: Yes, the pipette resistance, which reflects the tip opening size, should be matched to the size of the neuron you are targeting.
-
For smaller neurons like medium spiny neurons (10-15 µm soma), higher resistance pipettes of 6-8 MΩ are suitable.[3]
-
For larger neurons like pyramidal cells (16-21 µm soma), lower resistance pipettes of 5-6 MΩ are recommended.[3] An appropriately sized tip helps in achieving a stable giga-ohm seal and facilitates proper resealing of the membrane after the pipette is withdrawn.[3][4]
Q4: Should I use passive diffusion or active injection to fill the cell? A4: For standard whole-cell patch-clamp recordings, passive diffusion of this compound from the pipette into the cell is usually sufficient.[5] Active injection of current is generally not necessary and can risk damaging the cell. It is more relevant for juxtacellular or loose-patch configurations where the membrane is not ruptured and current is required to create small pores for this compound to enter.[1]
Q5: My internal solution contains ATP and GTP. How should I handle the this compound solution to prevent their degradation? A5: To prevent the degradation of ATP and GTP, the this compound-containing internal solution should be kept on ice throughout the experiment.[3] Prepare the solution fresh, or thaw a single-use aliquot from a frozen stock just before you begin your recordings for the day.[1][2]
Data Summary Tables
Table 1: Recommended Pipette Resistance by Neuron Type
| Neuron Type | Typical Soma Diameter | Recommended Pipette Resistance |
| Medium Spiny Neurons (MSNs) | 10–15 µm | 6–8 MΩ[3] |
| Parvalbumin Interneurons (PV) | 16–18 µm | 5–6 MΩ[3] |
| Pyramidal Neurons (PNs) | 16–21 µm | 5–6 MΩ[3] |
Table 2: Key Experimental Parameters for this compound Filling
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 0.2% - 0.5% (2-5 mg/mL) | Ensure it is fully dissolved.[2][10] |
| Filling Duration (Whole-Cell) | 10 - 60 minutes | Longer times for more complete fills; dependent on temperature and cell type.[3][4][5] |
| Recording Temperature | Room Temp. or 32-36°C | Longer filling times may be needed at room temperature.[2][5] |
| Series Resistance (Rs) | < 80 MΩ | High series resistance can negatively impact cell recovery.[11] |
Experimental Protocols & Visualizations
Protocol: Standard this compound Filling and Processing
-
Internal Solution Preparation:
-
Prepare your standard internal patch solution.
-
Add this compound to a final concentration of 0.2-0.5%.
-
Sonicate for 10-15 minutes to ensure this compound is fully dissolved.[2]
-
Filter the solution using a 0.2 µm syringe filter.[2]
-
Aliquot and store at -20°C or below. Keep the working aliquot on ice.[1][3]
-
-
Patch-Clamp Recording:
-
Pull glass pipettes to a resistance appropriate for your target cell type (see Table 1).
-
Back-fill the pipette, ensuring no air bubbles are in the tip.[3]
-
Approach the target neuron with low positive pressure to avoid this compound spillage.[2][5]
-
Establish a high-resistance (>1 GΩ) seal and obtain a whole-cell configuration.
-
Perform electrophysiological recordings for a minimum of 10 minutes, or longer (40+ min) for full morphological recovery.[2][4]
-
-
Pipette Retraction:
-
After recording, slowly retract the pipette in voltage-clamp mode.
-
Monitor the membrane test to confirm the cell membrane is resealing. A depolarized holding potential (-40 mV) can facilitate this process.[2]
-
-
Slice Fixation & Staining:
-
Allow the slice to recover for a period if necessary.
-
Fix the slice in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Fixation is best performed soon after the experiment.[2]
-
After fixation, wash the slice in PBS.
-
Permeabilize the tissue (e.g., with Triton X-100 in PBS).
-
Incubate with a fluorescently-conjugated streptavidin (e.g., Alexa Fluor 488 or 594) to visualize the this compound.
-
Perform final washes and mount the slice on a slide for imaging.
-
Visual Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for this compound filling in patch-clamp recordings.
Caption: Decision tree for troubleshooting poor this compound filling results.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological and Morphological Characterization of Neuronal Microcircuits in Acute Brain Slices Using Paired Patch-Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biocytin Concentration for Neuronal Filling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing biocytin concentration for successful neuronal filling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound neuronal filling and provides step-by-step solutions.
Issue 1: Weak or Incomplete Neuronal Filling
Symptoms:
-
Faint fluorescent signal or weak enzymatic reaction product.
-
Incomplete labeling of distal dendritic and axonal processes.[1]
-
Signal is only visible in the soma and proximal dendrites.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate this compound Concentration | Increase the this compound concentration in the internal solution. Typical concentrations range from 0.2% to 0.5%.[2][3] For larger neurons, a higher concentration might be necessary. |
| Insufficient Filling Time | Allow adequate time for this compound to diffuse throughout the neuron. For whole-cell patch-clamp recordings, a minimum of 15-40 minutes is often recommended.[4][5] After pipette retraction, allow the slice to rest for 3-5 minutes to facilitate further transport.[6] |
| Poor Cell Health | Monitor the health of the neuron throughout the recording. A damaged or unhealthy cell may not effectively transport this compound. Ensure gentle handling of the tissue and optimal recording conditions. |
| Pipette Clogging | This compound solutions can sometimes clog the micropipette tip.[7] To prevent this, filter the internal solution through a 0.2 µm syringe filter before back-filling the pipette.[2] Ensure there are no air bubbles in the tip.[4] |
| Inefficient Delivery Method | During whole-cell recording, this compound diffuses passively. For juxtacellular or loose-patch configurations, iontophoretic injection using hyperpolarizing or depolarizing current pulses may be necessary to introduce this compound into the cell.[7][8] |
| Degradation of this compound | Prepare fresh this compound-containing internal solution on the day of the experiment or use aliquots stored in the freezer.[8] this compound can degrade at room temperature over time.[8] |
| Suboptimal Visualization | Use amplification methods like the avidin-biotin complex (ABC) with a DAB reaction to enhance a weak signal.[8] Ensure the streptavidin-fluorophore conjugate is used at an optimal concentration. |
Issue 2: High Background Staining
Symptoms:
-
Non-specific staining in the extracellular space.[4]
-
Labeling of cells not targeted for filling.
-
Reduced signal-to-noise ratio, making it difficult to visualize the filled neuron.
Possible Causes and Solutions:
| Cause | Solution |
| Spillage of this compound | Apply gentle positive pressure to the pipette when approaching the target neuron to prevent leakage of the internal solution.[3][4] Avoid excessive positive pressure. |
| Leaky Seal | Ensure a high-resistance (giga-ohm) seal is formed before rupturing the membrane for whole-cell recording. A poor seal can lead to this compound leaking into the extracellular space. |
| Inadequate Washing | After fixation and permeabilization, ensure thorough washing of the tissue with buffer (e.g., PBS) to remove unbound this compound and streptavidin conjugates.[9] An overnight wash can further reduce background.[9] |
| Endogenous Biotin | Some tissues may have high levels of endogenous biotin, leading to non-specific binding of avidin/streptavidin conjugates.[10] Consider using an avidin/biotin blocking kit if high background persists. |
| Non-specific Antibody/Streptavidin Binding | Use a blocking solution (e.g., containing normal serum) to minimize non-specific binding of detection reagents.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in the patch pipette internal solution?
The optimal concentration of this compound can vary depending on the neuron type and experimental goals. However, a common starting range is 0.2% to 0.5% (w/v) dissolved in the internal pipette solution.[2][3] It is recommended to empirically determine the ideal concentration for your specific application.
Q2: How long should I allow for this compound filling during a whole-cell recording?
For adequate diffusion of this compound into distal processes, a recording time of at least 15-40 minutes is generally recommended.[4][5] Longer durations can improve the completeness of the fill, especially for neurons with extensive axonal and dendritic arbors.
Q3: Should I use this compound or neurobiotin for my experiments?
This compound and its analogue, neurobiotin, are both effective neuronal tracers. Neurobiotin has a lower molecular weight, which may allow for more extensive diffusion and the labeling of gap-junction coupled cells.[3] However, this compound is a well-established and reliable tracer for detailed morphological reconstructions.[5] The choice may depend on the specific research question. Neurobiotin can also exhibit more pronounced retrograde transport compared to this compound.[11]
Q4: Can I use current injection to facilitate this compound filling?
During whole-cell patch-clamp recordings, passive diffusion is typically sufficient for this compound filling, and current injection is not necessary.[5][8] However, for juxtacellular labeling, pulses of hyperpolarizing or depolarizing current are used to electroporate the cell membrane and allow this compound entry.[7]
Q5: My this compound signal is weak. How can I enhance it?
To amplify a weak this compound signal, you can use the avidin-biotin complex (ABC) method followed by a diaminobenzidine (DAB) reaction, which produces a permanent, dark precipitate.[8][9] For fluorescence imaging, ensure you are using a high-quality streptavidin-fluorophore conjugate at its optimal concentration and that your imaging settings are appropriate.
Experimental Protocols
Protocol 1: this compound Filling during Whole-Cell Patch-Clamp Recording
-
Prepare Internal Solution: Dissolve this compound in the internal pipette solution to a final concentration of 0.2-0.5%.[2][3] Sonicate for 10-15 minutes to ensure complete dissolution.[1][3] Filter the solution through a 0.2 µm syringe filter.[2]
-
Pipette Filling: Back-fill a borosilicate glass micropipette (3-6 MΩ resistance) with the this compound-containing internal solution, ensuring no air bubbles are trapped in the tip.[2][4]
-
Obtain Whole-Cell Configuration: Under visual guidance (e.g., DIC microscopy), approach a target neuron in an acute brain slice.[4] Apply gentle positive pressure to prevent pipette clogging and this compound leakage.[3][4] Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Diffusion: Maintain the whole-cell recording for at least 15-40 minutes to allow for passive diffusion of this compound from the pipette into the neuron.[4][5]
-
Pipette Retraction and Slice Fixation: After the recording, slowly retract the pipette to allow the cell membrane to reseal.[6] Let the slice rest in the recording chamber for 3-5 minutes before transferring it to a fixative solution (e.g., 4% paraformaldehyde in PBS) for 24-48 hours.[6]
Protocol 2: Visualization of this compound with Streptavidin-Fluorophore Conjugate
-
Washing: After fixation, wash the tissue slices thoroughly in phosphate-buffered saline (PBS) (3 x 10 minutes).[1][6]
-
Permeabilization: Incubate the slices in a permeabilization solution (e.g., PBS with 0.3% Triton X-100) for 1-2 hours at room temperature with gentle agitation.[2]
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the slices in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[1]
-
Streptavidin Incubation: Incubate the sections in a solution containing the streptavidin-fluorophore conjugate (e.g., Streptavidin Alexa Fluor 594) overnight at 4°C in the dark.[4][6]
-
Final Washes: Wash the brain sections three times for 10 minutes each in PBS.[6]
-
Mounting and Imaging: Mount the stained brain slices on glass slides using an appropriate mounting medium and image with a fluorescence or confocal microscope.[2]
Visualizations
Caption: Workflow for this compound Neuronal Filling and Visualization.
Caption: Troubleshooting Logic for this compound Filling Issues.
References
- 1. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 4. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuron Recovery of Neurobiotin/biocytin cells — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 10. youtube.com [youtube.com]
- 11. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with this compound. [mrcbndu.ox.ac.uk]
preventing background staining in biocytin histochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in biocytin histochemistry, with a specific focus on preventing background staining.
Troubleshooting Guide: High Background Staining
High background staining can obscure specific signals, making data interpretation difficult. This guide addresses the most common causes and provides targeted solutions.
| Problem ID | Symptom | Possible Cause(s) | Suggested Solution(s) |
| BG-01 | Diffuse, non-specific staining across the entire tissue section. | Endogenous Biotin (B1667282): Tissues like the liver, kidney, and spleen have high levels of endogenous biotin, which can be bound by avidin (B1170675) or streptavidin conjugates, leading to false positives.[1][2][3] | Implement an avidin-biotin blocking step before primary antibody incubation. This involves incubating the tissue with avidin to saturate endogenous biotin, followed by an incubation with biotin to block any remaining binding sites on the avidin molecule.[1][2] |
| BG-02 | Non-specific staining, particularly in blood-rich areas. | Endogenous Peroxidase Activity: If using a horseradish peroxidase (HRP) detection system, endogenous peroxidases in red blood cells and granulocytes can react with the substrate.[4][5] | Quench endogenous peroxidase activity by treating sections with a hydrogen peroxide (H₂O₂) solution (e.g., 0.3-3% H₂O₂ in methanol (B129727) or water) before the blocking step.[4][5] |
| BG-03 | General high background, not localized to specific structures. | Insufficient Blocking: Non-specific binding of primary or secondary antibodies to reactive sites in the tissue. | Increase the concentration or incubation time of the blocking serum.[6] Use a blocking serum from the same species as the secondary antibody.[7] Normal serum is often used at a concentration of 10%.[4][8] |
| BG-04 | Staining is too intense, obscuring cellular detail. | Antibody Concentration Too High: Excessive primary or secondary antibody concentration can lead to non-specific binding.[6][9] | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with low background.[4] |
| BG-05 | Uneven or patchy background staining. | Inadequate Washing: Insufficient washing between steps can leave residual, unbound antibodies on the tissue.[4][8] | Increase the number and duration of wash steps. Using a buffer with a mild detergent like Tween-20 (e.g., TBST) can improve washing efficiency.[10] |
| BG-06 | Background staining, particularly at the edges of the tissue. | Tissue Drying: Allowing tissue sections to dry out at any stage of the staining process can cause high non-specific background.[6] | Keep sections hydrated in a humidified chamber throughout the procedure.[8] |
| BG-07 | High background when using an Avidin-Biotin Complex (ABC) system. | ABC Reagent Binding to Tissue: The ABC reagent itself may bind non-specifically to certain tissue components.[11] | An avidin/biotin blocking step can prevent this.[11] Consider using a Labeled Streptavidin-Biotin (LSAB) method, as the smaller complex may have better tissue penetration and reduced background.[12] |
| BG-08 | High background fluorescence after this compound filling during electrophysiology. | Spill of this compound: Applying excessive positive pressure to the recording pipette can cause this compound to spill into the extracellular space.[13][14][15] | Apply gentle positive pressure when approaching the cell to avoid leakage of the internal solution.[13][15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of background staining in this compound histochemistry?
A1: A major cause of background staining is the presence of endogenous biotin in the tissue.[1][3] Biotin is a vitamin found in all living cells and is particularly abundant in tissues like the kidney, liver, and brain.[1][2][3] The avidin or streptavidin conjugates used in the detection step have a very high affinity for biotin and will bind to this endogenous biotin, leading to non-specific signal.[1]
Q2: How can I test if my tissue has high levels of endogenous biotin?
A2: You can perform a simple control experiment. Incubate a tissue section directly with the streptavidin-HRP conjugate and then the DAB substrate (after quenching for endogenous peroxidase).[2][16] The appearance of a colored precipitate indicates the presence of endogenous biotin.[2]
Q3: What is the principle behind the avidin-biotin blocking technique?
A3: The technique involves a two-step process to neutralize endogenous biotin.[1]
-
Avidin Incubation: The tissue is first incubated with an excess of unlabeled avidin or streptavidin. This binds to all the endogenous biotin present in the tissue.[1][2]
-
Biotin Incubation: Because avidin has multiple binding sites for biotin, the first step leaves some sites on the avidin molecule open. The second step involves incubating with free biotin to saturate these remaining sites.[1][2] This prevents the avidin from binding to the biotinylated secondary antibody or probe used later in the protocol.[1]
Q4: Can over-fixation of the tissue contribute to high background?
A4: Yes, over-fixation can sometimes cause high levels of background staining in immunohistochemistry.[6] It's important to optimize fixation time based on the tissue size and type.[6]
Q5: My negative control (no primary antibody) shows staining. What does this mean?
A5: Staining in a no-primary control indicates that the secondary antibody is binding non-specifically to the tissue.[6][7] To resolve this, you can try the following:
-
Ensure your blocking step is adequate, using normal serum from the species in which the secondary antibody was raised.[7]
-
Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[7]
-
Consider changing your secondary antibody.[7]
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is performed after rehydration and any antigen retrieval steps, but before the primary antibody incubation.[2]
Materials:
-
Avidin solution (e.g., 0.05% avidin in PBS)[2]
-
Biotin solution (e.g., 0.005% biotin in PBS)[2]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
After rehydration and antigen retrieval, wash sections in PBS.
-
Incubate sections with the avidin solution for 15 minutes at room temperature.[2]
-
Briefly rinse the sections with PBS.[2]
-
Incubate sections with the biotin solution for 15 minutes at room temperature.[2]
-
Rinse sections thoroughly with PBS (e.g., 3 washes of 5-10 minutes each).[1]
-
Proceed with your standard blocking and primary antibody incubation steps.
Protocol 2: Endogenous Peroxidase Quenching
This protocol is performed after deparaffinization and rehydration of tissue sections.
Materials:
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol or distilled water
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare a fresh quenching solution of 0.3% to 3% H₂O₂ in methanol or distilled water.[4][5] A common preparation is one part 30% H₂O₂ to nine parts methanol.[5]
-
Submerge the rehydrated slides in this solution for 10-15 minutes at room temperature.[5]
-
Wash the slides three times with PBS.[5]
-
Proceed with the antigen retrieval or blocking steps of your protocol.
Visualizations
Caption: Standard workflow for this compound histochemistry using an ABC detection method.
Caption: A logical workflow for troubleshooting high background staining issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 3. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. qedbio.com [qedbio.com]
- 5. Methods to Block Endogenous Detection | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. biossusa.com [biossusa.com]
- 7. bosterbio.com [bosterbio.com]
- 8. High background in immunohistochemistry | Abcam [abcam.com]
- 9. documents.cap.org [documents.cap.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - BG [thermofisher.com]
- 13. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
improving antibody penetration in biocytin-labeled thick sections
Welcome to the Technical Support Center for Immunohistochemistry. This guide provides detailed troubleshooting advice and protocols specifically for improving antibody penetration in thick, biocytin-labeled tissue sections.
Frequently Asked Questions (FAQs)
Q1: Why is antibody penetration a significant challenge in thick, this compound-labeled tissue sections?
Thick tissue sections, often 300 µm or more, are used in electrophysiology to maintain network connectivity for recording neuronal activity.[1][2] However, this thickness creates a physical barrier that hinders the diffusion of large molecules like antibodies.[1][2][3] Insufficient penetration leads to weak or non-existent signals in the center of the section, even if the surface is well-stained. Furthermore, different antibodies and the streptavidin used to visualize this compound can have varied penetration capabilities.[1]
Q2: What is the primary role of detergents like Triton X-100 in this protocol?
Detergents are crucial for permeabilizing cell membranes.[4] Agents like Triton X-100, which are amphipathic molecules, disrupt the lipid membranes of cells within the tissue.[4] This action creates pores, allowing antibodies to access intracellular antigens that would otherwise be inaccessible.[4][5][6] This step is essential for achieving comprehensive staining throughout the depth of a thick section.[4]
Q3: How does tissue fixation affect antibody penetration and staining?
Fixation is essential for preserving tissue morphology, but it can also create challenges.[7] Aldehyde fixatives like paraformaldehyde (PFA) cross-link proteins, which can mask the target epitope and physically impede antibody movement.[6] While crucial for structural integrity, excessive fixation can reduce the success of antibody labeling.[1] Therefore, the duration and concentration of the fixative must be optimized.[1] For many antibodies, performing the staining within a week of fixation yields good results.[1]
Q4: Is antigen retrieval compatible with this compound-labeled thick sections?
Yes, but it must be approached with caution. Antigen retrieval methods, particularly heat-induced epitope retrieval (HIER), are designed to reverse the cross-linking caused by fixation and unmask epitopes.[8][9][10] However, these techniques can be harsh and may damage the morphology of thick, free-floating sections. If weak staining is due to epitope masking, a gentle enzymatic retrieval (PIER) or a carefully optimized HIER protocol might be beneficial, but it should be tested empirically.[10]
Q5: How long should I incubate the primary antibody for thick sections?
For thick sections, extended incubation times are critical. Standard overnight incubations are often insufficient.[1] Incubation periods of 3 to 5 days at 4°C are sometimes necessary to allow the antibody to diffuse completely through the tissue.[1] It is recommended to perform incubations with gentle, continuous agitation to facilitate penetration.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered when performing immunohistochemistry on thick, this compound-labeled sections.
Problem: Weak or No Staining Throughout the Section
-
Potential Cause 1: Inadequate Permeabilization The detergent concentration may be too low or the incubation time too short to sufficiently permeabilize the dense tissue.
-
Solution: Increase the Triton X-100 concentration in your blocking and antibody solutions, typically to 0.3-0.5%.[1] Some protocols for particularly difficult tissue suggest concentrations as high as 1.0%.[6][11] Ensure the permeabilization step is sufficient, often included as part of the blocking step for 30-60 minutes.[5]
-
-
Potential Cause 2: Incorrect Antibody Concentration The primary antibody may be too dilute to produce a strong signal, a common issue in immunohistochemistry.[12]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration.[12] Start with the manufacturer's recommended concentration for IHC and test several dilutions (e.g., 1:100, 1:250, 1:500).[8][12] A higher concentration generally produces a stronger signal but may increase background.[8]
-
-
Potential Cause 3: Insufficient Incubation Time Antibodies require a significant amount of time to diffuse through thick tissue.
Problem: Signal is Strong on the Surface but Absent in the Center
-
Potential Cause: Antibody Penetration Failure This is the classic sign that the antibody has not reached the inner layers of the tissue. This can be due to antibody exhaustion, where antibodies are used up binding to epitopes on the surface.[13]
-
Solution 1: Enhance Permeabilization: Increase detergent concentration (e.g., Triton X-100 up to 1%) and ensure it is present in all antibody incubation and wash steps.[1]
-
Solution 2: Extend Incubation Times: Dramatically increase the primary antibody incubation period to several days at 4°C on a shaker.[1]
-
Solution 3: Resectioning: If other methods fail, the most effective procedure is to re-section the thick (e.g., 300 µm) slice into thinner sections (e.g., 50-60 µm) after the this compound is visualized.[1][3] This physically eliminates the penetration barrier for the subsequent immunostaining.
-
Solution 4: Consider Alternative Methods: Advanced techniques like pressurized immunohistochemistry (pIHC) have been shown to significantly improve the depth and uniformity of staining in thick samples.[14]
-
Problem: High Background Staining
-
Potential Cause 1: Non-specific Antibody Binding Antibodies may bind to non-target sites due to charge interactions or binding to Fc receptors on certain cells.[4][6]
-
Solution: Ensure an adequate blocking step is performed before primary antibody incubation. Use normal serum (e.g., 3-10%) from the species in which the secondary antibody was raised.[5][6] Including a low concentration of detergent (0.1-0.3% Triton X-100) in wash buffers can also help reduce non-specific binding.[4]
-
-
Potential Cause 2: Overly Aggressive Permeabilization While necessary, high concentrations of detergents can sometimes expose sticky surfaces within the tissue, leading to increased background.[15]
-
Solution: Titrate the detergent concentration. Find the lowest concentration that still allows for adequate penetration without causing excessive background. You can also try a milder detergent like Saponin or Tween-20.
-
Problem: Damaged Tissue Morphology
-
Potential Cause: Harsh Reagents or Handling Aggressive permeabilization or antigen retrieval methods can degrade the ultrastructure of the tissue.[16][17]
-
Solution: Reduce the concentration of the detergent or the duration of the permeabilization step. If using antigen retrieval, confirm it is necessary and use the gentlest conditions possible (e.g., lower temperature or shorter time). Handle the free-floating sections carefully at all stages to prevent physical tearing.
-
Data & Parameters
Table 1: Comparison of Permeabilization Strategies
| Strategy | Agent | Typical Concentration | Incubation Time | Pros | Cons |
| Mild Detergent | Tween-20 | 0.1 - 0.5% | 20-60 min | Gentle on membranes, reduces surface tension. | May not be sufficient for deep penetration of intracellular targets.[17] |
| Standard Detergent | Triton X-100 | 0.3 - 1.0% | 20-60 min | Highly effective for permeabilizing cell membranes.[5][6] | Can damage ultrastructure at high concentrations.[16][17] May redistribute some membrane proteins.[15] |
| Gentle Detergent | Saponin | 0.1 - 0.5% | 20-60 min | Selectively complexes with cholesterol, preserving membrane integrity better than Triton X-100. | Permeabilization effect is reversible and may be less robust. |
| Physical Method | Freeze-Thaw | N/A | 2-3 cycles | Can improve penetration by creating ice crystals that disrupt membranes. | Can significantly damage tissue morphology if not carefully controlled. |
Table 2: Recommended Starting Parameters by Section Thickness
| Section Thickness | Fixation (4% PFA) | Permeabilization (Triton X-100) | Primary Antibody Incubation |
| 40-60 µm | 4-12 hours | 0.2 - 0.3% | 24-48 hours @ 4°C |
| 100-200 µm | 12-24 hours | 0.3 - 0.5% | 48-72 hours @ 4°C |
| >250 µm | 24 hours | 0.5 - 1.0% | 72+ hours @ 4°C |
Note: These are starting recommendations and must be optimized empirically for each specific antibody and tissue type.[1]
Experimental Protocols
Protocol: Enhanced Penetration IHC for Free-Floating this compound-Labeled Sections
This protocol is designed for thick (e.g., 300 µm) sections following electrophysiological recording and this compound filling. All incubation and wash steps should be performed with continuous, gentle agitation.[3]
Day 1: Blocking and Primary Antibody Incubation
-
Wash: Transfer free-floating sections into a 24-well plate. Wash sections 3 times for 10 minutes each in Phosphate-Buffered Saline (PBS).[3]
-
Block & Permeabilize: Prepare a blocking solution consisting of 3% Normal Serum (from the secondary antibody host species) and 0.3% Triton X-100 in PBS.[5] Incubate sections in this solution for 1-2 hours at room temperature.[3]
-
Primary Antibody Incubation: Prepare the primary antibody solution diluted in the blocking buffer. Remove the blocking solution and add the primary antibody solution to the sections.
-
Incubate: Seal the plate and incubate for 48-72 hours at 4°C on a shaker.[1]
Day 4: Washing and Secondary Antibody Incubation
-
Wash: Remove the primary antibody solution (this can often be stored and reused). Wash the sections 3 times for 10-15 minutes each in PBS containing 0.1% Triton X-100.[5]
-
Secondary Antibody Incubation: Incubate sections in the appropriate fluorescently-labeled secondary antibody, diluted in the same buffer as the primary (e.g., 3% Normal Serum, 0.3% Triton X-100 in PBS). To visualize the this compound, include a fluorescently-conjugated streptavidin (e.g., Streptavidin-594) in this step.[1]
-
Incubate: Incubate for 2-4 hours at room temperature, protected from light. For very thick sections, an overnight incubation at 4°C may improve signal.
Day 5: Final Washes and Mounting
-
Wash: Wash sections 3 times for 15 minutes each in PBS, protected from light.[5] A final brief wash in PBS without detergent may be performed.
-
Counterstain (Optional): If a nuclear counterstain is desired, incubate sections in a DAPI solution (e.g., 1 µg/mL in PBS) for 10-15 minutes.
-
Mount: Carefully transfer sections from the well onto positively charged microscope slides. Allow excess buffer to dry slightly.
-
Coverslip: Add a drop of aqueous, anti-fade mounting medium and apply a coverslip. Seal the edges with clear nail polish. Store slides at 4°C in the dark.
Visualizations
Caption: Experimental workflow for enhanced antibody penetration.
Caption: Decision tree for troubleshooting poor central staining.
Caption: Logic for selecting a permeabilization agent.
References
- 1. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Washers and Detergents in IHC - CD BioSciences [bioimagingtech.com]
- 5. Histological-Based Stainings using Free-Floating Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qedbio.com [qedbio.com]
- 7. Immunohistochemistry Techniques, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. Acheiving Uniform Antibody Penetration for Immunofluorescent Microscopy | Visikol [visikol.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Effects of Detergents on the Redistribution of Gangliosides and GPI-anchored Proteins in Brain Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Permeabilization-free en bloc immunohistochemistry for correlative microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
dealing with tissue shrinkage after biocytin processing
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding tissue shrinkage following biocytin processing. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to mitigate and manage this common histological artifact.
Troubleshooting Guide
This guide addresses specific issues that can arise during this compound processing, leading to tissue shrinkage.
Question: My tissue has significantly shrunken after the dehydration step. What could be the cause and how can I fix it?
Answer: Rapid or incomplete dehydration is a primary cause of tissue shrinkage. Tissues can shrink by 20% or more during processing.[1] To address this, a gradual and complete dehydration process is crucial.
-
Immediate Action: If you notice shrinkage after dehydration, it may be possible to rehydrate the tissue with distilled water before proceeding with clearing and embedding.[2] However, prevention is the better approach.
-
Preventative Measures:
-
Use a Gradual Ethanol (B145695) Series: Instead of transferring tissue directly from an aqueous solution to a high concentration of ethanol, use a graded series.[3][4] A typical series would be 50% (for delicate tissues), 70%, 90%, and finally 100% ethanol.[1][3]
-
Ensure Adequate Dehydration Time: Allow sufficient time for the tissue to equilibrate at each ethanol concentration. For small specimens (less than 0.3 cm in diameter), 15-45 minutes per step may be sufficient.[1][5] Larger or denser tissues will require longer incubation times.[1][6]
-
Multiple Changes of Absolute Ethanol: Use multiple baths of 100% ethanol to ensure all water is removed before clearing.[3]
-
Question: I observe significant distortion and uneven shrinkage in my brain slices after this compound labeling and embedding. How can I achieve more uniform results?
Answer: Tissue distortion, including non-linear shrinkage, is a known issue, particularly with viscous embedding media. The choice of fixative and embedding medium can significantly impact the uniformity of tissue preservation.
-
Optimize Fixation:
-
Hyperosmolar fixatives or prolonged fixation times can contribute to shrinkage.[2] Whenever possible, opt for isotonic fixatives and adhere to recommended fixation durations.[2] For instance, fixation for 6 to 24 hours is a common recommendation.[1]
-
Different fixatives can cause varying degrees of shrinkage. For example, one study on murine brains found that a zinc-based fixative resulted in significantly less shrinkage (33.5%) compared to paraformaldehyde (PFA) (60.2%) or neutral buffered formalin (NBF) (58.6%).[7][8]
-
-
Embedding Medium Selection:
-
Correction Factors: For precise morphological reconstructions, it may be necessary to apply correction factors to account for shrinkage in all spatial dimensions.[9][10]
Question: My tissue sections appear brittle and have a "parched earth" artifact. What causes this and how can I prevent it?
Answer: A "parched earth" appearance is typically a sign of over-dehydration, where both bound and unbound water have been removed from the tissue.[11] This can be caused by excessive time in dehydrating agents or the use of excessive heat during processing.[1][11]
-
Control Processing Times and Temperatures: Carefully monitor and control the duration your tissue spends in each solution and avoid excessive heat during infiltration with the embedding medium (e.g., temperatures above 60°C for paraffin (B1166041) wax).[1][11]
-
Rehydration as a Corrective Measure: For tissues that have already dried out or become excessively hard, a formol-glycerol solution can be used as a softening agent before reprocessing.[12][13]
Frequently Asked Questions (FAQs)
What are the main stages of this compound processing where tissue shrinkage occurs?
Tissue shrinkage is a multi-factorial issue that can occur at several stages of histological processing:
-
Fixation: The choice of fixative and the duration of fixation can cause tissues to shrink.[2] Formalin, for example, creates cross-links between proteins which can lead to cellular shrinkage.[14]
-
Dehydration: This is often the stage where the most significant shrinkage occurs.[15] The rapid removal of water by alcohols of increasing concentration can cause distortion and a reduction in tissue volume.[1][4][6]
-
Clearing and Infiltration: The use of clearing agents like xylene and infiltration with embedding media such as paraffin wax can also contribute to further shrinkage, especially when combined with heat.[1][11]
How much shrinkage should I expect, and can it be quantified?
The amount of shrinkage can be substantial, with reports of tissues shrinking by 20% or more by the time they are embedded.[1] The exact percentage can vary depending on the tissue type, the fixative used, and the processing protocol.
Several studies have quantified tissue shrinkage. For example, one study on renal tumors reported a mean shrinkage of 12.1% between radiological measurements and post-resection measurements after fixation and processing.[14] Another study on various animal tissues found that skin samples shrank by an average of 20.75% when freely floating in formalin, while parenchymatous organs shrank by 16.92%.[15]
Can I correct for tissue shrinkage in my analysis?
Yes, for applications requiring high morphological accuracy, such as 3D neuronal reconstructions, it is possible to calculate and apply correction factors for tissue shrinkage in the x, y, and z dimensions.[9][10]
Is it possible to reprocess tissue that has been improperly processed and has shrunken?
In some cases, yes. If tissue is under-processed and has shrunken due to the evaporation of residual solvent, reprocessing may help.[16] For tissue that has dried out, rehydration in a formol-glycerol solution before reprocessing can improve the quality of the sections.[12][13] However, if the tissue is over-processed, for example, due to excessive heat, the damage may be irreversible.[16]
Quantitative Data on Tissue Shrinkage
The following tables summarize quantitative data on tissue shrinkage from various studies.
Table 1: Tissue Shrinkage with Different Fixatives in Murine Brain
| Fixative | Mean Shrinkage (%) |
| Paraformaldehyde-lysine-periodate (PLP) | 68.1% |
| Paraformaldehyde (PFA) | 60.2% |
| Neutral Buffered Formalin (NBF) | 58.6% |
| Zinc-based fixative | 33.5% |
Data from Weiger et al. (2017)[7][8]
Table 2: Average Tissue Shrinkage by Organ Type
| Tissue Type | Fixation Method | Average Shrinkage (%) |
| Skin | Freely floating in formalin | 20.75% |
| Skin | Fixed on cardboard | 11.32% |
| Parenchymatous Organs | Formalin fixation | 16.92% |
| Luminal Organs | Formalin fixation | 14.35% |
Data from a study on ewe cadavers.[15]
Experimental Protocols
Protocol 1: Gradual Dehydration to Minimize Shrinkage
This protocol is designed for routine processing of tissue with a thickness of up to 0.3 cm.[5]
-
Initial Wash: Wash the fixed tissue in water for 1-2 minutes.[5]
-
Graded Ethanol Series: Immerse the tissue in the following ethanol solutions for the specified durations:
-
Clearing: Proceed with your standard clearing protocol (e.g., with xylene).
-
Infiltration and Embedding: Infiltrate with your chosen embedding medium, avoiding excessive heat.
Protocol 2: Rehydration of Dried or Shrunken Tissue
This protocol can be used to soften and recover tissue that has dried out.[12]
-
Prepare Formol-Glycerol Solution:
-
Stock Solution: 10 ml formaldehyde, 2 gm sodium acetate, 90 ml tap water.
-
Working Solution: 10 ml glycerol (B35011) added to 90 ml of the stock solution.
-
-
Incubation: Place the dried or shrunken tissue in the formol-glycerol working solution for 5 to 10 hours. The duration is not critical, as extended exposure is not harmful.
-
Reprocessing: After incubation, return the tissue to the tissue processor at the dehydration stage of your protocol.
Visualized Workflows
Caption: A standard workflow for this compound processing emphasizing gradual dehydration.
Caption: A logical workflow for troubleshooting and correcting tissue shrinkage.
References
- 1. Common Problems in Tissue Processing and How to Solve Them - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 2. Troubleshooting Fixation in Histology Pt 2: Advanced Troubleshooting and Pro Tips [nsh.org]
- 3. stainsfile.com [stainsfile.com]
- 4. Bio Optica [bio-optica.it]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Histological methods for CNS [pathologycenter.jp]
- 7. Assessment of murine brain tissue shrinkage caused by different histological fixatives using magnetic resonance and computed tomography imaging. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved this compound labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocare.net [biocare.net]
- 12. Recovering Tissue That Has Dried Out After a Malfunction of a Tissue Processor - IHC WORLD [ihcworld.com]
- 13. journalijsra.com [journalijsra.com]
- 14. Correcting the Shrinkage Effects of Formalin Fixation and Tissue Processing for Renal Tumors: toward Standardization of Pathological Reporting of Tumor Size - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcvs.org.uk [rcvs.org.uk]
- 16. leicabiosystems.com [leicabiosystems.com]
Technical Support Center: Biocytin Microelectrode Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing microelectrode clogging during intracellular filling with biocytin.
Troubleshooting Guide: Preventing Microelectrode Clogging with this compound
Microelectrode clogging is a common issue that can disrupt electrophysiological recordings and hinder the successful labeling of neurons. The following guide provides a systematic approach to troubleshooting and preventing this problem.
Is the this compound solution properly prepared?
-
Complete Dissolution: Ensure that the this compound is fully dissolved in the internal solution. Sonication for 10-15 minutes can aid in complete dissolution.[1] Any undissolved particles can lead to clogging.
-
Fresh Solution: Use a freshly prepared this compound solution for each experiment.[2] If using a stock solution, ensure it has been stored properly in aliquots and frozen to prevent degradation.[2] this compound solutions left at room temperature for an extended period may no longer be effective.[2]
-
Optimal Concentration: Use the lowest effective concentration of this compound to minimize the risk of precipitation. Concentrations typically range from 0.1% to 0.5%.[1][3][4]
-
Filtration: Always filter the internal solution containing this compound through a 0.2 µm syringe filter immediately before use to remove any microparticles or precipitates.[1][3][5]
Is the micropipette preparation optimal?
-
Cleanliness: Ensure that the micropipette puller and the surrounding environment are free of dust and debris, which are common sources of clogging.[5]
-
Pipette Tip Size: The resistance of the micropipette should be appropriate for the target cell type. A typical range is 3-6 MΩ, but this may need to be optimized.[3][4] A tip that is too small can be more prone to clogging.[1]
-
Back-filling: Back-fill the micropipette carefully to avoid introducing air bubbles into the tip, which can obstruct the flow of the internal solution.[3][4]
-
Pipette Holder and Filler: Keep the pipette holder and the tip filler clean to prevent the introduction of contaminants into the micropipette.[5]
Is the experimental procedure optimized to prevent clogging?
-
Positive Pressure: When approaching a neuron, use minimal positive pressure to prevent the expulsion of a large amount of this compound, which can lead to high background staining and potential clogging at the tip.[1]
-
Passive Diffusion: In whole-cell patch-clamp recordings, this compound will diffuse passively into the cell.[2] Allow sufficient recording time (e.g., at least 10-15 minutes) for adequate filling.[4][6]
-
Current Injection: If using iontophoresis, use appropriate current parameters. For instance, positive pulsed constant current (e.g., 1-5 nA) can be applied.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound microelectrode clogging?
A1: The most common cause is the precipitation of this compound in the internal solution or the presence of particulate matter.[5][8] This can result from incomplete dissolution, using too high a concentration, or contamination of the solution.
Q2: How can I ensure my this compound is fully dissolved?
A2: To ensure complete dissolution, it is recommended to sonicate the internal solution containing this compound for 10-15 minutes.[1] Visually inspect the solution to ensure no visible particles remain.
Q3: What is the recommended concentration of this compound to avoid precipitation?
A3: A final concentration of 0.2% to 0.5% this compound in the internal solution is commonly used and is generally effective while minimizing the risk of precipitation.[3] However, some protocols have successfully used concentrations as low as 0.1%.[4]
Q4: Is it necessary to filter the this compound solution?
A4: Yes, it is a critical step. Filtering the internal solution through a 0.2 µm syringe filter just before filling the micropipette will remove any micro-aggregates or dust particles that could clog the tip.[1][3][5]
Q5: Can I reuse my this compound solution?
A5: It is best practice to use a freshly prepared solution for each experiment.[2] If you prepare a larger batch, aliquot it into single-use volumes and store them in the freezer to maintain stability and prevent repeated freeze-thaw cycles.[2]
Q6: Does the composition of the internal solution affect this compound solubility?
A6: Yes, certain salt solutions can cause this compound to precipitate, especially at higher concentrations.[8] It is important to use established internal solution recipes and to thoroughly dissolve the this compound.
Q7: What should I do if I consistently experience clogging issues?
A7: Systematically review your entire protocol, from solution preparation to micropipette filling and the recording procedure itself. Pay close attention to cleanliness, filtration, and ensuring the complete dissolution of this compound. You may also want to try a lower concentration of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various experimental protocols to help guide your experimental design.
| Parameter | Recommended Range | Notes | Source(s) |
| This compound Concentration | 0.1% - 0.5% (w/v) | Higher concentrations (up to 4-6%) have been reported but increase the risk of precipitation. | [1][3][4][8] |
| Micropipette Resistance | 3 - 8 MΩ | The optimal resistance is dependent on the target neuron size. | [3][4] |
| Solution Filtration | 0.2 µm pore size | Essential for removing particulates. | [1][3] |
| Sonication Time | 10 - 15 minutes | Aids in complete dissolution of this compound. | [1] |
| Passive Diffusion Time | > 10 - 60 minutes | Longer durations may be needed at room temperature. | [1][4][6] |
| Iontophoretic Current | 1 - 5 nA (positive pulsed) | Used for active filling of neurons. | [7] |
Experimental Protocol: Preparation of this compound-Containing Internal Solution
This protocol outlines the key steps for preparing an internal solution for whole-cell patch-clamp recording to minimize the risk of microelectrode clogging.
Materials:
-
This compound powder
-
Components for internal solution (e.g., K-gluconate, KCl, HEPES, Mg-ATP, Na-GTP)
-
High-purity water
-
Sonicator
-
0.2 µm syringe filter
-
Micropipettes
Methodology:
-
Prepare the Internal Solution: Prepare your standard internal solution, omitting this compound initially.
-
Add this compound: Weigh the appropriate amount of this compound to achieve the desired final concentration (e.g., 2 mg of this compound for 1 mL of internal solution to make a 0.2% solution).[1] Add the this compound to the internal solution.
-
Dissolve this compound: Vortex the solution briefly. To ensure complete dissolution, place the tube in a sonicator for 10-15 minutes.[1]
-
Filter the Solution: Draw the this compound-containing internal solution into a syringe. Attach a 0.2 µm syringe filter to the syringe and filter the solution into a clean microcentrifuge tube.[1][3] This step is crucial for removing any potential micro-precipitates or contaminants.
-
Storage: Use the solution immediately. If preparing a larger volume, aliquot it into single-use tubes and store at -20°C or below.[2] Keep the working aliquot on ice during the experiment to protect heat-sensitive components like ATP and GTP.[1][4]
-
Fill the Micropipette: Carefully back-fill a pulled micropipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.[3]
Visual Workflow and Troubleshooting Logic
A flowchart illustrating the troubleshooting logic for preventing microelectrode clogging with this compound.
References
- 1. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular filling in fixed brain slices using Miniruby, a fluorescent this compound compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Weakly Labeled Biocytin Neuron Signals
Welcome to the technical support center for enhancing the signal of weakly labeled biocytin neurons. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their this compound labeling experiments.
Troubleshooting Guide
This section addresses common issues encountered during the enhancement of weakly labeled this compound neurons.
| Problem | Potential Cause | Suggested Solution |
| No or Very Weak Signal | Incomplete this compound filling of the neuron. | Ensure sufficient diffusion time after whole-cell recording (at least 40 minutes).[1] Use appropriate patch pipette tip size to ensure proper resealing.[1] Confirm the neuron's health post-recording to prevent detachment or damage.[1] |
| Inadequate fixation. | Use 4% paraformaldehyde (PFA) for fixation. Prolonged storage in PFA can reduce antibody labeling success, so proceed with staining soon after fixation.[2] | |
| Poor antibody penetration in thick tissue sections. | Increase incubation times for antibodies and streptavidin. Optimize Triton X-100 concentration to enhance penetration.[3] | |
| Issues with this compound or streptavidin solutions. | Prepare this compound solutions fresh on the day of recording or use aliquots stored in the freezer.[4] Ensure streptavidin-fluorophore conjugate is used at an optimal concentration.[4] | |
| High Background Staining | Non-specific binding of avidin (B1170675) or streptavidin. | Use NeutrAvidin, which is deglycosylated and has a lower isoelectric point, to reduce nonspecific binding.[5] Block endogenous biotin (B1667282), especially in tissues like the kidney, liver, and brain, using a biotin-blocking kit.[5][6] |
| Cross-reactivity of secondary antibodies. | When using anti-goat or anti-bovine secondary antibodies, avoid blocking buffers containing milk, goat serum, or BSA. Use IgG-free BSA or fish gelatin instead.[7] | |
| Inhomogeneous Signal | Insufficient diffusion of this compound. | Allow for a longer diffusion time post-recording.[1] |
| Poor condition of the labeled neuron. | Ensure the neuron remains healthy throughout the recording and filling process.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing weak this compound signals?
A1: The three main signal amplification methods are the Avidin-Biotin Complex (ABC) method, the Labeled Streptavidin-Biotin (LSAB) method, and Tyramide Signal Amplification (TSA).[8] The ABC method utilizes a pre-formed complex of avidin and biotinylated enzyme, while the LSAB method uses a smaller streptavidin-enzyme conjugate for better tissue penetration.[8][9] TSA is a highly sensitive enzyme-mediated method that deposits a high density of labeled tyramide near the target, resulting in significant signal amplification.[10][11]
Q2: How much signal amplification can be expected with Tyramide Signal Amplification (TSA)?
A2: TSA, also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive technique capable of boosting the signal up to 100-fold over conventional methods.[10][12] This enables the detection of low-abundance targets.
Q3: What is the key difference between avidin and streptavidin?
A3: Avidin is a glycoprotein (B1211001) found in egg whites with a high isoelectric point, which can lead to nonspecific binding due to its positive charge and carbohydrate components.[5] Streptavidin, derived from Streptomyces avidinii, is not glycosylated and has a lower isoelectric point, resulting in lower nonspecific binding.[5] NeutrAvidin is a modified form of avidin that has been deglycosylated to further reduce background staining.[5]
Q4: When should I consider using a biotin-blocking step?
A4: A biotin-blocking step is recommended when working with tissues that have high levels of endogenous biotin, such as the kidney, liver, and brain.[5][6] Endogenous biotin can bind to the avidin or streptavidin conjugates, leading to high background staining.
Q5: Can I perform immunostaining for other markers on this compound-labeled sections?
A5: Yes, it is possible to perform serial immunostaining on this compound-filled sections. You can first recover the morphology of the neuron with this compound staining and then proceed with staining for other neurochemical markers.[2][3] It is recommended to optimize antibody concentrations and incubation times for each marker.[3]
Signal Amplification Methodologies
The choice of signal amplification technique depends on the abundance of the target and the desired level of sensitivity.
| Method | Principle | Relative Sensitivity | Advantages | Considerations |
| Avidin-Biotin Complex (ABC) | A pre-formed complex of avidin and biotinylated horseradish peroxidase (HRP) binds to the biotinylated probe. | High | High signal amplification due to multiple enzyme molecules per complex.[13] | The large size of the complex may limit tissue penetration.[9] |
| Labeled Streptavidin-Biotin (LSAB) | A smaller streptavidin-HRP conjugate binds to the biotinylated probe. | Very High | Improved tissue penetration compared to the ABC method, potentially increasing sensitivity by up to 8-fold.[9] | |
| Tyramide Signal Amplification (TSA) | HRP catalyzes the deposition of multiple biotinylated or fluorophore-conjugated tyramide molecules in the vicinity of the target. | Extremely High | Up to 100-fold signal enhancement over conventional methods.[10][12] Ideal for detecting very low-abundance targets. | Requires careful optimization to control the enzymatic reaction and prevent diffusion of the signal. |
Experimental Protocols
Protocol 1: Avidin-Biotin Complex (ABC) Staining
This protocol describes the steps for enhancing the this compound signal using the ABC method.
-
Tissue Preparation: After this compound filling and fixation, transfer the tissue slices into a solution of 10% sucrose (B13894) in 0.1 M phosphate (B84403) buffer (PB), pH 7.6, for 2 hours. Subsequently, transfer the slices to a 30% sucrose solution in 0.1 M PB overnight.
-
Sectioning: Cut the slices and wash the sections three times for 3 minutes each in 0.1 M PB.
-
Incubation with Streptavidin-HRP: Incubate the sections in a solution containing 20 ml of 0.1 M PB, 200 µl of Triton X-100, and 40 µl of Streptavidin-HRP for 2 hours at room temperature.[14]
-
Washing: Wash the sections three times for 3 minutes each in phosphate buffer.[14]
-
Visualization: Incubate the sections in a diaminobenzidine (DAB) solution at room temperature for 20 minutes to visualize the signal.[14]
Protocol 2: Tyramide Signal Amplification (TSA)
This protocol outlines the procedure for significant signal amplification using TSA.
-
Primary and Secondary Antibody Incubation: Follow standard immunohistochemistry procedures for primary and biotinylated secondary antibody incubation.
-
Streptavidin-HRP Incubation: Incubate the sections with Streptavidin-HRP for 30 minutes at room temperature.[15]
-
Washing: Wash the slides three times for 5 minutes each in a wash buffer (e.g., PBST).[15][16]
-
Tyramide Amplification: Incubate the sections in an amplification buffer containing PBST, 0.003% H₂O₂, and biotinylated tyramide (e.g., 1:1000 dilution) for 15 minutes at room temperature.[16]
-
Stop Reaction: Quench the HRP reaction by incubating the sections in a stop solution for 10 minutes.[16]
-
Washing: Wash the sections three times for 5 minutes each with PBST.[16]
-
Visualization: Incubate the sections with a fluorescently labeled streptavidin conjugate for 2 hours at room temperature in the dark.[16]
-
Final Washes and Mounting: Wash the sections three times with PBST, counterstain with DAPI if desired, and mount with an anti-fade mounting medium.[16]
Visual Diagrams
Caption: General experimental workflow for this compound labeling and signal enhancement.
Caption: Comparison of ABC and TSA signal amplification pathways.
References
- 1. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. biotium.com [biotium.com]
- 8. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 9. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - BG [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. Tyramide Signal Amplification [biosyn.com]
- 12. TSA (Tyramide Signal Amplification) & Biotin Cross-Linking Reagents - Chemodex [chemodex.com]
- 13. What are the advantages of avidin-biotin complex (ABC) method? | AAT Bioquest [aatbio.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]
optimal incubation times for biocytin staining protocol
Welcome to the technical support center for biocytin staining protocols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the streptavidin-fluorophore conjugate?
A1: The optimal incubation time for the streptavidin-fluorophore conjugate can vary depending on the thickness of the tissue section and the desired signal intensity. For tissue sections with a thickness of 75-150µm, an incubation period of 2 hours at room temperature is often sufficient.[1] For thicker sections (300-350 µm), an overnight incubation at 4°C is recommended to ensure adequate penetration and labeling.[2] Some protocols suggest that for optimal penetration in thick tissue, incubation may need to be extended from 3 to 5 days.[2][3]
Q2: At what temperature should I perform the primary and secondary antibody incubations?
A2: Both primary and secondary antibody incubations can be performed at room temperature for shorter durations (e.g., 1-2 hours) or at 4°C for longer periods (e.g., overnight).[4][5][6] Longer incubations at lower temperatures can often lead to more specific signals with reduced background.[7]
Q3: How can I minimize background staining in my this compound-filled sections?
A3: High background staining can be caused by several factors. To minimize it, ensure you are not applying excessive positive pressure with the recording pipette, which can spill this compound into the surrounding tissue.[2][8][9] Using a blocking solution, such as normal serum from the same species as the secondary antibody, is a critical step to reduce non-specific binding.[10][11] Additionally, ensuring thorough washing steps between incubations can help remove unbound reagents.
Q4: My this compound staining is very weak or absent. What are the possible causes?
A4: Weak or no staining can result from several issues in the protocol. Insufficient diffusion time of this compound into the neuron during whole-cell recording is a common cause; a minimum of 10-15 minutes is often recommended, with some protocols suggesting up to 40-60 minutes for complete filling of fine structures.[8][12][13] Other potential causes include improper fixation, inadequate permeabilization, or using a primary antibody that is not validated for the specific application.[14][15] It is also crucial to ensure that the this compound solution is properly dissolved and has not degraded.[16]
Troubleshooting Guide
This guide addresses common problems encountered during this compound staining and provides systematic solutions.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate this compound filling time. | Increase the duration of whole-cell recording after establishing the whole-cell configuration to at least 15-20 minutes to allow for sufficient diffusion.[13] For detailed morphological analysis of fine processes, 40-60 minutes may be necessary.[12] |
| Improper fixation. | Ensure tissue is promptly and adequately fixed. Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and loss of antigenicity.[17] | |
| Insufficient permeabilization. | For thick sections, increase the permeabilization time or the concentration of the detergent (e.g., Triton X-100).[2] | |
| Low primary antibody concentration. | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[18] | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[14][18] | |
| High Background Staining | Excessive this compound leakage. | Avoid applying high positive pressure to the recording pipette to prevent spilling this compound into the extracellular space.[2][8] |
| Insufficient blocking. | Use a blocking solution containing normal serum from the species of the secondary antibody. Incubate for at least 1 hour at room temperature.[10] | |
| Endogenous biotin (B1667282) activity. | If using an avidin-biotin complex (ABC) detection system, pre-treat the tissue with an avidin/biotin blocking kit to quench endogenous biotin.[19] | |
| Non-specific secondary antibody binding. | Run a control where the primary antibody is omitted. If staining persists, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[18] | |
| Poor Tissue Morphology | Inadequate fixation. | Ensure the fixative concentration and incubation time are appropriate for the tissue type and thickness. Prompt fixation after tissue harvesting is crucial.[17] |
| Tissue drying out during staining. | Keep the tissue sections hydrated in buffer throughout the entire staining procedure.[14] | |
| Mechanical damage. | Handle tissue sections gently with a fine paintbrush or wide-bore pipette tips to avoid tearing or folding. |
Experimental Protocol: this compound Staining of Neurons in Brain Slices
This protocol outlines the key steps for visualizing this compound-filled neurons in fixed brain slices.
1. Perfusion and Fixation:
-
Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
2. Sectioning:
-
Prepare 100-350 µm thick brain slices using a vibratome.
-
Collect slices in PBS.
3. Permeabilization and Blocking:
-
Wash slices three times in PBS for 10 minutes each.
-
Permeabilize the slices by incubating in PBS containing 0.3-1% Triton X-100 for 1-2 hours at room temperature.[2][20]
-
Block non-specific binding by incubating the slices in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
4. Streptavidin Incubation:
-
Incubate the sections in a solution containing a fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 594) diluted in the blocking solution.
-
Incubation times can range from 2 hours at room temperature to overnight at 4°C, depending on slice thickness.[1][2] For very thick sections, this step can be extended to 2-4 days at 4°C.[21]
5. Washing:
-
Wash the slices three times in PBS for 15 minutes each to remove unbound streptavidin conjugate.[21]
6. Mounting and Imaging:
-
Mount the stained brain slices onto glass slides using an appropriate mounting medium.
-
Image the slices using a fluorescence or confocal microscope.
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for common this compound staining issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunohistochemistry: R&D Systems [rndsystems.com]
- 18. bosterbio.com [bosterbio.com]
- 19. biocare.net [biocare.net]
- 20. interchim.fr [interchim.fr]
- 21. This compound/Neurobiotin staining followed by immunostaining [protocols.io]
reducing non-specific binding of avidin-biotin complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of avidin-biotin complexes in their experiments.
Troubleshooting Guides
High background staining and non-specific binding are common issues when using avidin-biotin complex (ABC) or streptavidin-biotin detection systems. This guide will help you identify the potential causes and implement effective solutions.
Issue 1: High Background Staining Across the Entire Specimen
This often manifests as a uniform color development over the entire tissue section, membrane, or well, making it difficult to distinguish the specific signal.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Endogenous Biotin (B1667282) | Many tissues, especially the liver, kidney, spleen, and adipose tissue, contain high levels of endogenous biotin, which can be detected by avidin (B1170675) or streptavidin conjugates, leading to false-positive signals.[1][2][3] Heat-induced epitope retrieval (HIER) can also unmask endogenous biotin.[2][3][4] Solution: Perform an endogenous biotin blocking step before incubating with the primary antibody.[1][5] |
| Non-Specific Binding of Avidin/Streptavidin | Avidin is a glycoprotein (B1211001) with a high isoelectric point (pI ~10), causing it to bind non-specifically to negatively charged molecules and cell surfaces.[6][7] It can also bind to lectins in tissues.[8] Streptavidin, while not glycosylated, contains an "RYD" sequence that can mimic the RGD binding motif, leading to binding to cell surface receptors.[9][6] Solution: Use NeutrAvidin, a deglycosylated and charge-neutralized version of avidin, which has the lowest non-specific binding.[9][10] Alternatively, increase the salt concentration (e.g., up to 0.5 M NaCl) in your buffers to reduce ionic interactions.[6][11] |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on the tissue or membrane allows antibodies and detection reagents to bind indiscriminately.[3] Solution: Optimize your blocking buffer. While non-fat dry milk is a common blocker, it contains endogenous biotin and should be avoided in avidin-biotin systems.[6][12] Use a high-quality Bovine Serum Albumin (BSA) (0.1%–2.0%) or normal serum from the same species as the secondary antibody.[6] Increase the blocking time and/or concentration. |
| Excessive Antibody or Streptavidin Concentration | Using too high a concentration of the primary antibody, biotinylated secondary antibody, or the avidin-enzyme conjugate can lead to increased non-specific binding.[3][12][13] Solution: Perform a titration for each antibody and the streptavidin conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[13] |
| Inadequate Washing | Insufficient washing between incubation steps can leave unbound reagents behind, contributing to background noise.[3][12][13] Solution: Increase the number and duration of wash steps. Ensure the wash buffer volume is sufficient to completely cover the specimen. Consider adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer.[12] |
Issue 2: Non-Specific Bands in Western Blotting
In Western blotting, you may observe distinct, non-specific bands in addition to your band of interest.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Endogenous Biotin-Containing Proteins | Many cell and tissue lysates contain naturally biotinylated proteins (e.g., carboxylases) that will be detected by streptavidin conjugates, resulting in non-specific bands.[6][13] Solution: To confirm, run a control lane with only the streptavidin conjugate (no primary or secondary antibodies). If bands appear, they are likely due to endogenous biotin.[13] Implement an endogenous biotin blocking protocol on the membrane before primary antibody incubation. |
| Cross-Reactivity of Antibodies | The primary or secondary antibody may be cross-reacting with other proteins in the sample. Solution: Ensure your antibodies have been validated for the application and species you are using. Use cross-adsorbed secondary antibodies. |
| Over-Biotinylation of Antibody | Excessive biotin labeling of an antibody can increase its non-specific binding properties.[12] Solution: If you are biotinylating your own antibodies, reduce the molar ratio of biotin to antibody during the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between avidin, streptavidin, and NeutrAvidin?
The choice of biotin-binding protein can significantly impact the level of non-specific binding.
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Chicken Egg White | Streptomyces avidinii | Deglycosylated Avidin |
| Glycosylation | Yes (approx. 10% of mass)[9] | No | No |
| Isoelectric Point (pI) | 10-10.5[9] | 5-6 | 6.3[9] |
| Non-Specific Binding | High (due to glycosylation and positive charge)[6][7] | Low (but can bind to cell receptors via RYD sequence)[9][6] | Lowest[9] |
Q2: When should I perform endogenous biotin blocking?
Endogenous biotin blocking should be performed after blocking with a general protein blocker (like serum or BSA) but before the incubation with the biotinylated primary or secondary antibody.[1][14] This is especially critical for:
-
Tissues with high levels of endogenous biotin (e.g., kidney, liver, spleen).[1][2]
-
Frozen tissue sections.[2]
-
When using heat-induced epitope retrieval (HIER), which can expose endogenous biotin.[2][4]
Q3: Can I use non-fat dry milk as a blocking agent?
It is generally not recommended to use non-fat dry milk or casein in avidin-biotin systems because they contain endogenous biotin, which will interfere with the assay and can increase background.[6][12] A better alternative is a high-quality BSA or normal serum.
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is essential for reducing background caused by endogenous biotin in tissues or on membranes.[5]
Materials:
-
Avidin solution (e.g., 0.1 mg/mL in wash buffer)
-
Biotin solution (e.g., 0.5 mg/mL in wash buffer)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
Procedure:
-
After deparaffinization and rehydration (for IHC) or protein transfer (for Western blot), perform your standard protein blocking step (e.g., with normal serum).
-
Incubate the specimen with the avidin solution for 15-30 minutes at room temperature.[1][5]
-
Wash the specimen three times for 5-10 minutes each with wash buffer.[5]
-
Incubate the specimen with the biotin solution for 15-60 minutes at room temperature.[1][5]
-
Wash the specimen three times for 5-10 minutes each with wash buffer.[5]
-
Proceed with your standard protocol, starting with the primary antibody incubation.
Visual Guides
References
- 1. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 2. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. biocare.net [biocare.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Avidin/Biotin Blocking Kit - 2BScientific [2bscientific.com]
biocytin degradation and stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of biocytin in solution. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a conjugate of the vitamin biotin (B1667282) and the amino acid L-lysine.[1] It is widely used in neuroscience as a neuroanatomical tracer to visualize the morphology of neurons, including their dendritic and axonal arborizations.[2][3] Due to its small size and high solubility in aqueous solutions, it can be easily introduced into cells via microinjection or during whole-cell patch-clamp recordings.[4] Its high affinity for avidin (B1170675) and streptavidin allows for subsequent visualization using conjugated markers for light, fluorescence, or electron microscopy.[2][3]
Q2: What is the primary cause of this compound degradation in biological experiments?
A: The main cause of this compound degradation in vivo is enzymatic cleavage by biotinidase.[1][3] This enzyme is present in biological tissues and hydrolyzes the amide bond between biotin and lysine, separating them.[1][5][6] This degradation can be rapid, beginning within a few hours of application, which makes this compound less suitable for neuronal tracing experiments with long post-injection survival times.[3]
Q3: What are the optimal storage conditions for this compound powder and solutions?
A:
-
Solid Form: this compound powder should be stored at room temperature for short-term use, or at +4°C for long-term storage, protected from light and moisture.
-
Stock Solutions: For long-term storage, this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month, or at -80°C for up to six months.[2][3] It is recommended to prepare and use solutions on the same day if possible.[3] When preparing to use a frozen stock solution, it should be equilibrated to room temperature to ensure any precipitate is redissolved.[3]
Q4: In which solvents can I dissolve this compound?
A: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[7] For aqueous solutions, a concentration of up to 50 mM can be achieved, sometimes requiring gentle warming.[3] When preparing a stock solution in DMSO, it is important to use fresh, moisture-absorbing DMSO to ensure maximum solubility.[7]
Q5: How stable is this compound in different types of solutions and under various conditions?
A: this compound's stability is influenced by pH, temperature, light, and the presence of oxidizing agents. Aqueous solutions are most stable in a moderately acidic to neutral pH range. Solutions with a pH above 9 are less stable.[8] Prolonged exposure to high temperatures, especially in combination with unfavorable pH, can accelerate degradation.[8] Exposure to UV light can also cause degradation.[8]
This compound Stability in Solution
The following table provides an illustrative summary of this compound stability in a 1 mg/mL aqueous buffer solution (e.g., PBS, pH 7.4). Actual degradation rates may vary based on specific experimental conditions.
| Storage Condition | Duration | Estimated Degradation | Key Considerations |
| -80°C | 6 Months | < 5% | Optimal for long-term storage of aliquots. |
| -20°C | 1 Month | < 5% | Suitable for short to medium-term storage. Avoid freeze-thaw cycles.[2][3] |
| 2-8°C | 1 Week | 5-10% | Recommended for short-term storage. Protect from light.[8] |
| Room Temperature (~25°C) | 24 Hours | 10-20% | Solutions should ideally be used fresh. Degradation accelerates at room temperature.[9] |
| Room Temperature (in vivo) | A few hours | Significant | Rapid enzymatic degradation by biotinidase occurs in biological tissues.[3] |
| Acidic Conditions (pH < 4) | 24 Hours | Variable | Prone to acid hydrolysis.[8] |
| Alkaline Conditions (pH > 9) | 24 Hours | Variable | Less stable; prone to alkaline hydrolysis and cloudiness may indicate degradation.[8] |
| Exposure to UV Light | 24 Hours | Significant | Can cause photolytic degradation. Store solutions in amber vials or protected from light.[8] |
| Presence of Oxidizing Agents | 24 Hours | Significant | The sulfur atom in the biotin moiety is susceptible to oxidation.[8] |
Troubleshooting Guides
Issue 1: No Signal or Weak Staining
| Potential Cause | Recommended Solution |
| This compound solution degraded. | Prepare fresh this compound solution for each experiment. If using frozen aliquots, ensure they have been stored properly and not subjected to multiple freeze-thaw cycles. One researcher noted that after a day at room temperature, they no longer see this compound labeling.[9] |
| Insufficient this compound diffusion time. | During whole-cell patch-clamp, allow for adequate diffusion time after establishing the whole-cell configuration. A minimum of 15 minutes is often necessary, with 40-60 minutes recommended for filling fine structures like axons and dendritic spines.[2][10] |
| Poor health of the neuron. | Ensure the neuron is in a healthy condition during the recording. Damaged or unhealthy cells may not effectively transport this compound.[2] |
| Cell pulled out during pipette retraction. | After diffusion, slowly retract the electrode to allow the neuron to reseal. If the cell appears attached to the pipette, gently tap the manipulator to dislodge it.[4] |
| Fixation issues. | Ensure that the fixative used (e.g., aldehyde-based fixatives) can effectively cross-link the this compound.[11] Methanol fixation should be avoided as it can lead to loss of signal.[11] |
| Incorrect staining procedure. | Verify the concentration and viability of the streptavidin-fluorophore conjugate. Ensure sufficient incubation time for the staining reagents to penetrate the tissue. |
Issue 2: High Background Staining
| Potential Cause | Recommended Solution |
| Spillage of this compound into extracellular space. | Apply gentle positive pressure to the pipette when approaching the cell to avoid leaking the internal solution.[2][4] High background can result from prolonged time taken to approach the cell or if the slice quality is suboptimal.[4] |
| Excess this compound on the slice surface. | After the diffusion period, leave the slice in the recording solution for about 10 minutes to wash off excess this compound from the extracellular space before fixation.[2] |
| Non-specific binding of streptavidin conjugate. | Include a blocking step in your staining protocol (e.g., with bovine serum albumin or normal goat serum) to reduce non-specific binding.[4] Ensure adequate washing steps are performed after incubation with the streptavidin conjugate. |
| Endogenous biotin. | Some tissues may have high levels of endogenous biotin, which can be bound by the streptavidin conjugate. Consider using an avidin/biotin blocking kit if this is suspected. |
Issue 3: Inhomogeneous or Incomplete Staining
| Potential Cause | Recommended Solution |
| Insufficient diffusion time. | This is a primary cause of inhomogeneous signals. Extend the duration the pipette remains in whole-cell mode after electrophysiological recording to at least 40-60 minutes to allow this compound to fill distal processes.[2] |
| Inappropriate patch pipette tip size. | The pipette tip resistance should be optimized for the neuron size. A tip that is too large may prevent proper resealing of the cell membrane, while a tip that is too small can impede this compound loading.[2][4] |
| Axonal or dendritic severing. | When approaching a neuron, avoid the putative axon to prevent severing, which can appear as a "bleb" of this compound at the cut end.[4] Approach the cell body along the Z-axis to minimize disruption.[4] |
| Bubbles in the pipette tip. | Ensure there are no air bubbles in the tip of the electrode when filling it with the this compound-containing internal solution.[2] |
Experimental Protocols
Protocol for Assessing this compound Solution Stability by HPLC-UV
This protocol is adapted from methods for assessing biotin stability and can be used to quantify the degradation of this compound under various stress conditions.[8]
1. Preparation of Stock and Control Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable buffer (e.g., 10 mM PBS, pH 7.4).
-
Keep a portion of this stock solution at -80°C as a non-stressed control.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at 60°C for 2 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) for 24 hours. Keep a parallel sample wrapped in aluminum foil as a dark control.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all stressed samples, the dark control, and the non-stressed control using a stability-indicating HPLC-UV method.
4. HPLC-UV Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Analysis: Compare the peak area of this compound in the stressed samples to the non-stressed control to calculate the percentage of degradation. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Diagrams of Pathways and Workflows
Caption: this compound degradation pathways, including enzymatic and chemical routes.
Caption: Experimental workflow for intracellular this compound labeling of a neuron.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Neuroanatomical tracer | 576-19-2 | Hello Bio [hellobio.com]
- 4. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocytinase, an enzyme concerned with hydrolytic cleavage of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocytinase, an Enzyme Concerned with Hydrolytic Cleavage of this compound | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Long-Term Storage of Biocytin-Filled Tissue
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage of biocytin-filled tissue.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of long-term storage for this compound-filled tissue?
The primary goal is to preserve the structural integrity of the tissue and the this compound signal for future morphological and neurochemical analyses. Proper storage prevents degradation, signal fading, and the formation of artifacts that can compromise experimental results.[1]
Q2: What are the main methods for long-term storage of this compound-filled tissue?
The two main methods for long-term storage are:
-
Cryopreservation: This involves fixing, cryoprotecting, and then rapidly freezing the tissue for storage at ultra-low temperatures (typically -80°C or in liquid nitrogen at -196°C).[1][2][3]
-
Formalin-Fixation and Paraffin-Embedding (FFPE): This method involves fixing the tissue in formalin, dehydrating it, and embedding it in paraffin (B1166041) wax. These blocks can be stored at 4°C for extended periods.[1][4][5]
Q3: How long can I store this compound-filled tissue using these methods?
-
Cryopreserved tissue can be stored for years at -80°C or colder without significant loss of signal or tissue quality.[1][2]
-
FFPE tissue blocks can be stored for many years, potentially indefinitely, at 4°C with limited light exposure.[1][5] However, antigenicity for subsequent immunohistochemistry may decline over time with FFPE storage.[5]
Q4: Is fixation necessary before long-term storage?
Yes, fixation is a critical step to preserve tissue morphology and cellular structures.[4][6] The most common fixative is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[7][8][9]
Q5: What is cryoprotection and why is it important?
Cryoprotection is the process of treating tissue with a solution (typically sucrose-based) to prevent the formation of ice crystals during freezing.[1] Ice crystals can damage cell structures and compromise the quality of the tissue sections.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No this compound Signal | - Insufficient diffusion time of this compound into the neuron during the experiment.[10] - this compound solution was not freshly prepared or was degraded.[11] - The neuron was damaged or detached during pipette retraction.[10] - Inappropriate fixation or processing. | - Ensure a whole-cell recording time of at least 40-60 minutes to allow for adequate this compound diffusion.[10] - Prepare this compound-containing intracellular solution fresh on the day of the experiment and keep it on ice.[11] - Retract the patch pipette slowly and carefully to allow the neuronal membrane to reseal.[10] - Follow optimized fixation and staining protocols. Consider using signal amplification techniques.[12] |
| High Background Staining | - Excess this compound in the extracellular space.[8] - Non-specific binding of the visualization reagents (e.g., streptavidin). - Endogenous biotin (B1667282) or peroxidase activity in the tissue.[12] | - After this compound filling, allow the slice to rest in recording solution for about 10 minutes to wash off excess extracellular this compound.[10] - Use a blocking solution (e.g., containing normal serum) before applying streptavidin. - Quench endogenous peroxidase activity with 3% H₂O₂ and block endogenous biotin if necessary.[12] |
| Poor Tissue Morphology / Freeze-Cracking | - Slow freezing rate leading to ice crystal formation.[3][13] - Inadequate cryoprotection.[13] - Improper handling of frozen tissue. | - Freeze the tissue rapidly in isopentane (B150273) cooled with dry ice or liquid nitrogen.[2][3] - Ensure complete infiltration of the tissue with cryoprotectant (e.g., 30% sucrose) until it sinks. - Allow the frozen block to equilibrate to the cryostat temperature before sectioning.[13] |
| Difficulty Sectioning Frozen Tissue | - Cryostat or block temperature is not optimal. - Tissue is not properly embedded in OCT. - Dull cryostat blade. | - The optimal cutting temperature can vary, but is often between -18°C and -25°C.[13] - Ensure the tissue is completely surrounded by OCT without air bubbles.[3][7] - Use a new, sharp blade for sectioning. |
| Fading of Fluorescent Signal Over Time | - Photobleaching during imaging. - Improper storage of stained slides. | - Use an anti-fade mounting medium. - Store stained slides in the dark at 4°C. For longer-term storage of unstained sections, keep them at -20°C or -80°C.[7] |
Quantitative Data Summary
| Parameter | Cryopreservation | Formalin-Fixed Paraffin-Embedded (FFPE) |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | 10% Neutral Buffered Formalin (NBF) or 4% PFA |
| Fixation Time | 4-24 hours at 4°C | 6-72 hours at room temperature[4] |
| Cryoprotectant | 20-30% Sucrose (B13894) in PBS | Not Applicable |
| Freezing Method | Rapid freezing in isopentane cooled with dry ice (-70°C) or liquid nitrogen (-176°C)[2][3] | Not Applicable |
| Storage Temperature | -80°C (long-term) or -20°C (short-term)[2][3][7] | 4°C[1][5] |
| Storage Duration | Years | Potentially indefinitely, but antigenicity may decrease over time[1][5] |
Experimental Protocols
Protocol 1: Cryopreservation of this compound-Filled Tissue Slices
-
Fixation:
-
Immediately after the electrophysiological recording and this compound filling, immerse the brain slice in a solution of 4% paraformaldehyde (PFA) in 0.1 M phosphate-buffered saline (PBS, pH 7.4).
-
Fix for 4-12 hours at 4°C. For thicker slices (>300 µm), a longer fixation time of up to 24 hours may be necessary.[8][9]
-
-
Cryoprotection:
-
After fixation, wash the slice three times in 0.1 M PBS for 10 minutes each.
-
Transfer the slice to a solution of 20% sucrose in 0.1 M PBS and incubate at 4°C until the slice sinks.[7]
-
For optimal cryoprotection, subsequently transfer the slice to a 30% sucrose solution in 0.1 M PBS and incubate at 4°C until it sinks.
-
-
Freezing:
-
Prepare a slurry of dry ice and isopentane in a fume hood.[2]
-
Blot the cryoprotected slice to remove excess sucrose solution and place it in a cryomold filled with Optimal Cutting Temperature (OCT) compound.[3]
-
Orient the tissue as desired and ensure there are no air bubbles.[3][7]
-
Immerse the cryomold in the isopentane slurry until the OCT block is completely frozen.[2]
-
-
Long-Term Storage:
Protocol 2: Sectioning and Staining of Cryopreserved Tissue
-
Sectioning:
-
Equilibrate the frozen tissue block to the cryostat chamber temperature (typically -18°C to -22°C) for at least 30 minutes.[13]
-
Mount the block onto the cryostat specimen holder.
-
Cut sections at the desired thickness (e.g., 20-50 µm).
-
Mount the sections directly onto charged microscope slides.[2]
-
Air-dry the slides for 30-60 minutes at room temperature before storage or staining.[7]
-
-
Storage of Sections:
-
For short-term storage (days to weeks), slides can be stored at 4°C.
-
For long-term storage (months to years), place the slides in a slide box and store at -20°C or -80°C.[7]
-
-
Staining:
-
Bring the slides to room temperature before staining.
-
Wash the sections with PBS to remove the OCT.
-
Proceed with standard immunohistochemical protocols to visualize the this compound (e.g., using fluorescently-labeled streptavidin).
-
Visualizations
References
- 1. superiorbiodx.com [superiorbiodx.com]
- 2. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. Optimal FFPE Tissue Fixation, Processing, and Embedding: A Comprehensive Guide | CellCarta [cellcarta.com]
- 5. Proper paraffin slide storage is crucial for translational research projects involving immunohistochemistry stains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waxitinc.com [waxitinc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Frontiers | A technology platform for standardized cryoprotection and freezing of large-volume brain tissues for high-resolution histology [frontiersin.org]
minimizing damage to cells during biocytin injection
Welcome to the Technical Support Center for biocytin injection. This resource is designed for researchers, scientists, and drug development professionals to help minimize cell damage and troubleshoot common issues encountered during this compound delivery experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about this compound injection techniques and best practices for maintaining cell health.
Q1: What are the primary methods for introducing this compound into cells?
A1: The two primary methods for delivering this compound into individual cells are microinjection (often in conjunction with patch-clamp recording) and single-cell electroporation. Microinjection involves using a fine glass pipette to physically penetrate the cell membrane and allow this compound to diffuse from the pipette into the cell's interior.[1][2] Electroporation uses a brief electrical pulse to create transient pores in the cell membrane, allowing this compound to enter from the surrounding medium.[3][4]
Q2: How can I prepare my this compound solution to ensure optimal results?
A2: To prepare a this compound solution for patch-clamp experiments, dissolve 0.2% this compound (2 mg/mL) in your internal solution.[5] Sonication for 10-15 minutes can aid in complete dissolution.[5] It is recommended to filter the solution through a 0.2 µm pore size filter to remove any debris that could clog the micropipette.[5] For electroporation, this compound is typically dissolved in a low-conductivity electroporation buffer.
Q3: What is the optimal diffusion time for this compound in patch-clamp recordings?
A3: The ideal diffusion time can vary depending on the cell type and temperature. For pyramidal neurons, a diffusion time of 15 minutes is often sufficient.[6] Smaller neurons may be adequately filled in as little as 5 minutes.[6] For comprehensive filling of fine neuronal processes, a longer duration of 40-60 minutes may be necessary.[1]
Q4: Are there less damaging alternatives to this compound for cell tracing?
A4: Yes, Neurobiotin™, a lower molecular weight derivative of this compound, can also be used and may be more easily transported through gap junctions. Additionally, chemically modified this compound derivatives have been developed to be more stable against endogenous degradation, making them suitable for longer-term experiments.[7]
Q5: Can this compound be toxic to cells?
A5: While this compound is generally considered to be a safe and effective neuronal tracer, high concentrations or prolonged exposure could potentially impact cell viability. However, specific studies on the cytotoxicity of this compound in various cultured cell lines are limited. When using electroporation, the primary cause of cell death is often related to the electroporation parameters themselves (e.g., high voltage, long pulse duration) rather than the this compound.[8]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your this compound injection experiments.
Patch-Clamp Microinjection
Q: I am observing poor or incomplete filling of my target neuron. What could be the cause?
A: Several factors can lead to suboptimal this compound filling:
-
Inadequate Diffusion Time: Ensure you are allowing sufficient time for this compound to diffuse throughout the cell. This can range from 5 to 60 minutes depending on the cell type and the extent of processes you wish to label.[1][6]
-
Pipette Clogging: Debris in the this compound solution can clog the pipette tip. Always filter your internal solution.
-
Premature Pipette Withdrawal: If the pipette is withdrawn before the cell membrane has resealed, the this compound can leak out.
-
Severed Axons or Dendrites: Accidental severing of neuronal processes with the recording pipette during approach can result in a "bleb" of this compound at the cut end and prevent complete filling.[9]
Q: I am seeing high background staining around my target cell. How can I prevent this?
A: High background staining is often caused by this compound spilling into the extracellular space. To minimize this:
-
Avoid High Positive Pressure: Do not apply excessive positive pressure to the recording pipette as you approach the cell.[9]
-
Minimize Approach Time: A prolonged approach can lead to more this compound leaking from the pipette tip.[9]
-
Wash After Diffusion: After the diffusion period and pipette withdrawal, leave the slice in the recording solution for a few minutes to allow excess extracellular this compound to wash away.[1]
Q: My cell appears damaged or dies after the recording. What steps can I take to improve cell viability?
A: Maintaining cell health is crucial for successful this compound labeling. Consider the following:
-
Optimize Pipette Approach: Approach the cell body along its Z-axis to minimize disruption to the axon and other processes.[5][9]
-
Gentle Pipette Withdrawal: When disengaging from the cell, move the pipette up and out in small, fine steps to avoid pulling out the soma.[9] Tapping the manipulator gently can help dislodge the pipette if it remains attached.[9]
-
Appropriate Pipette Tip Size: A pipette tip that is too large can lead to the soma being pulled out, while a tip that is too small can compromise this compound loading.[9]
Electroporation
Q: My cell viability is very low after electroporation with this compound. What are the likely causes?
A: Low cell viability after electroporation is a common issue and can often be attributed to the electrical parameters and buffer conditions:
-
Sub-optimal Electrical Parameters: The voltage and pulse length are critical. If they are too high or too long, irreversible cell damage will occur.[8][10] It is essential to optimize these parameters for your specific cell type.
-
High Salt Content in Buffer: Using buffers with high salt content, such as PBS, can lead to overheating and cell death.[8] It is recommended to use a specialized low-conductivity electroporation buffer.[8]
-
Sub-optimal Cell Density: Both too low and too high cell densities can negatively impact viability.[8]
-
Contaminants in the Sample: Endotoxins or other contaminants in your this compound solution or cell suspension can contribute to cell death.[10]
Q: I am not getting efficient this compound loading into my cells despite good viability. How can I improve this?
A: Inefficient loading can be due to several factors:
-
Sub-optimal Electrical Parameters: The electrical pulse may not be sufficient to create pores large enough or long-lasting enough for this compound to enter. A systematic optimization of voltage and pulse duration is recommended.[11]
-
Incorrect Buffer Composition: The composition of the electroporation buffer can influence the efficiency of molecular uptake.
-
Low this compound Concentration: The concentration of this compound in the electroporation medium may be too low. You may need to perform a titration to find the optimal concentration.
Data Presentation
The following tables summarize key quantitative parameters for optimizing this compound injection and minimizing cell damage.
Table 1: Recommended Parameters for Patch-Clamp this compound Filling
| Parameter | Recommended Value | Notes |
| This compound Concentration | 0.2% (2 mg/mL) in internal solution | Ensure complete dissolution by sonication.[5] |
| Pipette Resistance | 5-8 MΩ | Adjust based on the soma size of the target neuron.[1] |
| Diffusion Time | 5 - 60 minutes | Dependent on cell type and desired filling extent.[1][6] |
| Recording Temperature | Room Temperature to 34°C | Longer diffusion times may be needed at room temperature.[5] |
Table 2: General Parameters for Optimizing Single-Cell Electroporation
| Parameter | Range for Optimization | Notes |
| Voltage | Decrease in 10V increments from a starting point | Start with manufacturer's recommendations for your cell type.[8] |
| Pulse Length (Square Wave) | Decrease in 2-5 ms (B15284909) increments | Shorter pulses are generally less damaging.[8] |
| Capacitance (Exponential Decay) | Decrease in 100 µF increments | Lower capacitance results in a shorter pulse.[8] |
| Cell Density | 1 - 10 million cells/mL | Titrate to find the optimal density for your cells.[8] |
| Buffer Type | Low-conductivity electroporation buffer | Avoid high-salt buffers like PBS.[8] |
Experimental Protocols
Protocol 1: this compound Filling via Patch-Clamp Recording
This protocol is adapted for filling neurons in acute brain slices.
-
Prepare this compound-Containing Internal Solution:
-
Establish a Whole-Cell Recording:
-
Prepare acute brain slices at a thickness of 300-350 µm.[5]
-
Under infrared differential interference contrast (IR-DIC) microscopy, identify a healthy target neuron.
-
Approach the neuron with the this compound-filled micropipette, applying minimal positive pressure.[9]
-
Establish a stable whole-cell patch-clamp configuration.
-
-
This compound Diffusion:
-
Pipette Retraction and Slice Fixation:
-
Slowly and carefully retract the pipette to allow the cell membrane to reseal.
-
Allow the slice to recover in the recording chamber for 3-5 minutes to wash away excess extracellular this compound.[9]
-
Transfer the slice to a fixative solution (e.g., 4% paraformaldehyde) for subsequent histological processing.[1]
-
Protocol 2: General Protocol for this compound Loading via Single-Cell Electroporation
This protocol provides a general framework for optimizing this compound delivery to cultured cells.
-
Cell Preparation:
-
Harvest cultured cells and resuspend them in a low-conductivity electroporation buffer at an optimal density (typically 1-10 million cells/mL).[8]
-
-
This compound Solution Preparation:
-
Dissolve this compound in the electroporation buffer to the desired final concentration. A titration may be necessary to determine the optimal concentration.
-
-
Electroporation:
-
Mix the cell suspension with the this compound solution and transfer to an electroporation cuvette or chamber.
-
Apply a single electrical pulse using parameters optimized for your cell type and electroporation system. Start with the manufacturer's recommendations and systematically vary the voltage and pulse duration to maximize loading while maintaining viability.[8][11]
-
-
Post-Electroporation Cell Culture:
-
Immediately after the pulse, transfer the cells to a culture dish containing pre-warmed growth medium to minimize stress.[8]
-
Incubate the cells under standard culture conditions to allow for recovery and subsequent analysis.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to minimizing cell damage during this compound injection.
References
- 1. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. This compound: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blog - Improving Cell Viability During Transfection [btxonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Electroporation—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biorxiv.org [biorxiv.org]
Validation & Comparative
Biocytin vs. Neurobiotin: A Comparative Guide for Anterograde and Retrograde Neuronal Tracing
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience, mapping the connections between neurons is fundamental to understanding brain function in both health and disease. Anterograde and retrograde tracing are powerful techniques used to delineate these neural pathways. This guide provides an objective comparison of two widely used biotinylated tracers, biocytin and its analogue neurobiotin, to aid researchers in selecting the optimal tool for their experimental needs.
Introduction to Neuronal Tracing
Neuronal tracing techniques are based on the principle of axonal transport, the natural process by which neurons transport substances along their axons. Anterograde tracing involves the transport of a tracer from the neuronal cell body (soma) to the axon terminals (synapses), allowing for the mapping of efferent connections.[1] Conversely, retrograde tracing follows the opposite path, with the tracer being taken up by axon terminals and transported back to the cell body, thus revealing afferent connections.[2] An ideal tracer should be readily taken up by neurons, efficiently transported, and easily visualized with high sensitivity and resolution.
Comparative Analysis: this compound vs. Neurobiotin
This compound, a conjugate of biotin (B1667282) and L-lysine, and its amino derivative, neurobiotin, are both low-molecular-weight tracers that can be visualized using avidin (B1170675) or streptavidin-based detection systems.[3] While structurally similar, they exhibit key differences in their performance as neuronal tracers.
Anterograde Tracing
Both this compound and neurobiotin are effective anterograde tracers.[4][5] Following injection into a brain region, they are taken up by neuronal cell bodies and transported down the axons to their terminal fields. Studies directly comparing the two have shown that neurobiotin often produces more extensive and heavier anterograde labeling.[4][6] This is largely attributed to the larger effective size of the neurobiotin injection site, which is characterized by a more widespread area of labeling compared to equivalent injections of this compound.[4] However, the intensity of labeling of individual neurons at the injection site may be less with neurobiotin.[4]
Retrograde Tracing
The most significant difference between the two tracers lies in their efficacy for retrograde tracing. Neurobiotin is a markedly superior retrograde tracer compared to this compound.[4][6] While this compound can be used for retrograde tracing, it often requires damage to nerve fibers for efficient uptake and transport, and the resulting labeling can be minor in some pathways.[3] In contrast, neurobiotin demonstrates significantly greater and more consistent retrograde labeling across various neural pathways, such as the striatonigral pathway.[4][6] This makes neurobiotin the preferred choice for studies aimed at identifying the origins of neuronal projections to a specific target area.
Injection Site and Labeling Characteristics
Injection sites of neurobiotin are typically larger and more diffuse than those of this compound.[4] While this contributes to more extensive anterograde labeling, the labeling of individual neuronal cell bodies within the injection site may be less intense. Both tracers can provide Golgi-like filling of neurons, revealing detailed morphology of dendrites and axons.[3][7]
Stability and Practical Considerations
A critical drawback of this compound is its susceptibility to degradation by the enzyme biotinidase, which is present in biological tissues.[8][9] This enzymatic cleavage can limit the viable post-injection survival time, potentially compromising the completeness of tracing in long-term experiments. Neurobiotin, and newer biotinidase-resistant derivatives, offer greater stability, making them more suitable for studies requiring longer survival periods.[9][10] Additionally, neurobiotin is reported to have better solubility and to be more efficiently delivered via iontophoresis.
Data Presentation: Quantitative and Qualitative Comparison
| Feature | This compound | Neurobiotin | References |
| Anterograde Tracing | Effective | Highly effective, often more extensive labeling | [4],[6],[5] |
| Retrograde Tracing | Minor to moderate, often requires fiber damage | Markedly superior and more reliable | [4],[3],[6],[7] |
| Injection Site | More compact and intensely labeled | Larger, more diffuse, less intense per neuron | [4] |
| Labeling Quality | Golgi-like filling of neurons | Golgi-like filling of neurons | [3],[7] |
| Stability | Susceptible to degradation by biotinidase | More stable | [8],[9],[10] |
| Solubility | Good | Better | |
| Iontophoretic Efficiency | Good | More efficient | |
| Primary Use Cases | Anterograde tracing, intracellular filling | Anterograde and retrograde tracing, particularly for retrograde pathways | [4],[7] |
Experimental Protocols
Below is a generalized protocol for in vivo neuronal tracing using this compound or neurobiotin in a rodent model. Specific parameters may need to be optimized for the experimental animal and target brain region.
1. Tracer Preparation:
-
Dissolve this compound or neurobiotin in a suitable buffer (e.g., 0.05 M Tris buffer with 0.15 M NaCl, pH 7.6, or 0.1 M phosphate (B84403) buffer, pH 7.4) to a final concentration of 2-5%.
2. Animal Surgery and Tracer Injection:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Lower a micropipette filled with the tracer solution to the desired stereotaxic coordinates.
-
Inject the tracer using either iontophoresis (e.g., 5-10 µA positive current, 7 seconds on/7 seconds off for 10-20 minutes) or pressure injection (picoliter to nanoliter volumes).
-
Slowly retract the micropipette, suture the incision, and provide post-operative care.
3. Survival Period:
-
Allow for a survival period of 24 hours to several days to permit axonal transport of the tracer. The optimal duration depends on the length of the pathway being studied and the tracer used (longer times may be possible with neurobiotin).
4. Perfusion and Tissue Fixation:
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).
-
Dissect the brain and post-fix overnight in the same fixative at 4°C.
5. Tissue Sectioning:
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% sucrose in 0.1 M phosphate buffer).
-
Section the brain on a freezing microtome or cryostat at a thickness of 30-50 µm.
6. Visualization of the Tracer:
-
Rinse sections in buffer (e.g., PBS or TBS).
-
Quench endogenous peroxidase activity (if using a peroxidase-based detection method) with a solution like 1% H₂O₂ in buffer.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions.
-
Visualize the tracer by reacting the sections with a chromogen solution containing diaminobenzidine (DAB) and hydrogen peroxide.
-
Mount the sections on slides, dehydrate, clear, and coverslip.
7. Analysis:
-
Examine the sections under a light microscope to map the distribution of labeled cell bodies (retrograde) or axons and terminals (anterograde).
Mandatory Visualization
Caption: Anterograde tracing workflow.
Caption: Retrograde tracing workflow.
Conclusion
Both this compound and neurobiotin are valuable tools for neuroanatomical tracing. The choice between them should be guided by the specific research question.
-
For primarily anterograde tracing , both tracers are effective, though neurobiotin may offer more extensive labeling.
-
For retrograde tracing , neurobiotin is unequivocally the superior choice due to its significantly more efficient and reliable transport.
-
For long-term studies , the greater stability of neurobiotin and other biotinidase-resistant derivatives is a significant advantage over this compound.
By understanding the distinct properties of these tracers, researchers can more effectively map the intricate circuitry of the nervous system, paving the way for new discoveries in neuroscience and the development of novel therapeutics for neurological disorders.
References
- 1. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 2. Retrograde tracing - Wikipedia [en.wikipedia.org]
- 3. Neuroanatomical labeling with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d.docksci.com [d.docksci.com]
- 7. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Biocytin and Biotinylated Dextran Amine (BDA) Tracers
In the intricate field of neuroanatomy, understanding the precise connections between different brain regions is paramount. This is achieved through the use of neuroanatomical tracers, molecules that are taken up by neurons and transported along their axonal pathways. Among the most reliable and widely used tracers are biocytin and biotinylated dextran (B179266) amine (BDA). Both leverage the high-affinity binding of biotin (B1667282) to avidin (B1170675) or streptavidin for visualization, yet they possess distinct properties that make them suitable for different experimental goals. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tracer for their studies.
Overview of Tracers
This compound is a small, soluble molecule that is a conjugate of biotin and the amino acid L-lysine.[1] It is a naturally occurring analog of biotin and is readily taken up by neurons.[2][3] Its low molecular weight allows for excellent diffusion within the cytoplasm, leading to detailed filling of neuronal processes.
Biotinylated Dextran Amine (BDA) is a larger tracer consisting of a dextran polymer conjugated to biotin. BDAs are available in various molecular weights, most commonly 3,000 (3k) and 10,000 (10k) Da.[4][5] This variation allows researchers to tailor the tracer to favor either retrograde or anterograde transport.
Quantitative Data Comparison
The selection of a tracer often depends on specific experimental needs, such as the desired transport direction and the level of morphological detail required. The following table summarizes the key quantitative and qualitative differences between this compound and BDA.
| Feature | This compound | Biotinylated Dextran Amine (BDA) |
| Molecular Weight | ~372.48 Da | Variable (e.g., 3,000 Da, 10,000 Da)[4][5] |
| Primary Transport | Primarily anterograde, with some retrograde transport observed with larger injections.[1][2][3] | Bidirectional; transport direction is dependent on molecular weight.[6][7] |
| Anterograde Tracing | Excellent, labels very thin axons, collaterals, and terminal ramifications with high detail.[8][9] | High molecular weight (10k BDA) provides sensitive and exquisitely detailed labeling of axons and terminals.[4][5][10] |
| Retrograde Tracing | Limited; observed occasionally with large injections.[2][3] | Low molecular weight (3k BDA) provides sensitive and detailed retrograde labeling of neuronal cell bodies.[4][5][10] |
| Labeling Detail | Provides Golgi-like staining of dendritic and axonal arborizations.[3][5] | Can produce Golgi-like detail of neuronal cell bodies and processes.[5][10] |
| Compatibility | Compatible with light and electron microscopy, and can be combined with immunocytochemistry.[2][3] | Highly flexible; can be combined with other tracers and immunohistochemistry for both light and electron microscopy.[5][6][10][11] |
| Limitations | Can be degraded by the endogenous enzyme biotinidase, which may limit its use in long-term studies.[1][12] | The persistence of the label can diminish over longer survival times (e.g., 8-12 weeks).[13] |
| Delivery Method | Iontophoretic or pressure injections.[2][3] | Iontophoretic or pressure injections.[4][5][10] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in neuroanatomical tracing, the following diagrams illustrate the general mechanism of tracer transport and a typical experimental workflow.
Caption: General mechanism of tracer uptake and transport in a neuron.
Caption: A typical experimental workflow for neuroanatomical tracing studies.
Experimental Protocols
The following are generalized protocols for the use of this compound and BDA. Specific parameters such as injection volume, survival time, and incubation times may need to be optimized for different animal models and target brain regions.
Protocol 1: this compound Anterograde Tracing
-
Tracer Preparation & Injection:
-
Dissolve this compound in a suitable buffer (e.g., 0.05 M Tris buffer with 0.15 M NaCl, pH 7.6) to a final concentration of 2.5-5%.
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Inject the this compound solution into the target brain region using iontophoresis (e.g., 5 µA positive current, 7 seconds on/7 seconds off for 15-20 minutes) or pressure injection through a glass micropipette.[2][3]
-
-
Survival and Fixation:
-
Allow a survival period of 24-48 hours for anterograde transport.[12]
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer, pH 7.4).[14]
-
Extract the brain and post-fix overnight in the same fixative at 4°C.
-
-
Tissue Sectioning:
-
Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 20-30% in phosphate buffer) until it sinks.
-
Cut 40-50 µm thick sections on a freezing microtome or vibratome.[14]
-
-
Histochemical Visualization:
-
Wash sections in phosphate-buffered saline (PBS).
-
Incubate sections in an Avidin-Biotin-Peroxidase Complex (ABC) solution according to the manufacturer's instructions (e.g., Vector Labs ABC kit) for 1-2 hours at room temperature.[15]
-
Wash sections again in PBS.
-
Visualize the tracer by incubating sections in a solution of 3,3'-Diaminobenzidine (DAB) with hydrogen peroxide. The reaction produces a brown, insoluble precipitate.[15][16]
-
-
Mounting and Analysis:
-
Mount the stained sections onto gelatin-coated slides.
-
Dehydrate the sections through a series of graded alcohols, clear with xylene, and coverslip with a mounting medium.[16]
-
Analyze under a light or electron microscope.
-
Protocol 2: BDA Anterograde/Retrograde Tracing
-
Tracer Preparation & Injection:
-
Survival and Fixation:
-
Tissue Sectioning:
-
Section the brain using a vibratome or microtome to a thickness of 40-50 µm.[19]
-
-
Histochemical Visualization:
-
The visualization process is identical to that for this compound.[11]
-
Develop the signal using a DAB reaction. For enhanced sensitivity, a metal-enhancement step (e.g., using nickel or cobalt) can be added to the DAB solution, which produces a blue-black reaction product and can be useful for double-labeling studies.[11][18]
-
-
Mounting and Analysis:
Conclusion
Both this compound and BDA are powerful and versatile neuroanatomical tracers. The choice between them hinges on the specific goals of the research.
-
This compound is an excellent choice for detailed anterograde tracing, offering exceptional resolution of fine axonal and dendritic structures.[8][9] Its primary limitation is the potential for enzymatic degradation in long-term studies.[12]
-
BDA offers superior flexibility due to the availability of different molecular weights.[4] BDA 10k is a highly effective anterograde tracer, comparable to this compound, while BDA 3k is a sensitive retrograde tracer.[5][10] This makes BDA an ideal tool for bidirectional tracing studies and for experiments where both afferent and efferent connections of a brain region are of interest.[6][7]
By understanding the distinct advantages and following optimized protocols, researchers can effectively harness the capabilities of these tracers to unravel the complex wiring of the nervous system.
References
- 1. This compound | Neuroanatomical tracer | 576-19-2 | Hello Bio [hellobio.com]
- 2. This compound: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biotinylated dextran amine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine | Springer Nature Experiments [experiments.springernature.com]
- 8. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotinylated dextran amine and this compound hydrochloride are useful tracers for the study of retinal projections in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anterograde neuroanatomical tracer biotinylated dextran-amine: comparison with the tracer Phaseolus vulgaris-leucoagglutinin in preparations for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotinylated Dextran Amine as a Marker for Fetal Hypothalamic Homografts and Their Efferents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound/Neurobiotin staining followed by immunostaining [protocols.io]
- 15. Labeling of this compound-Filled Interneurons in Rat Hippocampal Slices for Visualization [jove.com]
- 16. Improved this compound labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Biotinylated dextran amine as an anterograde tracer for single- and double-labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tract tracing by BDA and DiI [bio-protocol.org]
A Comparative Guide: Biocytin vs. Phaseolus vulgaris-leucoagglutinin (PHA-L) for Neuronal Tracing
For researchers, scientists, and drug development professionals, the selection of an appropriate neuronal tracer is paramount for the precise mapping of neural circuits. This guide provides an objective comparison of two widely used tracers, biocytin and Phaseolus vulgaris-leucoagglutinin (PHA-L), supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Differences
This compound, a naturally occurring biotin-lysine conjugate, and PHA-L, a lectin extracted from the red kidney bean, are both powerful tools for anterograde tracing, revealing the detailed morphology of neurons and their projections. However, they differ significantly in their transport characteristics, application flexibility, and overall versatility. This compound's ability to undergo both anterograde and retrograde transport, coupled with its ease of application and cost-effectiveness, presents a compelling case for its use in a broader range of neuroanatomical studies.
Quantitative Comparison of Tracer Properties
| Feature | This compound | Phaseolus vulgaris-leucoagglutinin (PHA-L) | References |
| Primary Transport | Anterograde and Retrograde | Primarily Anterograde | [1][2][3] |
| Labeling Quality | Golgi-like, complete filling of axons and dendrites | Golgi-like, detailed morphology of cell bodies, dendrites, and axons | [1][4][5] |
| Injection Method | Iontophoresis or Pressure Injection | Primarily Iontophoresis for selective labeling | [1][3][4] |
| Uptake by Fibers of Passage | Minimal | Reportedly not effectively taken up | [4][5][6] |
| Retrograde Transport | Can occur, sometimes requiring damaged fibers | Rare when introduced iontophoretically | [1][5][7] |
| Tracer Stability | Stable for long-term examination; modified derivatives show enhanced stability | No discernible degradation for up to 17-18 days | [2][4][5] |
| Compatibility with Age | Successful in older animals | May have reduced efficacy compared to this compound | [3] |
| Cost | Generally less expensive | More expensive | [8] |
| Flexibility of Visualization | High (avidin-conjugated markers for light and electron microscopy) | High (immunohistochemical methods with peroxidase or fluorescent labels) | [3][5] |
Delving Deeper: Advantages of this compound
This compound's versatility extends beyond its dual-direction transport capabilities. Its small molecular weight and high solubility facilitate easier microinjection compared to other tracers like Lucifer yellow, which can clog microelectrodes.[8] This allows for the use of non-beveled microelectrode tips for injection.[8] Furthermore, this compound offers greater flexibility in the choice of visualization reagents, as any avidin-conjugated marker can be used for detection at both light and electron microscopic levels.[3][9] This adaptability, combined with its lower cost, makes this compound a highly accessible and versatile tool for a wide array of neuroanatomical investigations.[3][8]
One of the key advantages of this compound is its effectiveness in tracing neuronal pathways in older animals, a context where lectin-based tracers like PHA-L may show diminished performance.[3] While PHA-L is an excellent anterograde tracer that provides exquisite morphological detail, its application is more specialized.[4][5] The iontophoretic delivery required for optimal PHA-L labeling, while ensuring precise injection sites, is a more technically demanding procedure than the pressure injections that can be used with this compound.[4][10]
While PHA-L is noted for its minimal uptake by fibers of passage, ensuring that labeled pathways originate from the injection site, this compound also demonstrates limited uptake by undamaged fibers, making it a reliable anterograde tracer.[4][5][6] For studies where retrograde tracing from a specific site is also desired, this compound offers the clear advantage of providing this information from a single injection, although the efficiency of retrograde transport can vary.[1][2]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for neuronal tracing using this compound and PHA-L.
References
- 1. Neuroanatomical labeling with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An anterograde neuroanatomical tracing method that shows the detailed morphology of neurons, their axons and terminals: Immunohistochemical localization of an axonally transported plant lectin, Phaseolus vulgaris- leucoagglutinin (PHA-L) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An anterograde neuroanatomical tracing method that shows the detailed morphology of neurons, their axons and terminals: immunohistochemical localization of an axonally transported plant lectin, Phaseolus vulgaris leucoagglutinin (PHA-L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHA-L can be transported anterogradely through fibers of passage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anterograde and retrograde axonal transport of Phaseolus vulgaris leucoagglutinin (PHA-L) from the globus pallidus to the striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
Validating Biocytin Staining: A Comparative Guide to Neurochemical Marker Co-localization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating biocytin staining with common neurochemical markers. Objective experimental data is presented to aid in the selection of appropriate markers for identifying neuronal subtypes following intracellular filling. Detailed protocols and visual workflows are included to facilitate experimental design and execution.
Data Presentation: Quantitative Co-localization of this compound with Neurochemical Markers
The following tables summarize quantitative data on the co-localization of this compound with key neurochemical markers. This data is essential for confirming the identity of this compound-filled neurons.
Table 1: General Neuronal and Interneuron Marker Co-localization
| Neurochemical Marker | Primary Function/Identifies | Typical Co-localization with this compound-filled Neurons | Species/Brain Region | Citation |
| NeuN | Mature Neurons | ~100% of filled neurons are NeuN-positive, confirming neuronal identity. | Mouse Lateral Habenula | |
| Parvalbumin (PV) | Fast-spiking interneurons | High specificity; 87% of fluorescently labeled interneurons in a Pvalb-Cre mouse line were immunopositive for PV. | Mouse Presubiculum | [1] |
| Somatostatin (B550006) (SOM) | A major subclass of GABAergic interneurons | Good specificity; 71% of labeled cells in Sst-Cre animals and 89% in X98 line animals were immunopositive for SOM. | Mouse Presubiculum | [1] |
| Calretinin (CR) | A distinct population of interneurons | High specificity; 82% of labeled neurons in a CR-cre mouse line were immunoreactive for CR. | Mouse Primary Visual Cortex |
Table 2: Overlap Between Interneuron Markers
It is crucial to note that interneuron populations are not entirely discrete. The following data highlights the degree of overlap between different neurochemical markers, which should be considered when interpreting co-localization results with this compound.
| Marker Combination | Percentage of Co-expression | Species/Brain Region | Citation |
| Parvalbumin (PV) & Somatostatin (SOM) | A minority of interneurons (~6% in Sst-Cre mice) co-express both PV and SOM. | Mouse Presubiculum | [1] |
| Somatostatin (SOM) & Calretinin (CR) | In mouse cortex, approximately 30% of SST-positive cells also contained CR, and about 33% of CR-positive cells contained SST. | Mouse Cortex | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.[3][4]
This compound Filling During Electrophysiological Recording
This protocol outlines the procedure for filling a neuron with this compound during whole-cell patch-clamp recording.
-
Prepare Internal Solution: Dissolve this compound (0.2-0.5%) in the desired intracellular patch pipette solution. Ensure complete dissolution by vortexing or brief sonication.
-
Establish Whole-Cell Configuration: Approach a target neuron and establish a gigaseal. After rupturing the membrane to achieve the whole-cell configuration, allow the this compound to diffuse into the cell for at least 15-30 minutes during the recording.
-
Slice Fixation: Following the recording, carefully transfer the brain slice to a fixative solution, typically 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), and fix overnight at 4°C.
-
Storage: After fixation, wash the slice in PBS and store it in PBS with 0.02% sodium azide (B81097) at 4°C until ready for immunohistochemical processing.
Immunohistochemistry for this compound and Neurochemical Markers
This protocol describes the steps for fluorescently labeling this compound and a neurochemical marker of interest.
-
Sectioning (Optional but Recommended for Thick Slices): For thick slices (e.g., 300 µm), antibody penetration can be a challenge.[3][4] To improve staining, it is often beneficial to re-slice the fixed tissue into thinner sections (e.g., 50-70 µm) using a vibratome or freezing microtome.
-
Permeabilization and Blocking:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in a blocking solution containing a detergent (e.g., 0.3% Triton X-100) and a blocking agent (e.g., 10% normal goat serum) in PBS for 1-2 hours at room temperature. This step permeabilizes the cell membranes and reduces non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections in a solution containing the primary antibody for the neurochemical marker of interest (e.g., rabbit anti-parvalbumin) diluted in the blocking solution.
-
Incubation is typically performed overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Streptavidin Incubation:
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections in a solution containing:
-
A fluorescently-conjugated secondary antibody that targets the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
A fluorescently-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 594) to visualize the this compound.
-
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing and Mounting:
-
Wash the sections three times in PBS for 10 minutes each.
-
Mount the sections on glass slides using an aqueous mounting medium with an anti-fade agent.
-
-
Imaging: Visualize the staining using a confocal or fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the relationships between the different cellular markers.
Caption: Experimental workflow for validating this compound staining.
Caption: Logical relationships between this compound and neurochemical markers.
References
- 1. Diversity and overlap of parvalbumin and somatostatin expressing interneurons in mouse presubiculum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse cortical inhibitory neuron type that coexpresses somatostatin and calretinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Recovery and 3D Reconstructions of Filled Hippocampal CA2 Interneurons [jove.com]
- 4. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biocytin Versus Lucifer Yellow for Intracellular Labeling
In the realm of neuroscience and cell biology, the visualization of individual cells and their connections is paramount to understanding complex biological systems. Intracellular labeling techniques, which introduce a marker into a single cell, are fundamental for elucidating neuronal morphology, tracing neural circuits, and studying intercellular communication. Among the most established and widely used tracers are biocytin and Lucifer Yellow. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific research needs.
At a Glance: Key Properties and Performance Characteristics
A summary of the fundamental properties of this compound and Lucifer Yellow is presented below, offering a quick reference for their key differences.
| Property | This compound | Lucifer Yellow |
| Molecular Weight | 372.48 g/mol | 457.3 g/mol (as dilithium (B8592608) salt) |
| Nature of Label | Biotinylated amino acid derivative | Fluorescent dye |
| Detection Method | Indirect; requires secondary detection with avidin (B1170675) or streptavidin conjugates | Direct fluorescence microscopy |
| Signal Stability | High; resistant to fading | Prone to photobleaching[1] |
| Fixability | Excellent with standard aldehyde fixatives | Good with standard aldehyde fixatives |
| Solubility | High in aqueous solutions[1][2] | High in water[3] |
Performance Comparison: A Deeper Dive
The choice between this compound and Lucifer Yellow often depends on the specific experimental goals. The following table summarizes their performance characteristics in key applications.
| Feature | This compound | Lucifer Yellow |
| Ease of Injection | Generally easier to inject due to high solubility and low tendency to clog micropipettes.[1][2] | Can be more prone to clogging microelectrodes.[1][2][4] |
| Neuronal Filling | Provides excellent and detailed filling of fine dendritic and axonal processes.[5][6] The signal is stable for long-term storage.[4] | Provides good morphological detail, including dendritic spines and axons.[7] However, the fluorescence can fade over time.[1] |
| Gap Junction Permeability | Smaller molecular weight allows it to pass through some gap junctions that are impermeable to Lucifer Yellow, often revealing more extensive cell coupling.[8][9] | A well-established tracer for studying gap junctional communication, but its larger size may limit its passage through certain types of gap junctions.[8][10] |
| Compatibility with Other Techniques | Highly versatile; compatible with subsequent immunohistochemistry and electron microscopy.[4][11] The avidin-biotin system allows for a wide variety of visualization methods (e.g., enzymatic, fluorescent).[1] | Compatible with immunohistochemistry, though fluorescence may diminish during processing.[4] Can be photoconverted for electron microscopy.[12] |
| Real-time Visualization | Cannot be visualized in real-time during the experiment.[8] | A major advantage is the ability to visualize the cell filling and dye spread in real-time in living preparations.[4][8] |
| Signal Amplification | The use of avidin-biotin complexes allows for significant signal amplification. | Signal is dependent on the quantum yield of the fluorophore and can be susceptible to photobleaching. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for intracellular labeling using this compound and Lucifer Yellow.
This compound Intracellular Labeling Protocol
This protocol outlines the steps for intracellular filling of a neuron with this compound followed by visualization.
-
Microelectrode Preparation: Prepare a high-resistance glass micropipette and fill the tip with an internal solution containing 0.5-2% this compound.[4][5] The internal solution typically contains potassium acetate (B1210297) or potassium gluconate.
-
Intracellular Injection: Under visual guidance (e.g., patch-clamp setup), achieve a whole-cell configuration on the target neuron. Allow this compound to diffuse from the pipette into the cell for at least 20-30 minutes.[6] Alternatively, iontophoretic injection can be used.[2]
-
Fixation: After sufficient diffusion time, carefully retract the pipette and fix the tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.[4][11]
-
Sectioning: Section the fixed tissue to the desired thickness (e.g., 50-100 µm) using a vibratome.
-
Permeabilization and Blocking: Wash the sections in PBS and then permeabilize with a solution containing Triton X-100 (e.g., 0.3% in PBS). Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum in PBS) for 1-2 hours at room temperature.[11]
-
Avidin/Streptavidin Incubation: Incubate the sections with an avidin or streptavidin conjugate (e.g., conjugated to horseradish peroxidase (HRP) or a fluorophore like Alexa Fluor 488) overnight at 4°C.[4]
-
Visualization:
-
For fluorescent visualization: Wash the sections and mount them with an appropriate mounting medium. Visualize the labeled cell using fluorescence microscopy.
-
For enzymatic visualization (HRP): Wash the sections and incubate with a diaminobenzidine (DAB) solution to produce a colored precipitate. Dehydrate and mount the sections for light microscopy.
-
Lucifer Yellow Intracellular Labeling Protocol
This protocol describes the procedure for intracellular labeling with the fluorescent dye Lucifer Yellow.
-
Microelectrode Preparation: Fill a glass micropipette with a solution of 2-10% Lucifer Yellow CH (lithium or potassium salt) in an appropriate electrolyte solution (e.g., 1 M LiCl).[4]
-
Intracellular Injection: Approach the target cell and impale it with the microelectrode. Inject the Lucifer Yellow into the cell using negative current pulses (iontophoresis). The filling process can be monitored in real-time using a fluorescence microscope.[4][8]
-
Fixation: Once the cell is adequately filled, fix the tissue in 4% PFA in PBS for at least 4 hours at 4°C.
-
Sectioning and Mounting: Section the tissue on a vibratome if necessary. Mount the sections on slides with an aqueous mounting medium.
-
Imaging: Visualize the Lucifer Yellow-filled cell using a fluorescence microscope with the appropriate filter set (excitation ~428 nm, emission ~536 nm).[5] Confocal microscopy is recommended for detailed morphological analysis.
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and underlying principles, the following diagrams are provided.
Conclusion
Both this compound and Lucifer Yellow are powerful tools for intracellular labeling, each with a distinct set of advantages and limitations.
This compound is the superior choice for applications requiring:
-
Detailed and permanent morphological reconstructions.
-
Compatibility with a wide range of subsequent histological techniques, including electron microscopy.
-
Maximizing the detection of gap junctional coupling, especially where weak coupling is suspected.
Lucifer Yellow is ideal for experiments that demand:
-
Real-time visualization of cell filling and dye spread in living tissue.
-
A simpler and more direct detection method without the need for secondary reagents.
-
Rapid assessment of cell morphology and basic connectivity.
Ultimately, the selection between this compound and Lucifer Yellow should be guided by the specific research question, the required level of morphological detail, and the need for compatibility with other experimental techniques. For many modern neuroscience applications that combine electrophysiology, detailed anatomy, and neurochemical identification, the versatility and stability of this compound often make it the more advantageous choice, despite the lack of real-time visualization.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. This compound Lucifer Yellow potassium I CAS#: I fluorescent dye I InvivoChem [invivochem.com]
- 7. Double-staining of horizontal and amacrine cells by intracellular injection with lucifer yellow and this compound in carp retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Series of Biotinylated Tracers Distinguishes Three Types of Gap Junction in Retina | Journal of Neuroscience [jneurosci.org]
- 9. youtube.com [youtube.com]
- 10. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]
- 11. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
quantitative analysis of biocytin-labeled neuronal morphology
A Comparative Guide to the Quantitative Analysis of Biocytin-Labeled Neuronal Morphology
For researchers, scientists, and professionals in drug development, the precise quantitative analysis of neuronal morphology is paramount for understanding neural circuitry, plasticity, and the effects of novel therapeutics. This compound, a highly effective anterograde and retrograde neuronal tracer, provides detailed and complete labeling of individual neurons, making it an excellent tool for morphological studies. This guide offers a comprehensive comparison of various software and methodologies for the quantitative analysis of this compound-labeled neurons, supported by experimental data and detailed protocols.
Comparison of Neuronal Reconstruction and Analysis Software
The accurate quantification of neuronal morphology heavily relies on the software used for 3D reconstruction and analysis. The choice of software often depends on the specific research question, budget, and the level of automation required. Below is a comparison of commonly used software packages.
| Software | Type | Key Features | Strengths | Limitations |
| ImageJ/Fiji with Simple Neurite Tracer | Open-Source | Manual and semi-automated tracing, Sholl analysis, skeletonization, large plugin library. | Free and open-source, highly extensible with plugins, large and active user community. | Can be less intuitive for complex 3D reconstructions, manual tracing can be time-consuming. |
| Neurolucida | Commercial | Microscope control, 3D reconstruction from image stacks or live video, extensive morphometric analyses, widely cited in publications.[1] | "Gold standard" for manual and semi-automated tracing, high accuracy, excellent for detailed reconstructions. | Expensive, primarily manual or semi-automated which can be labor-intensive. |
| Imaris | Commercial | 3D and 4D image analysis, automated and manual filament tracing, spine detection, volume rendering. | Powerful visualization capabilities, efficient for reconstructing dendritic architecture.[2] | Can be inaccurate for measuring total dendrite length without intensive manual editing.[2] |
| Vaa3D | Open-Source | 3D image visualization and analysis, contains multiple neuron tracing algorithms, open-platform for plugin development. | High accuracy and fast processing times, versatile with a range of algorithms.[3] | Can have a steeper learning curve due to the variety of plugins and options. |
| Neutube | Open-Source | Focus on automated reconstruction of neuron morphology from 3D image stacks. | Shows consistent and stable results in automated tracing.[3] | May be less accurate than other automated methods.[3] |
| NCTracer | Open-Source | Automated and manual tracing of neurites from 3D image stacks. | Intuitive user interface for an open-source tool.[3] | May have lower accuracy compared to more established methods.[3] |
Quantitative Morphological Parameters
Several key parameters are commonly used to quantify neuronal morphology. The table below summarizes these parameters and the typical findings from studies using this compound labeling.
| Morphological Parameter | Description | Typical Findings with this compound Labeling |
| Total Dendritic Length | The sum of the lengths of all dendritic branches. | A fundamental measure of neuronal size and complexity. |
| Number of Dendritic Branches | The total count of dendritic bifurcations. | Indicates the degree of dendritic arborization. |
| Sholl Analysis | Measures the number of dendritic intersections with concentric circles at increasing distances from the soma.[4] | Provides a profile of dendritic complexity as a function of distance from the cell body. |
| Spine Density | The number of dendritic spines per unit length of dendrite. | A key indicator of synaptic connectivity and plasticity. |
| Soma Size | The area or volume of the neuronal cell body. | Can vary between different neuron types and states. |
Experimental Protocols
This compound Labeling Protocol
This protocol provides a general guideline for intracellular this compound labeling of neurons in brain slices, often performed in conjunction with electrophysiological recordings.[5]
-
Slice Preparation: Prepare acute brain slices (100-300 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Electrode Filling: Fill a patch-clamp electrode with an internal solution containing this compound (typically 0.2-0.5%).
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from the target neuron.
-
This compound Infusion: Allow this compound to diffuse from the electrode into the neuron for the duration of the recording (typically 15-60 minutes).
-
Fixation: Following the recording, fix the brain slice in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C overnight.
-
Washing: Wash the slice thoroughly in PBS to remove the fixative.
Histological Processing and Visualization
This protocol describes the steps to visualize the this compound-filled neuron.[6][7]
-
Permeabilization: Permeabilize the fixed brain slice by incubating in PBS containing Triton X-100 (e.g., 0.3%) for several hours at room temperature.
-
Avidin-Biotin Complex (ABC) Incubation: Incubate the slice in a solution containing an avidin-biotin-peroxidase complex (ABC kit) overnight at 4°C. This complex will bind to the this compound within the neuron.
-
Washing: Wash the slice extensively in PBS to remove any unbound ABC reagent.
-
DAB Staining: Develop the peroxidase reaction by incubating the slice in a solution containing 3,3'-Diaminobenzidine (DAB) and hydrogen peroxide. This will produce a dark, insoluble precipitate within the labeled neuron, making it visible under a light microscope.
-
Mounting and Clearing: Mount the stained slice on a glass slide, dehydrate through an ethanol (B145695) series, and clear using an appropriate clearing agent (e.g., Eukitt) for high-resolution imaging.[6][7]
Visualization of Workflows and Pathways
General Workflow for Quantitative Neuronal Morphology Analysis
The following diagram illustrates the typical workflow from this compound labeling to quantitative analysis.
BDNF-TrkB Signaling Pathway in Neuronal Morphology
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in regulating neuronal morphology, including dendritic growth and spine formation.[8][9][10][11][12] The binding of BDNF to TrkB activates several downstream signaling cascades.
References
- 1. Video: Juxtasomal this compound Labeling to Study the Structure-function Relationship of Individual Cortical Neurons [jove.com]
- 2. Comparing Automated Morphology Quantification Software on Dendrites of Uninjured and Injured Drosophila Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Quantifying morphologies of developing neuronal cells using deep learning with imperfect annotations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved this compound labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BDNF/TrkB. T1 signaling is a novel mechanism for astrocyte morphological maturation - Vector Biolabs [vectorbiolabs.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
Assessing the Specificity of Biocytin as a Neuronal Tracer: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal neuronal tracer is paramount for the accurate mapping of neural circuits. This guide provides an objective comparison of biocytin with its common alternatives, supported by experimental data, to facilitate an informed decision-making process.
This compound, a conjugate of biotin (B1667282) and L-lysine, has long been a staple in neuroanatomical studies for its utility as an intracellular label.[1] It is efficiently taken up by neurons and transported both anterogradely (from the cell body to the axon terminal) and retrogradely (from the axon terminal to the cell body), allowing for the detailed visualization of neuronal morphology.[1][2] However, the specificity and efficacy of this compound are critical considerations, particularly in long-term studies where enzymatic degradation can be a limiting factor. This guide compares this compound with two widely used alternatives: Neurobiotin™ and Biotinylated Dextran (B179266) Amine (BDA), providing a comprehensive overview of their properties, performance, and the experimental protocols for their use.
At a Glance: Comparison of Neuronal Tracers
| Property | This compound | Neurobiotin™ | Biotinylated Dextran Amine (BDA) |
| Molecular Weight | ~372 g/mol [3] | ~329 g/mol (as hydrochloride)[4] | Varies (e.g., 3,000 or 10,000 g/mol )[5] |
| Primary Transport Direction | Anterograde and retrograde[1][2] | Anterograde and retrograde[4][6] | Anterograde (higher MW) or Retrograde (lower MW)[5] |
| Transport Mechanism | Active axonal transport[7] | Active axonal transport | Primarily diffusion within the cytoplasm[8] |
| Key Advantages | Good intracellular filling; cost-effective.[9] | More extensive labeling than this compound; better solubility.[6][10] | High sensitivity; detailed labeling of axons and terminals.[11] |
| Key Limitations | Susceptible to degradation by biotinidase, limiting long-term studies.[1] | Can fade significantly after 48 hours.[12] | Transport direction is dependent on molecular weight.[8] |
| Fixation Compatibility | Formaldehyde, glutaraldehyde.[13] | Formaldehyde, glutaraldehyde.[10] | Formaldehyde, glutaraldehyde. |
| Visualization | Avidin/Streptavidin-HRP with DAB.[13] | Avidin/Streptavidin-HRP with DAB.[13] | Avidin/Streptavidin-HRP with DAB.[14] |
Performance Comparison
Specificity and Transport Efficiency
The choice of tracer often depends on the desired direction of transport and the level of detail required. This compound shows both anterograde and retrograde transport, providing a comprehensive view of a neuron's connections.[1][2] However, studies have shown that in some systems, this compound exhibits superior anterograde transport, effectively labeling very fine axons and collaterals.[7]
Neurobiotin™, a derivative of this compound, is reported to produce more extensive labeling than this compound, with a greater degree of retrograde transport observed in some pathways.[6] This can be advantageous for studies focused on identifying the inputs to a specific brain region.
Biotinylated Dextran Amine (BDA) offers a key advantage in its tunable transport direction based on molecular weight. Higher molecular weight BDA (e.g., 10,000 MW) is predominantly transported anterogradely, providing exquisite detail of axonal arborizations and terminal fields.[5] Conversely, lower molecular weight BDA (e.g., 3,000 MW) is an excellent retrograde tracer, resulting in Golgi-like filling of dendritic trees.[11] This feature allows for more targeted circuit mapping compared to the bidirectional transport of this compound and Neurobiotin™. However, it's important to note that even with molecular weight selection, the transport of BDA is not exclusively unidirectional.[8]
Stability and Long-Term Tracing
A significant drawback of this compound is its degradation by the enzyme biotinidase, which is present in biological tissues.[1] This enzymatic cleavage can limit the effectiveness of this compound in experiments requiring long survival times, as the tracer may be cleared before it reaches distant targets. To address this, more stable derivatives of this compound have been developed.[1][2] Neurobiotin™ also shows a decrease in staining intensity over time, with significant fading observed 48 hours post-labeling.[12] BDA, being a larger molecule, is generally more resistant to degradation and can be used for longer survival times.[11]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for neuronal tracing and the proposed mechanism of tracer transport.
Caption: General experimental workflow for neuronal tracing with biotin-based tracers.
Caption: Proposed mechanism of neuronal tracer uptake and transport.
Detailed Experimental Protocols
The following are generalized protocols for anterograde tracing. Specific parameters such as injection volume, current, and survival time should be optimized for the specific neuronal pathway and animal model being studied.
This compound Anterograde Tracing Protocol
-
Tracer Solution: Prepare a 2-5% solution of this compound in 0.05 M Tris buffer (pH 7.6) or 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Injection:
-
Iontophoresis: Use a glass micropipette with a tip diameter of 10-20 µm. Pass a 1-5 µA positive current for 10-15 minutes using a 7 seconds on/7 seconds off duty cycle.
-
Pressure Injection: Deliver 10-50 nL of the tracer solution using a picospritzer.
-
-
Survival Period: Allow for a survival time of 24-72 hours for sufficient transport.
-
Tissue Processing:
-
Perfuse the animal with 0.9% saline followed by a fixative solution of 4% paraformaldehyde in 0.1 M phosphate buffer.
-
Post-fix the brain in the same fixative overnight.
-
Cut 40-50 µm sections on a vibratome or freezing microtome.
-
-
Visualization:
-
Rinse sections in phosphate-buffered saline (PBS).
-
Incubate sections in avidin-biotin-peroxidase complex (ABC) solution (e.g., Vector Labs ABC kit) in PBS with 0.3% Triton X-100 overnight at 4°C.[13]
-
Rinse sections in PBS.
-
Develop the reaction product using 0.05% 3,3'-diaminobenzidine (B165653) (DAB) and 0.01% hydrogen peroxide in PBS.[13]
-
Mount, dehydrate, and coverslip the sections.
-
Neurobiotin™ Anterograde Tracing Protocol
The protocol for Neurobiotin™ is very similar to that of this compound.
-
Tracer Solution: Prepare a 2-5% solution of Neurobiotin™ in 1.0 M potassium methylsulfate (B1228091) or 1.0 M potassium chloride.[13]
-
Injection (Intracellular): For intracellular labeling, use glass micropipettes (60-150 MΩ resistance) filled with the Neurobiotin™ solution. Pass 1-5 nA depolarizing rectangular pulses of 150 ms (B15284909) duration at 3.3 Hz for 2-10 minutes.[13] For extracellular injections, follow the iontophoresis or pressure injection parameters for this compound.
-
Survival Period: A survival time of 2-70 hours has been shown to be effective.[4]
-
Tissue Processing and Visualization: Follow the same steps as for this compound. Brain slices can be fixed by submersion in 4% paraformaldehyde and 0.2% picric acid in 0.15 M phosphate buffer (pH 7.4) overnight.[13]
Biotinylated Dextran Amine (BDA) Anterograde Tracing Protocol
-
Tracer Solution: Prepare a 10% solution of BDA (10,000 MW for anterograde tracing) in 0.01 M phosphate buffer (pH 7.4).
-
Injection:
-
Iontophoresis: Use a glass micropipette with a tip diameter of 10-15 µm. Pass a 5-7 µA positive current for 10-20 minutes using a 7 seconds on/7 seconds off duty cycle.
-
Pressure Injection: Inject 10-100 nL of the tracer solution.
-
-
Survival Period: A survival period of 7-14 days is typically required for optimal transport of BDA.[5]
-
Tissue Processing and Visualization: Follow the same steps as for this compound.
Conclusion
The choice between this compound, Neurobiotin™, and BDA as a neuronal tracer depends on the specific goals of the research. This compound remains a versatile and cost-effective option for general morphological studies. Neurobiotin™ offers the potential for more extensive labeling, which can be beneficial for comprehensive circuit analysis. For studies requiring directional specificity and detailed axonal morphology, particularly over long distances, BDA is an excellent choice due to the ability to select for anterograde or retrograde transport based on molecular weight. Researchers should carefully consider the advantages and limitations of each tracer to select the most appropriate tool for their neuroanatomical investigations.
References
- 1. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with this compound. [mrcbndu.ox.ac.uk]
- 7. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Focus Areas / Neuronal Tracers - 2BScientific [2bscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of neurobiotin on membrane properties and morphology of intracellularly labeled neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Biotinylated dextran amine as an anterograde tracer for single- and double-labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Long Haul: A Comparative Guide to Neuronal Tracers for Extended Studies
For researchers in neuroscience and drug development, the ability to trace neuronal pathways over extended periods is crucial for unraveling the complexities of the nervous system and evaluating the long-term effects of therapeutics. While biocytin has been a workhorse for neuronal tracing, its inherent limitations in long-term studies necessitate a careful consideration of alternatives. This guide provides a comprehensive comparison of this compound and other long-term neuronal tracers, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.
The primary drawback of this compound for long-term tracing lies in its susceptibility to enzymatic degradation. This compound, a conjugate of biotin (B1667282) and L-lysine, is broken down by the enzyme biotinidase, which is present in biological tissues. This degradation process begins within hours of application, making this compound unsuitable for experiments requiring survival times beyond a day.[1][2] This limitation can lead to incomplete labeling of distant projections and a diminished signal intensity over time, compromising the integrity of long-term connectivity studies.
At a Glance: Comparing Long-Term Neuronal Tracers
To facilitate the selection of an appropriate tracer, the following table summarizes the key characteristics and performance of this compound and its alternatives in long-term tracing studies.
| Feature | This compound | Biotinidase-Resistant this compound Analogs (e.g., L1, L2) | Biotinylated Dextran (B179266) Amine (BDA) | Phaseolus vulgaris-leucoagglutinin (PHA-L) |
| Primary Limitation | Enzymatic degradation by biotinidase[1][2] | Potential for lower transport efficiency compared to this compound in some applications. | Can have lower anterograde transport efficiency than this compound for very fine axons.[1] | Primarily anterograde transport; limited retrograde tracing. |
| Long-Term Stability | Poor; significant degradation within 24-96 hours.[3] | Excellent; stable for at least 96 hours with significantly higher signal intensity than this compound.[3] | Good; stable for long-term storage and examination.[1] Labeling can remain unchanged for up to 14 days.[4] | Excellent; no discernible degradation with survival times of up to 17 days.[5] |
| Transport Direction | Anterograde and retrograde.[6] | Anterograde and retrograde.[3] | Anterograde and retrograde.[1] | Primarily anterograde.[5] |
| Transport Rate | Rapid for short pathways.[7] | Similar to this compound.[6] | Anterograde transport of about 4-6 mm/day.[8] | Anterograde transport of about 4-6 mm/day.[8] |
| Toxicity | Generally low toxicity at standard concentrations. | Assumed to have low toxicity, similar to this compound. | Generally considered non-toxic. | Generally considered non-toxic. |
| Visualization | Avidin/streptavidin-based methods (e.g., HRP, fluorescent tags).[6] | Avidin/streptavidin-based methods.[3] | Avidin/streptavidin-based methods.[2] | Immunohistochemistry against PHA-L.[5] |
| Uptake Mechanism | Not fully elucidated, but appears to be selective.[9] | Similar to this compound. | Primarily through endocytosis. | Binds to glycoproteins on the neuronal membrane; uptake facilitated by iontophoresis.[10] |
Delving Deeper: Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible and reliable tracing results. Below are step-by-step methodologies for the application and visualization of this compound and its key long-term alternatives.
Anterograde Tracing with this compound
This protocol is adapted for iontophoretic injection, a common method for delivering this compound to a targeted brain region.
Materials:
-
This compound solution (e.g., 4% in 0.05 M Tris buffer, pH 7.6, with 0.15 M NaCl)
-
Glass micropipette (10-20 µm tip diameter)
-
Iontophoresis unit
-
Stereotaxic apparatus
-
Anesthetized animal
-
Perfusion solutions (e.g., saline, 4% paraformaldehyde)
-
Cryoprotectant (e.g., 30% sucrose (B13894) solution)
-
Vibratome or cryostat for sectioning
-
Avidin-Biotin Complex (ABC) kit
-
Diaminobenzidine (DAB) substrate
Procedure:
-
Pipette Preparation: Fill the glass micropipette with the this compound solution.
-
Stereotaxic Injection: Under anesthesia, secure the animal in the stereotaxic apparatus. Lower the micropipette to the target brain coordinates.
-
Iontophoresis: Apply a positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-15 minutes to eject the this compound.
-
Survival Period: Allow for a survival period of up to 24 hours for optimal transport without significant degradation.
-
Perfusion and Fixation: Anesthetize the animal deeply and perfuse transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain overnight in the same fixative.
-
Cryoprotection and Sectioning: Transfer the brain to a 30% sucrose solution until it sinks. Section the brain on a vibratome or cryostat at 40-50 µm.
-
Visualization:
-
Rinse sections in phosphate-buffered saline (PBS).
-
Incubate in ABC solution according to the manufacturer's instructions.
-
Visualize the this compound-labeled neurons by reacting with DAB substrate.
-
Mount, dehydrate, and coverslip the sections for microscopic examination.
-
Anterograde Tracing with Biotinylated Dextran Amine (BDA)
This protocol outlines the general steps for using BDA as a long-term anterograde tracer.
Materials:
-
BDA solution (e.g., 10% w/v of 10,000 MW BDA in 0.01 M phosphate (B84403) buffer, pH 7.4)
-
Microsyringe or iontophoresis setup
-
Stereotaxic apparatus
-
Anesthetized animal
-
Perfusion and fixation solutions
-
Cryoprotectant
-
Sectioning equipment
-
ABC kit and DAB substrate or fluorescently tagged streptavidin
Procedure:
-
Injection: Under anesthesia, inject a small volume (e.g., 50-100 nL) of the BDA solution into the target brain region using a microsyringe or iontophoresis.
-
Survival Period: Allow for a survival period of 7-14 days to enable long-distance transport.
-
Tissue Processing: Perfuse, fix, and section the brain tissue as described for the this compound protocol.
-
Visualization:
-
For chromogenic detection, follow the ABC-DAB visualization steps outlined in the this compound protocol.
-
For fluorescent detection, incubate the sections with a fluorescently conjugated streptavidin (e.g., streptavidin-Alexa Fluor 488).
-
Mount and coverslip the sections for microscopic analysis.
-
Anterograde Tracing with Phaseolus vulgaris-leucoagglutinin (PHA-L)
This protocol details the iontophoretic application and immunohistochemical detection of PHA-L.[5]
Materials:
-
PHA-L solution (2.5% in 0.1 M sodium phosphate buffer, pH 7.4)
-
Glass micropipette (10-15 µm tip diameter)
-
Iontophoresis unit
-
Stereotaxic apparatus
-
Anesthetized animal
-
Perfusion and fixation solutions
-
Cryoprotectant
-
Sectioning equipment
-
Primary antibody: Goat anti-PHA-L
-
Secondary antibody: Biotinylated anti-goat IgG
-
ABC kit and DAB substrate
Procedure:
-
Iontophoretic Injection: Fill a micropipette with the PHA-L solution and inject it into the target brain region using a positive current (e.g., 5 µA, 7 seconds on/7 seconds off) for 15-30 minutes.
-
Survival Period: Allow for a survival period of 10-21 days for extensive anterograde transport.
-
Tissue Processing: Perfuse, fix, and section the brain tissue as previously described.
-
Immunohistochemistry:
-
Rinse sections in PBS.
-
Incubate in a blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate in the primary antibody (goat anti-PHA-L) overnight at 4°C.
-
Rinse and incubate in the biotinylated secondary antibody for 1-2 hours.
-
Rinse and incubate in ABC solution.
-
Visualize with DAB substrate.
-
Mount, dehydrate, and coverslip for microscopy.
-
Visualizing the Pathways: Workflows and Mechanisms
To better understand the processes involved in neuronal tracing, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the underlying biological mechanisms.
References
- 1. The anterograde and retrograde axonal transport of biotinylated dextran amine and this compound in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine | Springer Nature Experiments [experiments.springernature.com]
- 3. Improved Neuronal Tract Tracing with Stable this compound-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An anterograde neuroanatomical tracing method that shows the detailed morphology of neurons, their axons and terminals: Immunohistochemical localization of an axonally transported plant lectin, Phaseolus vulgaris- leucoagglutinin (PHA-L) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A note on the use of this compound in anterograde tracing studies in the central nervous system: application at both light and electron microscopic level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Neuroimaging Features of Biotinidase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
A Comparative Guide to Fluorescent Biocytin Conjugates for Live Cell Imaging
For researchers, scientists, and drug development professionals seeking to trace neuronal connections and assess cell permeability in living cells, the selection of an appropriate fluorescent biocytin conjugate is a critical decision. This guide provides an objective comparison of commonly used fluorescent this compound conjugates, supported by experimental data and detailed protocols to aid in making an informed choice for your live cell imaging experiments.
Fluorescent this compound conjugates are invaluable tools for anterograde and retrograde neuronal tracing, as well as for studying gap junctional intercellular communication. These molecules combine the small, cell-impermeable tracer this compound with a fluorescent dye, allowing for the visualization of cellular morphology and connectivity in real-time. The choice of fluorophore can significantly impact the experimental outcome, with key performance indicators being brightness, photostability, and spectral properties.
Performance Comparison of Fluorescent this compound Conjugates
The ideal fluorescent this compound conjugate for live cell imaging should exhibit high fluorescence quantum yield and a large molar extinction coefficient for a bright signal, as well as high photostability to withstand prolonged imaging sessions. Cell permeability is generally low for these conjugates, necessitating active loading methods. Below is a summary of the key quantitative data for several popular fluorescent this compound conjugates.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| Alexa Fluor™ 488 this compound | 495 | 519 | ~71,000 | ~0.92[1] | Bright, photostable green fluorescence; pH insensitive.[2] |
| This compound TMR (TAMRA) | 544[3] | 571[3] | ~90,000[2] | ~0.3-0.5[2] | Bright orange-red fluorescence; good photostability.[2] |
| Atto 488 Biotin (B1667282) | 501 | 523 | ~90,000[4] | ~0.80[4] | Excellent photostability and water solubility; suitable for single-molecule detection.[3][4][5] |
| Fluorescein this compound | 494[6] | 518[6] | ~80,000 | ~0.92 | Prone to photobleaching and pH sensitivity.[7][8] |
| Alexa Fluor™ 568 this compound | 578 | 603 | ~91,300 | Not specified | Brighter and more photostable than FITC.[7] |
| CF® Dye this compound (e.g., CF®488A) | Varies | Varies | Not specified | Not specified | Available in a wide range of colors with good photostability.[9] |
Mechanism of Action and Experimental Workflow
Fluorescent this compound conjugates are actively loaded into live cells, where they can diffuse throughout the cytoplasm and into cellular processes. In neurons, they are transported both anterogradely (from the cell body to the axon terminal) and retrogradely (from the axon terminal to the cell body), allowing for the mapping of neural circuits.[10][11] The biotin moiety allows for subsequent fixation and visualization with avidin (B1170675) or streptavidin conjugates for electron microscopy or further histochemical analysis.
Experimental Protocols
The successful use of fluorescent this compound conjugates in live cell imaging hinges on the effective delivery of the tracer into the cells of interest. As these molecules are generally cell-impermeant, several methods have been developed for their intracellular loading.
Microinjection
Microinjection is a precise method for delivering the conjugate into a single cell using a fine glass micropipette.
-
Preparation of Microinjection Solution: Dissolve the fluorescent this compound conjugate in a suitable intracellular buffer (e.g., potassium-based) to a final concentration of 1-5% (w/v).
-
Micropipette Preparation: Pull glass capillaries to a fine tip (typically <1 µm diameter).
-
Cell Loading: Under microscopic guidance, carefully impale the target cell with the micropipette and inject the solution using positive pressure.
-
Incubation and Imaging: Allow time for the conjugate to diffuse throughout the cell and, in the case of neurons, to be transported. Proceed with live-cell imaging using appropriate fluorescence microscopy settings.
Electroporation
Electroporation utilizes an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of the fluorescent conjugate.[11][12]
-
Electroporation Buffer: Prepare an electroporation buffer containing the fluorescent this compound conjugate (typically at a concentration of 1-2%).
-
Cell Preparation: Place the cells or tissue in the electroporation chamber.
-
Electroporation: Apply a series of short, high-voltage pulses using an electroporator. The optimal parameters (voltage, pulse duration, number of pulses) will need to be determined empirically for the specific cell type.
-
Recovery and Imaging: Allow the cells to recover in a suitable culture medium to allow the cell membrane to reseal. Proceed with live-cell imaging.
Scrape-Loading
Scrape-loading is a simple technique for loading a population of adherent cells by creating a physical disruption in the cell monolayer.[13][14]
-
Preparation of Loading Solution: Prepare a solution of the fluorescent this compound conjugate in a physiologically compatible buffer.
-
Cell Culture: Grow cells to confluency on a coverslip or culture dish.
-
Scraping: Gently scrape the cell monolayer with a sterile needle or pipette tip in the presence of the loading solution.
-
Incubation: Allow a short incubation period (e.g., 5-15 minutes) for the dye to enter the scraped cells and transfer to adjacent cells via gap junctions.
-
Washing and Imaging: Wash the cells to remove excess extracellular dye and proceed with live-cell imaging.
Conclusion
The choice of a fluorescent this compound conjugate for live cell imaging should be guided by the specific experimental requirements, including the desired brightness, photostability, and the instrumentation available. Alexa Fluor™ and Atto dyes generally offer superior photostability and brightness compared to traditional fluorophores like fluorescein.[7] The selection of the appropriate loading technique will depend on the cell type and the desired outcome, whether it be single-cell resolution or the labeling of a cell population. By carefully considering these factors and following optimized protocols, researchers can effectively utilize fluorescent this compound conjugates to gain valuable insights into cellular structure and function in living systems.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. biotium.com [biotium.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Fast neuronal labeling in live tissue using a this compound conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Electroporation Cytometry Protocol for Live-Cell, Fluorescence Microscopy Using U2 OS Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Biotinidase Activity Assays: Comparing Biocytin and Synthetic Alternatives
For researchers, scientists, and drug development professionals investigating biotin (B1667282) metabolism and associated disorders, the accurate measurement of biotinidase activity is paramount. This guide provides a comprehensive comparison of biocytin, the natural substrate of biotinidase, with commonly used synthetic substrates in activity assays. We delve into the kinetic properties, assay methodologies, and performance characteristics of each, supported by experimental data to inform your selection of the most suitable substrate and assay for your research needs.
Introduction to Biotinidase and its Substrates
Biotinidase is a crucial enzyme responsible for the recycling of the essential B-vitamin, biotin. It catalyzes the hydrolysis of this compound (N-biotinyl-L-lysine), which is released during the degradation of biotin-dependent carboxylases, thereby liberating free biotin for reuse. The deficiency of biotinidase leads to an autosomal recessive metabolic disorder known as biotinidase deficiency, which can have severe neurological and cutaneous consequences if left untreated.
The activity of biotinidase is a key diagnostic marker for this deficiency and a critical parameter in studying biotin metabolism. Assays to measure biotinidase activity rely on the enzymatic cleavage of a substrate. While this compound is the natural substrate, several synthetic alternatives have been developed to facilitate easier and more varied detection methods. This guide focuses on a comparison between this compound and two widely used synthetic substrates: N-biotinyl-p-aminobenzoate (B-PABA) and biotinyl-6-aminoquinoline (B1208879) (B-6-AQ).
Quantitative Comparison of Substrate Performance
The choice of substrate significantly impacts the performance and characteristics of a biotinidase activity assay. The following table summarizes the key kinetic parameters for this compound and its synthetic alternatives based on available literature.
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Optimal pH | Assay Principle |
| This compound | ~6.2 µM[1] | Not reported in the searched literature | 4.5 - 6.0 | HPLC, Microbiological |
| N-biotinyl-p-aminobenzoate (B-PABA) | ~10 µM[2] | Not reported in the searched literature | 6.0[3] | Colorimetric, HPLC[4] |
| biotinyl-6-aminoquinoline (B-6-AQ) | Not reported in the searched literature | Not reported in the searched literature | Not specified | Fluorometric, HPLC[5][6] |
Note: A 110-kDa isoform of biotinidase has been reported to have a 10-fold lower Km for this compound, indicating a higher affinity for the natural substrate[7].
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in biotinidase activity and its measurement, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Neonatal screening for biotinidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate determination of Biotinidase activity in serum by HPLC and its utilization as second tier test for the confirmation of initial positive newborn screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of biotinidase activity with biotinyl-6-aminoquinoline as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Biotinidase Activity Assays: Insights From Clinical and Laboratory Evaluation From a Low-Middle Income Country - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-specific 110-kDa biotinidase from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity in Neuronal Double Labeling: A Comparative Guide to Biocytin and its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate art of neuronal mapping, double labeling techniques are indispensable for unraveling complex neural circuits. Biocytin, a versatile anterograde and retrograde tracer, has long been a staple in these studies. However, its use in conjunction with immunohistochemistry (IHC) or immunofluorescence (IF) is not without its challenges, primarily due to potential cross-reactivity issues that can obscure results and lead to misinterpretation. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tracer for their double labeling experiments.
The Challenge of Cross-Reactivity with this compound
This compound's high affinity for avidin (B1170675) and streptavidin is the cornerstone of its detection, typically through an avidin-biotin complex (ABC) conjugated to an enzyme like horseradish peroxidase (HRP) or a fluorophore. When combined with IHC/IF, which also often employs biotinylated secondary antibodies and streptavidin conjugates for signal amplification, the potential for cross-reactivity arises. This can lead to false positives, where the streptavidin conjugate intended for the this compound-filled neuron also binds to the biotinylated secondary antibody targeting the protein of interest, or vice versa.
Another significant challenge is the presence of endogenous biotin (B1667282) in certain tissues, particularly in the kidney, liver, and some neuronal populations. This endogenous biotin can be recognized by the streptavidin conjugates, leading to high background staining that can mask the true signal.
Alternatives to Conventional this compound
To circumvent these issues, several alternatives to this compound have been developed. These alternatives aim to either reduce susceptibility to endogenous factors or utilize a different detection chemistry altogether.
-
Neurobiotin™: A derivative of this compound, Neurobiotin is a smaller molecule that often exhibits more extensive filling of fine neuronal processes. Its primary advantage lies in its increased solubility and positive charge, which can facilitate its transport within neurons. While it is still detected via the avidin-biotin interaction and thus subject to similar cross-reactivity concerns, its improved tracing capabilities can provide a better signal-to-noise ratio in some applications.
-
This compound Derivatives with Enhanced Stability: Researchers have synthesized this compound derivatives that are more resistant to degradation by endogenous biotinidase enzymes. This is particularly beneficial for long-term tracing studies, as it ensures the tracer remains intact for detection.[1]
-
Fluorescently Conjugated this compound: Tracers like TMR-biocytin are directly conjugated to a fluorophore, eliminating the need for a secondary detection step with streptavidin. This direct visualization significantly reduces the risk of cross-reactivity with biotin-based IHC/IF detection systems.
Quantitative Performance Comparison
The choice of tracer can significantly impact the quality of double labeling results. The following table summarizes key performance metrics based on available experimental data.
| Tracer | Key Advantages | Key Disadvantages | Reported Signal-to-Noise Ratio (Qualitative) | Notes |
| This compound | Well-established tracer, strong signal amplification with ABC method. | Susceptible to endogenous biotin interference and cross-reactivity with biotinylated IHC reagents. | Good, but can be compromised by high background. | Requires stringent blocking protocols for optimal results in double labeling. |
| Neurobiotin™ | Smaller size allows for more detailed filling of fine neuronal processes. | Still relies on avidin-biotin detection, so cross-reactivity remains a concern. | Often higher than this compound due to more extensive neuronal filling. | |
| This compound Derivatives | Increased stability for long-term tracing experiments. | Also utilizes avidin-biotin detection. | Comparable to this compound, with improved signal retention over time.[1] | |
| TMR-Biocytin | Direct fluorescence eliminates the need for streptavidin, avoiding cross-reactivity with biotin-based IHC. | Signal is not amplified, potentially leading to lower sensitivity for fine processes. | Generally lower than ABC-amplified methods, but with significantly lower background. | The transport velocity of TMR this compound has been reported to be high (5.4mm/h).[2][3] |
Experimental Protocols
To mitigate cross-reactivity and achieve reliable double labeling results, meticulous experimental design and execution are paramount. Below are detailed protocols for a sequential double labeling experiment comparing this compound and a fluorescently conjugated alternative.
Protocol 1: Sequential Double Labeling with this compound and Immunofluorescence
This protocol prioritizes the detection of the this compound-filled neuron first, followed by immunostaining for the protein of interest. A critical step is the thorough blocking of endogenous biotin.
Materials:
-
This compound-filled tissue sections
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
Streptavidin-conjugated fluorophore (with a spectrally distinct fluorophore from the secondary antibody)
-
Avidin/Biotin Blocking Kit
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)
-
Blocking buffer (e.g., PBS with 10% normal serum of the secondary antibody host species and 0.3% Triton X-100)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Preparation: Perfuse the animal and fix the brain in 4% paraformaldehyde (PFA). Prepare 100-200 µm thick vibratome sections.
-
Permeabilization: Wash sections in PBS (3 x 10 min) and then permeabilize in permeabilization buffer for 2 hours at room temperature (RT).
-
Endogenous Biotin Blocking:
-
Incubate sections in avidin solution for 15 minutes at RT.
-
Rinse briefly with PBS.
-
Incubate sections in biotin solution for 15 minutes at RT.
-
Wash in PBS (3 x 10 min).
-
-
This compound Visualization:
-
Incubate sections with streptavidin-conjugated fluorophore (e.g., Alexa Fluor 594) diluted in blocking buffer overnight at 4°C.
-
Wash in PBS (5 x 15 min).
-
-
Immunostaining:
-
Incubate sections with the primary antibody diluted in blocking buffer for 24-72 hours at 4°C.
-
Wash in PBS (3 x 10 min).
-
Incubate sections with the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 2 hours at RT or overnight at 4°C.
-
Wash in PBS (3 x 10 min).
-
-
Mounting and Imaging: Mount sections on slides with an anti-fade mounting medium and image using a confocal microscope with appropriate laser lines and emission filters.
Protocol 2: Double Labeling with a Fluorescent this compound Conjugate and Immunofluorescence
This protocol simplifies the procedure and minimizes cross-reactivity by using a directly labeled tracer.
Materials:
-
TMR-biocytin (or other fluorescently conjugated this compound) filled tissue sections
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from the tracer)
-
Permeabilization buffer
-
Blocking buffer
-
PBS
Procedure:
-
Tissue Preparation: As described in Protocol 1.
-
Permeabilization and Blocking:
-
Wash sections in PBS (3 x 10 min).
-
Permeabilize and block in blocking buffer for 1-2 hours at RT.
-
-
Immunostaining:
-
Incubate sections with the primary antibody diluted in blocking buffer for 24-72 hours at 4°C.
-
Wash in PBS (3 x 10 min).
-
Incubate sections with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 2 hours at RT or overnight at 4°C.
-
Wash in PBS (3 x 10 min).
-
-
Mounting and Imaging: Mount and image as described in Protocol 1.
Visualizing the Workflow and Potential Pitfalls
To better understand the experimental process and the points at which cross-reactivity can occur, the following diagrams illustrate the workflows.
Conclusion and Recommendations
The choice between this compound and its alternatives for double labeling studies depends on the specific experimental goals and the potential for cross-reactivity.
-
For studies requiring the highest signal amplification and where endogenous biotin is not a major concern, This compound combined with a robust blocking protocol remains a viable option.
-
When detailed morphological reconstruction of fine neuronal processes is critical, Neurobiotin™ may offer an advantage due to its smaller size.
-
For long-term tracing studies, stabilized this compound derivatives are recommended to ensure tracer integrity.[1]
-
To unequivocally avoid cross-reactivity with biotin-based immunohistochemistry, the use of fluorescently conjugated this compound is the most straightforward approach, albeit with a potential trade-off in signal intensity.
By carefully considering the pros and cons of each tracer and implementing the appropriate experimental protocols, researchers can successfully navigate the challenges of cross-reactivity and obtain clear, reliable data to advance our understanding of the nervous system.
References
A Comparative Guide to Fixation Methods for Optimal Biocytin Preservation
For researchers, scientists, and drug development professionals seeking to maximize the fidelity of neuronal tracing studies, the choice of fixation method is paramount. The preservation of biocytin, a widely used anterograde and retrograde tracer, is critically dependent on the fixative and protocol employed. This guide provides an objective comparison of common fixation methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The ideal fixation method for this compound-filled neurons should achieve several key objectives: excellent preservation of cellular morphology, including fine dendritic and axonal processes; minimal tissue shrinkage or distortion; and robust retention and accessibility of the this compound molecule for subsequent visualization. The most common approaches involve aldehyde-based fixatives, such as paraformaldehyde (PFA) and glutaraldehyde (B144438), as well as alcohol-based methods. Each presents a unique set of advantages and disadvantages that can significantly impact experimental outcomes.
Quantitative Comparison of Fixation Methods
The selection of a fixative is often a trade-off between morphological preservation and the retention of antigenicity or, in this case, the accessibility of this compound for detection. The following table summarizes key quantitative and qualitative parameters associated with commonly used fixatives.
| Fixative Solution | Concentration | Key Advantages | Key Disadvantages | Tissue Shrinkage (%) | Impact on this compound Signal |
| Paraformaldehyde (PFA) | 4% in PBS | Good morphological preservation, compatible with immunohistochemistry.[1][2] | Can cause tissue shrinkage.[3][4][5] | ~60.2%[3][5] | Generally strong and reliable signal.[1] |
| Neutral Buffered Formalin (NBF) | 10% | Considered the "gold standard" for many immunohistochemical protocols.[6] Good morphological quality.[7] | Can cause significant tissue shrinkage.[3][5] | ~58.6%[3][5] | High signal intensity for many targets.[6] |
| Glutaraldehyde | 0.25% - 2.5% | Excellent preservation of ultrastructure, ideal for electron microscopy.[8][9] | Extensive cross-linking can mask epitopes and reduce signal.[8] Can introduce autofluorescence.[9] | Not explicitly quantified for this compound studies, but extensive cross-linking can contribute to dimensional changes. | Can be used in combination with PFA to enhance staining quality for certain small molecules.[8] |
| Alcohol-based (e.g., 99% Ethanol) | 99% | Rapid dehydration and fixation. | Causes significant cell shrinkage and protein degradation.[7][10] Not suitable for preserving fine morphology. | Can be substantial due to dehydration.[11] | Can lead to decreased immunoreactivity for some targets.[7][10] |
| Zinc-based Fixative | Varies | Causes the smallest degree of brain shrinkage.[3][5] | May cause some tissue deformation.[3][5] | ~33.5%[3][5] | Not widely documented for this compound preservation specifically. |
| Paraformaldehyde-Lysine-Periodate (PLP) | Varies | - | Highest degree of tissue shrinkage observed in one study.[3][5] | ~68.1%[3][5] | Not widely documented for this compound preservation specifically. |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are representative methodologies for key fixation and staining procedures.
Paraformaldehyde (PFA) Fixation Protocol
This protocol is widely used for the fixation of this compound-filled neurons for light microscopy.
-
Perfusion: Following electrophysiological recording and this compound filling, transcardially perfuse the animal with ice-cold phosphate-buffered saline (PBS), followed by 4% PFA in PBS (pH 7.4).
-
Post-fixation: Dissect the brain and post-fix in 4% PFA at 4°C overnight.[2][12] The duration of post-fixation can be adjusted, with some protocols suggesting that staining performed within 7 days of fixation yields good results.[13]
-
Cryoprotection: Transfer the tissue to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Sectioning: Section the brain to the desired thickness (e.g., 100-200 µm) using a vibratome or freezing microtome.[12]
-
Staining: Proceed with the avidin-biotin complex (ABC) method or fluorescently-labeled streptavidin for visualization.
Glutaraldehyde Fixation for Electron Microscopy
For studies requiring ultrastructural analysis, a combination of glutaraldehyde and paraformaldehyde is often employed.[14]
-
Primary Fixation: Perfuse with a mixture of 2.5% glutaraldehyde and 2.5% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 1-2 hours or overnight at 4°C.[14]
-
Rinsing: Rinse the tissue three times for 10 minutes each in 0.1 M sodium cacodylate buffer.[14]
-
Post-Fixation: Post-fix in 1% osmium tetroxide in water for 1-2 hours.[14]
-
Dehydration and Embedding: Dehydrate the tissue in a graded series of ethanol (B145695) and embed in a suitable resin for ultrathin sectioning.
Visualizing the Workflow
To better understand the sequence of events from this compound injection to final analysis, the following diagrams illustrate the key stages.
Concluding Remarks
The optimal fixation strategy for this compound preservation is highly dependent on the specific research question. For most light microscopy applications where both morphological detail and strong signal are required, 4% paraformaldehyde remains a reliable choice.[1] For ultrastructural analysis at the electron microscopy level, the inclusion of glutaraldehyde is necessary, though it may require protocol optimization to ensure adequate this compound detection.[8] Researchers should also consider the impact of tissue shrinkage on quantitative morphological analyses and, where possible, employ correction factors.[15][16] Ultimately, a pilot study to compare different fixation methods within the context of a specific experimental paradigm is often the best approach to achieving high-quality, reproducible results in this compound-based neuronal tracing studies.
References
- 1. This compound-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Assessment of murine brain tissue shrinkage caused by different histological fixatives using magnetic resonance and computed tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of manual neuronal reconstruction from this compound histology or 2-photon imaging: morphometry and computer modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of fixation methods for preservation of morphology, RNAs, and proteins from paraffin-embedded human cancer cell-implanted mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nichd.nih.gov [nichd.nih.gov]
- 10. Comparison of Fixation Methods for Preservation Cytology Specimens of Cell Block Preparation Using 10% Neutral Buffer Formalin and 96% Alcohol Fixation in E-cadherin and Ki-67 Immunohistochemical Examination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patholjournal.com [patholjournal.com]
- 12. This compound/Neurobiotin staining followed by immunostaining [protocols.io]
- 13. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers [jove.com]
- 14. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Improved this compound labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Step-by-Step Guide to Biocytin Disposal
For researchers and scientists engaged in drug development and neuroscience, the proper disposal of chemical reagents like biocytin is a critical component of laboratory safety and environmental responsibility. While this compound is not universally classified as a hazardous substance, it is imperative to handle all chemicals with caution and adhere to established protocols to ensure a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Although some Safety Data Sheets (SDS) do not classify this compound as hazardous, others indicate that its hazards have not been thoroughly investigated and it may be harmful if swallowed or in contact with skin.[1][2] Therefore, good laboratory practice dictates minimizing direct contact.
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should be managed as chemical waste. Do not dispose of this chemical down the drain or in regular solid waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Consult Institutional and Local Regulations: The primary step is to review your institution's specific guidelines for chemical waste management. Your EHS office is the ultimate authority on chemical waste disposal.[3] All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Segregation: Proper segregation of chemical waste is fundamental to safe laboratory practice.[3][4]
-
Solid Waste:
-
Liquid Waste:
-
Aqueous Solutions: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container.[4] While some non-hazardous aqueous solutions may be approved for drain disposal with copious amounts of water, it is generally recommended to collect them as chemical waste pending EHS approval.[4]
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, the entire solution must be treated as hazardous waste, dictated by the nature of the solvent.[3] Collect this waste in a designated container for liquid chemical waste. Never dispose of organic solvent solutions down the drain.[4]
-
-
-
Labeling and Storage:
-
Arrange for Disposal: Once a waste container is full, contact your institution's EHS department to arrange for pickup and proper disposal.[4]
Quantitative Data on this compound Disposal
Currently, publicly available regulatory guidelines or safety data sheets do not specify quantitative disposal limits for this compound. The following table provides a framework for the types of quantitative data that would be relevant, which should be determined in consultation with your institution's EHS department.
| Parameter | Guideline | Relevance to Disposal |
| Hazard Classification | Not universally classified as hazardous, but handle with caution.[2][6] Some sources state "Harmful if swallowed or in contact with skin".[1] | Determines the required level of containment and the final disposal route (e.g., hazardous vs. non-hazardous waste stream). |
| Aqueous Drain Disposal Limit | Institution-specific; often requires EHS approval. | Prevents the release of chemical waste into the sanitary sewer system. |
| Solid Waste Threshold | Institution-specific. | Defines whether small, contaminated items can be disposed of in regular trash after decontamination, or must be collected as chemical waste. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical safety protocols rather than specific experimental methodologies involving this compound. The core principle is the containment and proper disposal of chemical waste as guided by institutional and regulatory standards. For instance, in experimental procedures where this compound is used as a neuronal tracer, all materials that come into contact with this compound, from the internal solution to the brain slices and contaminated instruments, should be considered chemical waste and disposed of according to the guidelines above.[7][8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. eurogentec.com [eurogentec.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. abmole.com [abmole.com]
- 7. Immunostaining of this compound-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Essential Safety and Handling of Biocytin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Biocytin, a compound widely used as a neuronal tracer in neuroanatomical research.[1][2] While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with caution as the hazards may not have been thoroughly investigated.[3][4]
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the primary defense against potential exposure. Standard laboratory practices should always be followed to minimize risk.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US).[5] | Protects eyes from splashes or contact with the powder form of the reagent.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use.[5] | Prevents skin contact with the chemical.[5] |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills.[5] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is significant, a NIOSH-certified respirator may be necessary.[5][6] | Prevents inhalation of fine particles.[5] |
Chemical and Physical Properties
Understanding the properties of this compound is a key component of safe handling.
| Property | Value |
| Molecular Formula | C16H28N4O4S[7][8] |
| Molecular Weight | 372.48 g·mol−1[7] |
| Appearance | Crystalline solid[9] |
| Melting Point | ~245 °C[7] |
| Solubility | Soluble in PBS (pH 7.2) at approximately 2 mg/ml.[9] It is recommended to not store aqueous solutions for more than one day.[9] |
| Storage | Store at -20°C in a dry and well-ventilated place.[6][9][10] |
Operational Plan: Handling and Disposal Workflow
A systematic approach to the handling and disposal of this compound is essential for minimizing risk and ensuring a safe laboratory environment.
Caption: Logical workflow for handling and disposal of this compound.
Experimental Protocols
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical advice if symptoms arise.[3][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation occurs.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[3][11]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person.[3][11] Call a physician.[3]
Spill and Disposal Procedures
-
Accidental Release: In case of a spill, avoid dust formation.[10] Use appropriate protective equipment to clean up the spilled substance promptly.[11] Sweep up the solid material and place it in a suitable, closed container for disposal.[10]
-
Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.[3] Do not let the product enter drains.[10] Contaminated materials, such as gloves and pipette tips, should be collected and treated as chemical waste.[12][13]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Neuroanatomical tracer | 576-19-2 | Hello Bio [hellobio.com]
- 3. eurogentec.com [eurogentec.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C16H28N4O4S | CID 83814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
